molecular formula C5H9BrO B14464939 2-Bromo-2-methylbutanal CAS No. 66064-60-6

2-Bromo-2-methylbutanal

Cat. No.: B14464939
CAS No.: 66064-60-6
M. Wt: 165.03 g/mol
InChI Key: KZBOHSHAOGWNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-2-methylbutanal is an organic compound with the molecular formula C5H9BrO and a molecular mass of 165.03 g/mol . It is classified as an alpha-bromo aldehyde, a class of compounds known for their reactivity and utility as intermediates in organic synthesis. The presence of both an aldehyde group and a bromine atom on the same carbon atom makes this molecule a valuable bifunctional building block for researchers. Alpha-bromo aldehydes are typically employed in various carbon-carbon bond-forming reactions, including nucleophilic substitutions and as precursors for more complex molecular architectures. The specific research applications and mechanistic pathways of this compound are subjects of ongoing investigation in synthetic chemistry laboratories. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-methylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-3-5(2,6)4-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBOHSHAOGWNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20792839
Record name 2-Bromo-2-methylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20792839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66064-60-6
Record name 2-Bromo-2-methylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20792839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-bromo-2-methylbutanal, a halogenated aldehyde with potential applications as a reactive intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. This document outlines a detailed synthetic protocol, purification methods, and a thorough characterization workflow, including predicted spectroscopic data.

Synthesis of this compound

The synthesis of this compound is achieved via the α-bromination of 2-methylbutanal. The reaction proceeds through an acid-catalyzed enolization of the aldehyde, followed by electrophilic attack by bromine.[1]

Experimental Protocol: α-Bromination of 2-Methylbutanal

This protocol is adapted from general procedures for the α-bromination of aldehydes.[1][2]

Materials:

  • 2-Methylbutanal

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Sodium Chloride (NaCl), saturated solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl Ether (or other suitable organic solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methylbutanal (1.0 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid from the dropping funnel with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is deemed complete, carefully pour the mixture into a separatory funnel containing cold water and diethyl ether.

  • Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid and quench any remaining bromine), followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted NMR Data

¹H NMR Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Aldehyde Proton9.5 - 9.7Singlet1H-CHO
Methylene Protons1.8 - 2.2Quartet2H-CH₂-
Methyl Protons (α)1.7 - 1.9Singlet3Hα-CH₃
Methyl Protons0.9 - 1.2Triplet3H-CH₂-CH₃
¹³C NMR Predicted Chemical Shift (ppm)Assignment
Carbonyl Carbon190 - 205C=O
Quaternary Carbon60 - 75C-Br
Methylene Carbon30 - 40-CH₂-
Methyl Carbon (α)20 - 30α-CH₃
Methyl Carbon10 - 15-CH₂-CH₃

Note: These are predicted values and may vary slightly in the actual spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
2970 - 2850StrongC-H stretch (alkyl)
2830 - 2695MediumC-H stretch (aldehyde)
1740 - 1720StrongC=O stretch (aldehyde)
750 - 550MediumC-Br stretch

Saturated aliphatic aldehydes typically show a C=O stretch in the range of 1740-1720 cm⁻¹.[3][4][5] The characteristic aldehyde C-H stretching is expected to appear as one or two bands between 2830-2695 cm⁻¹.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data

m/zPredicted Fragment Ion
164/166[M]⁺ (Molecular ion)
135/137[M - CHO]⁺
85[M - Br]⁺
57[C₄H₉]⁺
29[CHO]⁺

The presence of bromine will result in a characteristic M/M+2 isotope pattern in a roughly 1:1 ratio for any bromine-containing fragments.[6] The fragmentation of aldehydes often involves α-cleavage, leading to the loss of the formyl radical (-CHO) or the alkyl group.[7][8]

Logical and Experimental Workflows

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2-Methylbutanal 2-Methylbutanal Mixing_and_Cooling Mixing and Cooling (0-5 °C) 2-Methylbutanal->Mixing_and_Cooling Bromine Bromine Bromination Slow Addition of Bromine Bromine->Bromination Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Mixing_and_Cooling Mixing_and_Cooling->Bromination Stirring Stirring at Room Temp Bromination->Stirring Quenching Quenching with Water Stirring->Quenching Extraction Extraction with Diethyl Ether Quenching->Extraction Washing Washing with NaHCO₃ and Brine Extraction->Washing Drying Drying with MgSO₄ Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Fractional_Distillation Fractional Distillation Solvent_Removal->Fractional_Distillation This compound This compound Fractional_Distillation->this compound

Caption: Synthesis workflow for this compound.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Confirmation Purified_Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR IR Infrared Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Characterization workflow for this compound.

Safety Considerations

  • Bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Glacial acetic acid is corrosive. Handle with care and appropriate PPE.

  • The reaction is exothermic and should be cooled properly to control the temperature.

  • Follow all standard laboratory safety procedures.

This technical guide provides a foundational framework for the synthesis and characterization of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and analytical capabilities.

References

physical and chemical properties of 2-bromo-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles available information on 2-bromo-2-methylbutanal. It is important to note that experimentally determined physical and spectral data for this specific compound are limited in publicly accessible literature. Much of the information presented herein is based on computed data and established principles of organic chemistry for analogous compounds.

Introduction

This compound is an alpha-halogenated aldehyde, a class of organic compounds recognized for their utility as synthetic intermediates. The presence of a bromine atom at the alpha position to the carbonyl group renders the molecule susceptible to a variety of nucleophilic substitution reactions, making it a potentially valuable building block in the synthesis of more complex molecules, including pharmaceutical agents. The aldehyde functionality itself offers a gateway to numerous chemical transformations. This guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and the expected reactivity of this compound, aimed at professionals in research and drug development.

Physical and Chemical Properties

Table 1: Computed Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₉BrO[1]
Molecular Weight 165.03 g/mol [1]
IUPAC Name This compound[1]
CAS Number 66064-60-6[1]
XLogP3 1.6[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2[1]
Exact Mass 163.98368 Da[1]
Monoisotopic Mass 163.98368 Da[1]
Topological Polar Surface Area 17.1 Ų[1]
Heavy Atom Count 7[1]

Table 2: Experimental Physical Properties of 2-Bromo-2-methylbutane (for comparison)

PropertyValueSource
Boiling Point 107 °C at 980 hPa[2]
Density 1.182 g/cm³ at 25 °C[2]
Refractive Index n20/D 1.4423[3]

Synthesis of this compound

A method for the synthesis of 2-bromo-2-methylpropanal (B82722) has been described in a Chinese patent, which can be adapted for this compound. The general strategy involves the alpha-bromination of the parent aldehyde.

General Reaction Scheme

The synthesis proceeds via the acid-catalyzed alpha-bromination of 2-methylbutanal. The reaction involves the formation of an enol intermediate which then reacts with molecular bromine.

G cluster_0 Synthesis of this compound 2-Methylbutanal 2-Methylbutanal Enol_Intermediate Enol Intermediate 2-Methylbutanal->Enol_Intermediate H+, -H+ This compound This compound Enol_Intermediate->this compound Br2, -HBr

Caption: Acid-catalyzed alpha-bromination of 2-methylbutanal.

Experimental Protocol (Adapted from CN102432444B)

This protocol is adapted from a patented procedure for a similar compound and should be optimized for the synthesis of this compound.

Materials:

  • 2-Methylbutanal

  • Methanol (B129727)

  • Bromine

  • Acetonitrile

  • Methyl iodide (Note: This is for the propanal analogue in the patent; for butanal, this step is likely unnecessary and direct bromination should be the focus)

  • Ice water

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (B109758) (or other suitable extraction solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylbutanal in a suitable solvent such as methanol or dichloromethane.

  • Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine dissolved in the same solvent from the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate until the bromine color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Purification Workflow:

G cluster_1 Purification Workflow Crude Crude Product Quench Quench with NaHCO3 Crude->Quench Extract Extract with CH2Cl2 Quench->Extract Wash Wash with H2O and Brine Extract->Wash Dry Dry with MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Distillation or Chromatography) Concentrate->Purify Final Pure this compound Purify->Final

Caption: General purification workflow for this compound.

Spectral Characterization (Predicted)

No experimental spectra for this compound are publicly available. The following are predicted characteristics based on the structure and data for similar compounds.

Table 3: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR -CHO proton: A singlet around δ 9-10 ppm. -CH₂- protons: A quartet adjacent to the methyl group. -CH₃ protons (ethyl): A triplet coupled to the methylene (B1212753) group. -CH₃ proton (methyl): A singlet.
¹³C NMR C=O carbon: A signal in the range of δ 190-200 ppm. C-Br carbon: A signal significantly downfield. Alkyl carbons: Signals in the typical aliphatic region.
IR Spectroscopy C=O stretch: A strong absorption band around 1720-1740 cm⁻¹. C-H stretch (aldehyde): Two characteristic bands around 2720 and 2820 cm⁻¹. C-Br stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry Molecular Ion (M+): A pair of peaks of nearly equal intensity at m/z 164 and 166, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation: Likely loss of Br (M-79/81), loss of CHO (M-29), and alpha-cleavage.

Reactivity and Stability

Alpha-bromo aldehydes are known to be reactive electrophiles. The electron-withdrawing nature of both the bromine atom and the carbonyl group makes the alpha-carbon susceptible to nucleophilic attack.

General Reactivity:

  • Nucleophilic Substitution: The bromide is a good leaving group, facilitating Sₙ2 reactions with a variety of nucleophiles (e.g., amines, thiols, alkoxides).

  • Reaction with Biological Nucleophiles: The electrophilic nature of the alpha-carbon suggests potential reactivity with nucleophilic residues in proteins, such as cysteine and histidine. This is a key consideration in drug development for assessing potential toxicity and for the design of covalent inhibitors.

  • Instability: Alpha-haloaldehydes can be unstable and may be prone to decomposition, particularly under basic conditions or upon heating.[4] They should be stored under an inert atmosphere at low temperatures.

Reactivity Diagram:

G cluster_2 Reactivity of this compound Start This compound Product Substitution Product Start->Product SN2 Reaction Nuc Nucleophile (e.g., R-NH2, R-SH) Nuc->Start

Caption: General nucleophilic substitution reactivity.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities of this compound or its involvement in any signaling pathways. As a reactive electrophile, it has the potential to interact non-specifically with biological macromolecules. In the context of drug development, such compounds are often investigated as covalent modifiers of specific protein targets, but this requires dedicated biological screening and validation. Researchers interested in this molecule for therapeutic applications would need to conduct comprehensive in vitro and in vivo studies to determine its biological effects.

Safety and Handling

Alpha-bromo aldehydes should be handled with caution in a well-ventilated fume hood.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. These compounds are likely to be irritants to the skin, eyes, and respiratory tract. Due to their potential reactivity, they should be stored in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[2]

Conclusion

This compound is a halogenated aldehyde with potential as a synthetic intermediate. While experimental data on its properties are scarce, its synthesis is achievable through the alpha-bromination of 2-methylbutanal. Its reactivity is predicted to be dominated by the electrophilic nature of the alpha-carbon. The lack of information on its biological activity necessitates thorough investigation for any potential applications in drug discovery and development. Researchers should proceed with caution, employing appropriate safety measures when handling this compound.

References

2-bromo-2-methylbutanal CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available chemical data for 2-bromo-2-methylbutanal. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Identifier and Molecular Properties

A comprehensive search of chemical databases confirms the Chemical Abstracts Service (CAS) number and molecular weight for this compound. This fundamental data is crucial for substance identification, regulatory compliance, and experimental design.

PropertyValueSource
CAS Number 66064-60-6[1]
Molecular Weight 165.03 g/mol [1]
Molecular Formula C5H9BrO[1]

In-depth Technical Data and Experimental Protocols

Consequently, the generation of diagrams for signaling pathways or experimental workflows is not feasible due to the absence of requisite data. Researchers interested in the properties and potential applications of this compound are encouraged to undertake novel research to elucidate its chemical and biological characteristics.

Future Research Directions

The lack of available information on this compound presents an opportunity for original research. Key areas for investigation could include:

  • Synthesis and Characterization: Development and optimization of synthetic routes to produce this compound, followed by comprehensive spectroscopic and analytical characterization.

  • Reactivity Studies: Exploration of its chemical reactivity, including its stability, and potential as a building block in organic synthesis.

  • Biological Screening: Initial in vitro and in vivo screening to identify any potential biological activity, which could inform its utility in drug discovery and development.

As new research emerges, this technical guide will be updated to incorporate the latest findings and provide a more comprehensive resource for the scientific community.

References

Spectroscopic Characterization of 2-bromo-2-methylbutanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-bromo-2-methylbutanal, a molecule of interest in organic synthesis and drug development. Due to the limited availability of experimental data for this specific compound, this document focuses on predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). A general protocol for the synthesis and subsequent spectroscopic analysis of α-bromo aldehydes is also presented. For comparative purposes, experimental data for the structurally related compound, 2-bromo-2-methylbutane (B1582447), is included.

Predicted Spectroscopic Data for this compound

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from typical values for similar functional groups and structural motifs.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationNotes
-CHO9.0 - 10.0Singlet1HThe aldehydic proton is highly deshielded and appears significantly downfield.
-CH₂-1.8 - 2.2Quartet2HMethylene (B1212753) protons adjacent to the quaternary carbon.
-CH₃ (on quat. C)1.6 - 1.9Singlet3HMethyl group attached to the bromine-bearing quaternary carbon.
-CH₃ (ethyl)0.9 - 1.2Triplet3HTerminal methyl group of the ethyl moiety.
Predicted ¹³C NMR Data (Solvent: CDCl₃)
CarbonChemical Shift (δ, ppm)Notes
-CHO190 - 205The carbonyl carbon of the aldehyde is significantly deshielded.
C-Br60 - 75Quaternary carbon atom bonded to the bromine atom.
-CH₂-30 - 45Methylene carbon of the ethyl group.
-CH₃ (on quat. C)20 - 35Methyl carbon attached to the quaternary center.
-CH₃ (ethyl)10 - 15Terminal methyl carbon of the ethyl group.
Predicted Infrared (IR) Spectroscopy Data
Functional GroupWavenumber (cm⁻¹)IntensityNotes
C=O (Aldehyde)1720 - 1740StrongCharacteristic strong absorption for an aliphatic aldehyde carbonyl group.
C-H (Aldehyde)2720 - 2820 and 2820 - 2920MediumTwo distinct C-H stretching bands are characteristic of aldehydes (Fermi resonance).
C-H (Alkyl)2850 - 3000StrongStretching vibrations of the methyl and methylene groups.
C-Br500 - 600Medium to StrongCarbon-bromine stretching vibration.
Predicted Mass Spectrometry (MS) Data
m/z ValueInterpretationNotes
[M]+•, [M+2]+•164, 166Molecular ion peaks, with the characteristic ~1:1 ratio for the bromine isotopes (⁷⁹Br and ⁸¹Br).
M-29135, 137Loss of the ethyl group (•CH₂CH₃).
M-45119, 121Loss of the formyl group (•CHO).
M-8579, 81Loss of the bromo-methyl-ethyl radical.
57[C₄H₉]+Fragmentation leading to a butyl cation.

Experimental Spectroscopic Data for 2-bromo-2-methylbutane (for comparison)

Disclaimer: The following data is for 2-bromo-2-methylbutane and is provided as a reference due to its structural similarity to the target molecule. Note the absence of the aldehyde functional group.

¹H and ¹³C NMR Data for 2-bromo-2-methylbutane
NucleusChemical Shift (δ, ppm)
¹H NMR~1.8 (q, 2H), ~1.7 (s, 6H), ~1.0 (t, 3H)
¹³C NMR~68 (C-Br), ~37 (-CH₂-), ~31 (-CH₃ on quat. C), ~11 (-CH₃ ethyl)
IR and MS Data for 2-bromo-2-methylbutane
TechniqueKey Data
IR (cm⁻¹)~2970 (C-H stretch), ~1460 (C-H bend), ~580 (C-Br stretch)
MS (m/z)150/152 ([M]+•), 121/123 ([M-29]+), 71 ([M-Br]+)

Experimental Protocols

A general methodology for the synthesis and spectroscopic characterization of α-bromo aldehydes is outlined below. This can be adapted for the specific synthesis of this compound.

Synthesis of α-Bromo Aldehydes via Acid-Catalyzed Halogenation

This procedure involves the reaction of an aldehyde with a brominating agent in the presence of an acid catalyst.[1]

  • Enol Formation: The aldehyde is treated with an acid catalyst (e.g., HBr in acetic acid) to promote the formation of its enol tautomer.[1]

  • Bromination: A solution of bromine (Br₂) in a suitable solvent (e.g., acetic acid) is added dropwise to the enol-containing solution at a controlled temperature (typically 0-10 °C).[1]

  • Quenching and Work-up: The reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite solution) to consume any excess bromine. The mixture is then extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

Spectroscopic Analysis
  • NMR Spectroscopy: The purified product is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS). ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

  • IR Spectroscopy: A thin film of the neat liquid product is prepared between two salt plates (e.g., NaCl or KBr), or a solution in a suitable solvent (e.g., CCl₄) is prepared. The IR spectrum is then recorded.

  • Mass Spectrometry: The sample is introduced into the mass spectrometer (e.g., via direct infusion or GC-MS). Electron ionization (EI) is a common method for fragmentation analysis.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of an α-bromo aldehyde.

Spectroscopic_Analysis_Workflow Workflow for Synthesis and Analysis of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Material (2-methylbutanal) reaction Acid-Catalyzed Bromination (Br₂/H⁺) start->reaction workup Quenching, Extraction, and Purification reaction->workup product Purified Product (this compound) workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Characterization ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms interpretation Structure Elucidation and Confirmation nmr->interpretation ir->interpretation ms->interpretation

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the Reactivity of the α-Bromo Aldehyde Group in 2-Bromo-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the α-bromo aldehyde group present in 2-bromo-2-methylbutanal. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages established principles of organic chemistry and data from structurally analogous compounds to predict and explain its chemical behavior. This document is intended to serve as a valuable resource for professionals in organic synthesis and drug development.

Introduction to the Reactivity of this compound

This compound is a bifunctional organic molecule featuring a reactive aldehyde group and a tertiary α-bromo substituent. This unique combination of functional groups dictates its reactivity, making it a versatile intermediate in organic synthesis. The aldehyde functionality is susceptible to nucleophilic attack, while the α-bromo group can participate in both nucleophilic substitution and elimination reactions. The steric hindrance imposed by the two methyl groups at the α-position significantly influences the reaction pathways and rates.

Key Reaction Pathways

The primary reaction pathways involving the α-bromo aldehyde group in this compound include:

  • Nucleophilic Substitution (S N1): The tertiary nature of the α-carbon favors a unimolecular nucleophilic substitution mechanism.

  • Elimination (E1 and E2): The presence of β-hydrogens allows for elimination reactions to form α,β-unsaturated aldehydes, with the mechanism being dependent on the base strength and steric hindrance.

  • Reactions involving the Aldehyde Group: The aldehyde is a key site for nucleophilic addition reactions, such as the Grignard and Reformatsky reactions.

The interplay between these pathways is governed by the reaction conditions, including the nature of the nucleophile/base, solvent, and temperature.

Nucleophilic Substitution Reactions

The tertiary nature of the carbon atom bearing the bromine atom in this compound strongly suggests that nucleophilic substitution will proceed via an S N1 mechanism. This involves the formation of a tertiary carbocation intermediate, which is stabilized by the adjacent alkyl groups.

General Mechanism:

G cluster_0 Step 1: Formation of Carbocation (Slow) cluster_1 Step 2: Nucleophilic Attack (Fast) Reactant This compound Carbocation Tertiary Carbocation Intermediate Reactant->Carbocation Dissociation LeavingGroup Br- Product Substitution Product Carbocation->Product Attack by Nu- Nucleophile Nucleophile (Nu-)

Caption: S N1 reaction mechanism for this compound.

Experimental Protocol (General for S N1 Reactions of Tertiary Alkyl Halides):

A general procedure for the solvolysis of a tertiary alkyl halide, which can be adapted for this compound, is as follows:

  • Reaction Setup: A solution of the tertiary alkyl halide is prepared in a suitable protic solvent (e.g., ethanol (B145695), methanol, or a mixture with water).

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., diethyl ether or ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification: The product can be purified by column chromatography or distillation.

NucleophileSolventExpected Product
H₂OAcetone/H₂O2-Hydroxy-2-methylbutanal
CH₃OHMethanol2-Methoxy-2-methylbutanal
CH₃CH₂OHEthanol2-Ethoxy-2-methylbutanal
RNH₂DMF2-(Alkylamino)-2-methylbutanal

Table 1: Predicted products of nucleophilic substitution reactions of this compound.

Elimination Reactions

Elimination reactions of this compound are expected to yield α,β-unsaturated aldehydes. The regioselectivity of the elimination is an important consideration, with the potential to form either the Zaitsev (more substituted) or Hofmann (less substituted) product. The choice of base plays a crucial role in determining the major product.

Reaction Pathways:

G cluster_0 With a non-bulky base (e.g., KOH) cluster_1 With a bulky base (e.g., t-BuOK) Reactant This compound Zaitsev 2-Methyl-2-butenal (Zaitsev Product - Major) Reactant->Zaitsev Hofmann 2-Methylidenebutanal (Hofmann Product - Major) Reactant->Hofmann

Caption: Regioselectivity in the elimination of this compound.

Experimental Protocol (General for E2 Elimination):

The following is a general procedure for the base-promoted elimination of a tertiary alkyl halide:

  • Reaction Setup: A solution of the alkyl halide is prepared in a suitable solvent (e.g., ethanol or 1-propanol).

  • Base Addition: The base (e.g., potassium hydroxide (B78521) or potassium tert-butoxide) is added to the solution.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a specified period.[1]

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The product mixture can be separated and purified by fractional distillation or column chromatography.[1]

BaseSolventMajor ProductMinor Product
KOHEthanol2-Methyl-2-butenal (Zaitsev)2-Methylidenebutanal (Hofmann)
t-BuOKt-Butanol2-Methylidenebutanal (Hofmann)2-Methyl-2-butenal (Zaitsev)

Table 2: Expected major and minor products in the elimination of this compound with different bases.

Reactions Involving the Aldehyde Group

The aldehyde functionality of this compound is a prime target for nucleophilic addition reactions, which are fundamental in carbon-carbon bond formation.

Grignard Reaction

Grignard reagents (R-MgX) are potent nucleophiles that readily add to the carbonyl carbon of aldehydes. The reaction with this compound would be expected to proceed with the Grignard reagent attacking the aldehyde, followed by an acidic workup to yield a secondary alcohol. It is crucial to note that the Grignard reagent is also a strong base and could potentially induce elimination as a side reaction.

General Mechanism:

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acidic Workup Aldehyde This compound Alkoxide Magnesium Alkoxide Intermediate Aldehyde->Alkoxide Grignard Grignard Reagent (R-MgX) Grignard->Aldehyde Attack on C=O Product Secondary Alcohol Alkoxide->Product Acid H₃O+ Acid->Alkoxide Protonation

Caption: Grignard reaction with this compound.

Experimental Protocol (General for Grignard Reactions with Aldehydes):

A general protocol for the reaction of a Grignard reagent with an aldehyde is as follows:

  • Grignard Reagent Preparation: The Grignard reagent is prepared by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Reaction with Aldehyde: A solution of the aldehyde in anhydrous ether is added dropwise to the Grignard reagent at a low temperature (typically 0 °C).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a period to ensure complete reaction.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid. The mixture is then extracted with an organic solvent.

  • Purification: The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography or distillation.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. In the case of this compound, it would react with an α-bromo ester and zinc to yield a β-hydroxy ester derivative.

General Mechanism:

G cluster_0 Step 1: Formation of Organozinc Reagent cluster_1 Step 2: Addition to Aldehyde cluster_2 Step 3: Acidic Workup AlphaBromoEster α-Bromo Ester Organozinc Organozinc Reagent AlphaBromoEster->Organozinc Zinc Zn Zinc->AlphaBromoEster Oxidative Addition Intermediate Zinc Alkoxide Organozinc->Intermediate Aldehyde This compound Aldehyde->Organozinc Coordination and Addition Product β-Hydroxy Ester Intermediate->Product Acid H₃O+ Acid->Intermediate Protonation

Caption: Reformatsky reaction with this compound.

Experimental Protocol (General for Reformatsky Reactions):

A typical experimental procedure for a Reformatsky reaction is as follows:

  • Activation of Zinc: Zinc dust is activated, for example, by washing with dilute acid, water, ethanol, and ether, and then dried.

  • Reaction Setup: The activated zinc, the aldehyde (this compound), and the α-bromo ester are combined in a suitable solvent such as THF or benzene.

  • Reaction Conditions: The mixture is heated to initiate the reaction, which is often indicated by the disappearance of the zinc and the formation of a cloudy solution. The reaction is then typically refluxed for a period.

  • Work-up: The reaction is quenched with dilute acid, and the product is extracted with an organic solvent.

  • Purification: The organic layer is washed, dried, and concentrated, and the β-hydroxy ester is purified by chromatography or distillation.

Summary of Reactivity and Synthetic Utility

This compound is a versatile synthetic intermediate due to the orthogonal reactivity of its α-bromo and aldehyde functionalities. The tertiary nature of the α-bromo group favors S N1 and E1/E2 pathways, with the outcome being highly dependent on the reaction conditions. The aldehyde group provides a handle for a variety of nucleophilic addition reactions, enabling the construction of more complex molecular architectures. A thorough understanding of the factors governing these competing reaction pathways is essential for the successful application of this compound in organic synthesis.

Disclaimer: The experimental protocols provided in this guide are general representations and may require optimization for specific applications. It is crucial to consult relevant literature and safety data sheets before conducting any chemical reactions.

References

An In-depth Technical Guide on the Thermodynamic Stability of 2-bromo-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-bromo-2-methylbutanal is a halogenated aldehyde whose thermodynamic stability is of interest for understanding its reactivity, potential decomposition pathways, and for its application in complex organic syntheses. Thermodynamic parameters such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and entropy (S°) are crucial for predicting reaction spontaneity and equilibrium constants. In the absence of experimental data for this specific molecule, computational chemistry provides a powerful tool for reliable prediction of these properties.

This guide details a recommended computational protocol using established, high-accuracy composite methods and an isodesmic reaction scheme to minimize computational errors.

Computational Methodology

To obtain accurate thermochemical data for this compound, a multi-step computational protocol is proposed. This involves geometry optimization, frequency calculations, and high-level single-point energy calculations.

2.1. Recommended Computational Approaches

High-accuracy composite methods such as Gaussian-4 (G4) theory or the Complete Basis Set (CBS-QB3) method are recommended.[1][2][3][4][5][6] These methods are designed to approximate the results of very high-level calculations with a more manageable computational cost by combining results from different levels of theory and basis sets. They have been shown to predict enthalpies of formation for a wide range of organic molecules with high accuracy, often within 1-2 kcal/mol of experimental values.[2][7][8]

2.2. Experimental Protocols: A Computational Approach

The following steps outline the in silico experimental protocol for determining the thermodynamic properties of this compound.

  • 3D Structure Generation: A three-dimensional structure of this compound will be constructed using a molecular modeling program.

  • Geometry Optimization: The initial structure will be optimized to find the lowest energy conformation. A common and efficient method for this is using density functional theory (DFT) with a moderate-sized basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: A frequency calculation will be performed at the same level of theory as the geometry optimization. This step serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • High-Level Single-Point Energy Calculation: A single-point energy calculation will be performed on the optimized geometry using a high-level composite method such as G4 or CBS-QB3.[1][2][3][4][5][6]

  • Calculation of Thermodynamic Properties: The total energy obtained from the high-level calculation, combined with the thermal corrections from the frequency calculation, will be used to determine the standard enthalpy and Gibbs free energy of the molecule.

Isodesmic Reaction Scheme for Enhanced Accuracy

To further improve the accuracy of the calculated enthalpy of formation, an isodesmic reaction is employed. An isodesmic reaction is a hypothetical reaction where the number and types of bonds on both the reactant and product sides are the same.[9] This approach allows for a significant cancellation of systematic errors in the quantum chemical calculations.

3.1. Proposed Isodesmic Reaction

A suitable isodesmic reaction for this compound is:

This compound + 2-methylpropan-2-ol -> 2-methylbutanal + 2-bromo-2-methylpropane

In this reaction, the complex bonding environment around the quaternary carbon in this compound is broken down into simpler molecules with similar bonding, for which accurate experimental data is available.

3.2. Data Presentation: Experimental Enthalpies of Formation

The accuracy of the isodesmic reaction approach is dependent on the availability of high-quality experimental data for the reference compounds. The following table summarizes the required experimental standard enthalpies of formation in the gas phase (ΔfH°gas) at 298.15 K.

CompoundIUPAC NameCAS NumberFormulaΔfH°gas (kJ/mol)Reference
Butanalbutanal123-72-8C4H8O-205.1 ± 0.7--INVALID-LINK--[10][11]
2-Bromopropane (B125204)2-bromopropane75-26-3C3H7Br-95.6 to -100.7--INVALID-LINK--[12][13]
2-Methylpropan-2-ol2-methyl-2-propanol75-65-0C4H10O-313.6 ± 0.6--INVALID-LINK--[14]
2-Methylbutanal2-methylbutanal96-17-3C5H10O-219.5 (estimated)--INVALID-LINK--[15]

Note: The experimental value for 2-methylbutanal is an estimate and would ideally be replaced by a high-accuracy experimental value if one becomes available. The range for 2-bromopropane reflects values from different experimental determinations.

3.3. Calculation of Enthalpy of Formation

The enthalpy of formation of this compound can be calculated using the following equation:

ΔfH°(this compound) = [ΔfH°(2-methylbutanal) + ΔfH°(2-bromo-2-methylpropane)] - ΔfH°(2-methylpropan-2-ol) - ΔH_reaction

Where ΔH_reaction is the enthalpy of the isodesmic reaction calculated computationally.

Visualizations

4.1. Computational Workflow

computational_workflow start Start: 3D Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc High-Level Single-Point Energy (e.g., G4 or CBS-QB3) freq_calc->energy_calc thermo_props Calculation of Thermodynamic Properties (ΔfH°, ΔfG°, S°) energy_calc->thermo_props end End: Thermodynamic Data thermo_props->end

Caption: Computational workflow for determining thermodynamic properties.

4.2. Isodesmic Reaction Scheme

isodesmic_reaction cluster_reactants Reactants cluster_products Products mol1 This compound plus1 + mol2 2-methylpropan-2-ol mol3 2-methylbutanal mol2->mol3 ΔH_reaction plus2 + mol4 2-bromo-2-methylpropane

Caption: Isodesmic reaction for calculating enthalpy of formation.

Conclusion

While direct experimental determination of the thermodynamic properties of this compound remains a future endeavor, the computational protocol outlined in this guide provides a reliable and accurate pathway to obtain these crucial parameters. The use of high-level composite methods combined with an isodesmic reaction scheme is a state-of-the-art approach that can yield thermochemical data with near-experimental accuracy. This information is invaluable for researchers in drug development and organic synthesis, enabling a deeper understanding of the molecule's stability and reactivity.

References

solubility of 2-bromo-2-methylbutanal in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Solubility Profile of 2-Bromo-2-Methylbutanal

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents. Due to the limited availability of public quantitative data for this specific compound, this guide focuses on the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and a framework for data presentation. The provided methodologies will enable researchers to generate precise and reproducible solubility data essential for applications in organic synthesis, formulation development, and medicinal chemistry.

Introduction to this compound

This compound is an alpha-halogenated aldehyde. Its chemical structure, featuring a polar carbonyl group and a halogenated, sterically hindered alpha-carbon, results in a moderate overall polarity. The bromine atom and the carbonyl group can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor). However, the bulky tert-butyl-like group at the alpha position introduces significant nonpolar character.

This structural combination suggests that this compound will exhibit varied solubility across different classes of organic solvents. Its solubility will be governed by the principle of "like dissolves like," where solubility is favored in solvents with similar polarity.

Quantitative Solubility Data

Specific, publicly available quantitative solubility data for this compound is scarce. The following table is provided as a template for researchers to populate with their own experimentally determined data. It is structured to allow for easy comparison of solubility at a standard temperature.

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents at 25°C

Solvent ClassSolvent NameMolecular FormulaSolubility ( g/100 mL)Observations
Protic Polar Methanol (B129727)CH₃OHData not available
EthanolC₂H₅OHData not available
Aprotic Polar AcetoneC₃H₆OData not available
AcetonitrileC₂H₃NData not available
Dimethyl SulfoxideC₂H₆OSData not available
Dichloromethane (B109758)CH₂Cl₂Data not available
Nonpolar HexaneC₆H₁₄Data not available
TolueneC₇H₈Data not available
Diethyl EtherC₄H₁₀OData not available

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a substance in a solvent. The following protocol is adapted for the determination of this compound solubility.

3.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (high purity grade)

  • Analytical balance (± 0.1 mg)

  • Vials with Teflon-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis.

3.2. Experimental Workflow

The general workflow for the solubility determination process is outlined in the diagram below.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_calc Phase 4: Calculation A Add excess 2-bromo-2- methylbutanal to solvent in a sealed vial C Agitate vials at a constant temperature (e.g., 25°C) for 24-48h A->C B Prepare a series of calibration standards I Construct calibration curve B->I D Allow vials to stand undisturbed for phase separation C->D E Withdraw supernatant using a syringe D->E F Filter supernatant to remove undissolved solute E->F G Dilute the saturated solution quantitatively F->G H Analyze concentration via GC-FID or HPLC G->H J Calculate solubility from the sample concentration H->J Compare I->J

Caption: Workflow for solubility determination via the isothermal shake-flask method.

3.3. Detailed Procedure

  • Preparation of Solvent Systems: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to several vials.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solute at the end of the experiment is crucial.

  • Equilibration: Seal the vials tightly and place them in a constant temperature orbital shaker set to 25°C. Agitate the vials for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the minimum time required to achieve equilibrium.

  • Phase Separation: After agitation, allow the vials to rest in the constant temperature bath for at least 24 hours to allow for the complete sedimentation of the excess undissolved solute.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

  • Quantitative Dilution: Accurately dilute a known volume of the filtered, saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

  • Concentration Analysis: Analyze the diluted samples using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in grams per 100 mL or moles per liter.

Factors Influencing Solubility

  • Polarity: As a moderately polar molecule, this compound is expected to be highly soluble in moderately polar aprotic solvents like dichloromethane and acetone. Its solubility in highly polar protic solvents like methanol may be significant, while it is expected to be lower in nonpolar solvents like hexane.

  • Temperature: The solubility of solids and liquids in liquid solvents generally increases with temperature. It is crucial to control the temperature precisely during the experiment.

  • Purity of Components: The purity of both the this compound and the solvents can significantly impact the measured solubility. Use of high-purity reagents is essential for accurate results.

Conclusion

While specific quantitative data on the solubility of this compound is not readily found in public literature, this guide provides the necessary theoretical background and a robust experimental protocol for its determination. By following the detailed shake-flask method and adhering to good laboratory practices, researchers can generate high-quality, reliable solubility data. This information is critical for the effective use of this compound in synthetic chemistry, process development, and pharmaceutical research, enabling informed decisions on solvent selection for reactions, purifications, and formulations.

An In-depth Technical Guide on the Discovery and History of 2-bromo-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available scientific knowledge regarding the compound 2-bromo-2-methylbutanal . Despite a comprehensive search of chemical databases and the scientific literature, it must be noted that there is a significant lack of published information regarding the discovery, history, and experimental protocols for this specific molecule. While its existence is documented, the scientific community has not yet provided detailed accounts of its synthesis or characterization in publicly accessible records.

This guide will present the available data for this compound and, as a comparative resource, will also provide in-depth information on the closely related and extensively studied compound, 2-bromo-2-methylbutane (B1582447) . The inclusion of this analogue is intended to offer a valuable point of reference for researchers interested in the synthesis and properties of substituted bromoalkanes.

Section 1: this compound - The Extent of Current Knowledge

The primary source of information for this compound is its entry in the PubChem database.[1] This entry confirms the compound's identity and provides computed physicochemical properties.

Chemical Identity and Properties

Below is a summary of the available data for this compound, presented in a structured format for clarity.

PropertyValueSource
Molecular Formula C5H9BrOPubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 66064-60-6PubChem[1]
Molecular Weight 165.03 g/mol PubChem[1]
XLogP3 1.6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 163.98368 DaPubChem[1]
Monoisotopic Mass 163.98368 DaPubChem[1]
Topological Polar Surface Area 17.1 ŲPubChem[1]
Heavy Atom Count 7PubChem[1]
Complexity 72.5PubChem[1]
Discovery and History

Currently, there are no available scientific publications detailing the initial discovery, synthesis, or historical development of this compound. The lack of such information prevents a detailed discussion of its origins and the context of its first preparation.

Experimental Protocols

Consistent with the absence of discovery literature, no detailed experimental protocols for the synthesis or purification of this compound have been published.

Signaling Pathways and Logical Relationships

Due to the scarcity of research on this compound, there is no information regarding its biological activity, signaling pathways, or other functional relationships. Therefore, the creation of a corresponding diagram is not feasible at this time.

Section 2: A Technical Guide to 2-bromo-2-methylbutane - A Well-Characterized Analogue

In contrast to its aldehydic counterpart, 2-bromo-2-methylbutane is a well-documented compound with a rich history of synthesis and application in organic chemistry.

Synthesis of 2-bromo-2-methylbutane

A common and illustrative method for the synthesis of 2-bromo-2-methylbutane is the bromination of a tertiary alcohol, such as 2-methyl-2-butanol (B152257) (tert-amyl alcohol), using an acid and a bromide salt.

Materials:

  • 2-methyl-2-butanol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 100 mL round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, combine 4.0 g of 2-methyl-2-butanol, 7.0 g of sodium bromide, and 6.0 mL of deionized water.

  • Cool the flask in an ice bath and slowly add 6.0 mL of concentrated sulfuric acid with swirling.

  • Equip the flask with a reflux condenser and heat the mixture under reflux for 45 minutes.

  • After reflux, allow the mixture to cool to room temperature.

  • Set up a distillation apparatus and distill the product mixture, collecting the distillate in a receiver flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash sequentially with:

    • 15 mL of deionized water

    • 5 mL of concentrated H₂SO₄ (to remove any unreacted alcohol)

    • Equal parts of saturated NaHCO₃ solution (to neutralize any remaining acid)

    • Equal parts of saturated NaCl solution (to aid in phase separation)

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Decant the dried product. The final product is 2-bromo-2-methylbutane.

G cluster_reactants Reactants cluster_process Process cluster_products Product 2_methyl_2_butanol 2-methyl-2-butanol Reflux Reflux (45 min) 2_methyl_2_butanol->Reflux NaBr Sodium Bromide NaBr->Reflux H2SO4 Sulfuric Acid H2SO4->Reflux Distillation Distillation Reflux->Distillation Washing Sequential Washing Distillation->Washing Drying Drying Washing->Drying 2_bromo_2_methylbutane 2-bromo-2-methylbutane Drying->2_bromo_2_methylbutane

Caption: Synthesis workflow for 2-bromo-2-methylbutane.

Signaling Pathway: Carbocation Rearrangement in Bromination Reactions

The synthesis of bromoalkanes from alcohols can sometimes involve carbocation rearrangements, leading to the formation of unexpected products. While not the primary product in the synthesis of 2-bromo-2-methylbutane from 2-methyl-2-butanol, understanding this phenomenon is crucial for drug development professionals and synthetic chemists.

For instance, the bromination of neopentyl alcohol can yield 2-bromo-2-methylbutane as the major product through a methyl shift.

G Neopentyl_alcohol Neopentyl Alcohol Protonation Protonation by H+ Neopentyl_alcohol->Protonation Loss_of_H2O Loss of H2O Protonation->Loss_of_H2O Primary_carbocation Primary Carbocation Loss_of_H2O->Primary_carbocation Methyl_shift 1,2-Methyl Shift Primary_carbocation->Methyl_shift Tertiary_carbocation Tertiary Carbocation Methyl_shift->Tertiary_carbocation Bromide_attack Attack by Br- Tertiary_carbocation->Bromide_attack 2_bromo_2_methylbutane 2-bromo-2-methylbutane Bromide_attack->2_bromo_2_methylbutane

References

Theoretical Conformational Analysis of 2-Bromo-2-Methylbutanal: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Bromo-2-methylbutanal is a chiral α-halogenated aldehyde with a stereocenter at the C2 position. Its conformational flexibility, arising from rotations around the C2-C3 and C1-C2 bonds, is expected to significantly influence its chemical reactivity, spectroscopic properties, and potential biological activity. Understanding the preferred three-dimensional arrangements of this molecule is crucial for applications in stereoselective synthesis, medicinal chemistry, and materials science.

The presence of a bromine atom and a methyl group on the chiral center, adjacent to the carbonyl group, introduces a complex interplay of steric hindrance, electrostatic interactions, and hyperconjugative effects. These factors are known to dictate the conformational preferences in similar halogenated carbonyl compounds.[1][2] This guide details the theoretical approaches necessary to elucidate these conformational preferences for this compound.

Predicted Conformational Isomers

The primary sources of conformational isomerism in this compound are the rotations around the C1-C2 (CHO-C(Br)CH3) and C2-C3 (C(Br)CH3-CH2CH3) single bonds.

Rotation around the C2-C3 Bond

Rotation around the C2-C3 bond will lead to classic staggered and eclipsed conformations. Viewing along the C2-C3 bond, we can predict three low-energy staggered conformers. These can be categorized based on the relative positions of the bulky bromine and methyl groups on C2 with the ethyl group on C3.

Rotation around the C1-C2 Bond

For each of the C2-C3 staggered conformers, rotation around the C1-C2 bond will orient the carbonyl group relative to the substituents on C2. The key dihedral angle to consider is O=C1-C2-Br. The relative orientations of the C=O and C-Br dipoles will be a major determinant of stability.

By combining these rotations, we can identify the principal low-energy conformers for a detailed computational study.

Proposed Computational Methodology

To accurately model the conformational landscape of this compound, a robust computational protocol is required. The following methodology is proposed based on standard practices for similar molecules.

Conformational Search

A systematic or stochastic conformational search should be performed to identify all potential energy minima. A lower level of theory, such as molecular mechanics with a suitable force field (e.g., MMFF94), can be employed for an initial broad search.

Quantum Mechanical Optimization and Energy Calculation

The geometries of the conformers identified in the initial search should then be optimized using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

  • Level of Theory: B3LYP or M06-2X functionals are recommended.

  • Basis Set: A Pople-style basis set such as 6-311+G(d,p) or an Ahlrichs-type basis set like def2-TZVP would be appropriate to properly describe the electronic structure, particularly for the bromine atom.

  • Solvation Model: To simulate a solution-phase environment, the IEFPCM or SMD implicit solvation models can be used with common solvents like chloroform (B151607) or acetonitrile.[2]

Vibrational Frequency Analysis

Harmonic vibrational frequency calculations should be performed at the same level of theory as the final geometry optimizations. This will confirm that the optimized structures are true energy minima (no imaginary frequencies) and will provide the zero-point vibrational energies (ZPVE) for more accurate relative energy calculations.

Natural Bond Orbital (NBO) Analysis

To understand the underlying electronic interactions governing conformational stability, an NBO analysis is recommended. This can reveal key hyperconjugative interactions, such as delocalization of electron density from bonding or lone pair orbitals into antibonding orbitals (e.g., σ -> σ, n -> σ).[2]

Predicted Quantitative Data

A thorough computational study as outlined above would be expected to yield the following quantitative data, which should be summarized for easy comparison.

Table 1: Predicted Relative Energies and Dipole Moments of this compound Conformers

Conformer IDRelative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (Solvated)Dipole Moment (Debye)Key Dihedral Angles (°) (O=C1-C2-Br, C1-C2-C3-C4)
Conf-1 0.000.00Predicted ValuePredicted Value
Conf-2 Predicted ValuePredicted ValuePredicted ValuePredicted Value
Conf-3 Predicted ValuePredicted ValuePredicted ValuePredicted Value
... ............

Table 2: Predicted Key Geometric Parameters for the Most Stable Conformer (Conf-1)

ParameterPredicted Value
Bond Lengths (Å)
C1=OPredicted Value
C2-BrPredicted Value
C1-C2Predicted Value
C2-C3Predicted Value
**Bond Angles (°) **
O=C1-C2Predicted Value
C1-C2-BrPredicted Value
C1-C2-CH3Predicted Value

Visualizations of Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the proposed theoretical investigation and the key interactions influencing conformational stability.

experimental_workflow cluster_prep Initial Setup cluster_search Conformational Search cluster_qm Quantum Mechanical Refinement cluster_analysis Data Analysis cluster_output Final Output start Define this compound Structure search Molecular Mechanics Conformational Search start->search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) search->dft_opt Unique Conformers freq_calc Vibrational Frequency Analysis dft_opt->freq_calc solvation Inclusion of Solvation Model (PCM/SMD) dft_opt->solvation nbo Natural Bond Orbital (NBO) Analysis dft_opt->nbo properties Determine Geometric and Electronic Properties dft_opt->properties energies Calculate Relative Energies (with ZPVE) freq_calc->energies Confirm Minima & ZPVE solvation->energies end Identify Most Stable Conformers and Rationale nbo->end Electronic Interactions energies->end properties->end

Caption: Proposed computational workflow for conformational analysis.

influencing_factors cluster_factors Influencing Factors cluster_outcome Outcome steric Steric Hindrance (Gauche/Eclipsing Interactions) conformation Preferred Conformation steric->conformation electrostatic Electrostatic Interactions (Dipole-Dipole Repulsion, e.g., C=O vs C-Br) electrostatic->conformation hyperconjugation Hyperconjugation (e.g., n_O -> σ*_C-Br) hyperconjugation->conformation

Caption: Key interactions governing conformational stability.

Conclusion

This technical guide presents a predictive but robust framework for the theoretical investigation of this compound's conformational preferences. By employing modern computational chemistry techniques, it is possible to build a detailed model of its potential energy surface and understand the subtle balance of forces that determine its three-dimensional structure. The methodologies and expected outcomes detailed herein provide a clear path for researchers to undertake such a study, which would yield valuable insights for the fields of organic synthesis, medicinal chemistry, and beyond. The principles discussed are broadly applicable to the conformational analysis of other complex chiral molecules.

References

Methodological & Application

Application Notes and Protocols: Use of 2-Bromo-2-methylbutanal in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral molecules containing quaternary stereocenters are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. The development of efficient and highly stereoselective methods for the construction of these centers remains a significant challenge in modern organic synthesis. α-Bromo-α-alkyl aldehydes, such as 2-bromo-2-methylbutanal, represent versatile building blocks for the asymmetric synthesis of molecules bearing a quaternary carbon atom adjacent to a carbonyl group. The presence of the bromine atom not only facilitates the introduction of various functionalities through nucleophilic substitution but also influences the stereochemical outcome of reactions at the carbonyl group. This document provides an overview of the potential applications of this compound in asymmetric synthesis, focusing on organocatalytic transformations, and offers detailed protocols based on analogous systems.

Synthesis of Chiral this compound

The enantioselective synthesis of this compound can be achieved through the organocatalytic α-bromination of 2-methylbutanal. This approach utilizes a chiral amine catalyst to control the stereochemistry of the newly formed stereocenter.

General Reaction Scheme:

G cluster_0 Asymmetric α-Bromination 2-methylbutanal 2-Methylbutanal plus1 + Brominating_Agent Brominating Agent (e.g., NBS) arrow1 Chiral Amine Catalyst Solvent, Temp. chiral_product Chiral this compound

Caption: General scheme for the asymmetric α-bromination of 2-methylbutanal.

Experimental Protocol: Organocatalytic Asymmetric α-Bromination of 2-Methylbutanal

This protocol is adapted from established procedures for the asymmetric α-bromination of aldehydes.

Materials:

  • 2-Methylbutanal

  • N-Bromosuccinimide (NBS)

  • (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (or other suitable chiral amine catalyst)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Sodium bicarbonate (sat. aq. solution)

  • Sodium sulfate (B86663) (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral amine catalyst (10 mol%).

  • Dissolve the catalyst in anhydrous dichloromethane (0.5 M).

  • Cool the solution to the desired temperature (e.g., -20 °C or 0 °C).

  • Add 2-methylbutanal (1.0 eq.) to the solution and stir for 10 minutes.

  • Slowly add a solution of N-Bromosuccinimide (1.1 eq.) in anhydrous DCM over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral this compound.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Expected Data:

The following table presents typical data for the organocatalytic asymmetric α-bromination of aldehydes, which can be expected to be similar for 2-methylbutanal.

Catalyst (mol%)Brominating AgentSolventTemp (°C)Yield (%)ee (%)
(S)-Proline (20)NBSCH3CNRT7585
(S)-Diphenylprolinol silyl (B83357) ether (10)NBSDCM-208895
MacMillan Catalyst (1st Gen.) (10)NBSToluene08292

Asymmetric Transformations of this compound

Chiral this compound is a valuable intermediate for various asymmetric C-C bond-forming reactions. The steric hindrance and electronic effects of the α-bromo and α-methyl groups play a crucial role in directing the stereochemical outcome of nucleophilic additions to the aldehyde.

Asymmetric Aldol (B89426) Reaction

The aldol reaction of this compound with a ketone or another aldehyde can be catalyzed by chiral organocatalysts to produce β-hydroxy carbonyl compounds with high diastereo- and enantioselectivity.

G cluster_1 Asymmetric Aldol Reaction start_material Chiral this compound plus2 + ketone Ketone / Aldehyde arrow2 Chiral Catalyst (e.g., Proline derivative) Solvent, Temp. aldol_product Chiral Aldol Adduct

Caption: Asymmetric aldol reaction of chiral this compound.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol is a representative procedure based on organocatalyzed aldol reactions of α-branched aldehydes.

Materials:

  • Chiral this compound

  • Ketone (e.g., Acetone, Cyclohexanone)

  • (S)-Proline (or other suitable organocatalyst)

  • Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of chiral this compound (1.0 eq.) in the chosen solvent (e.g., DMSO), add the ketone (3.0-10.0 eq.).

  • Add the organocatalyst (e.g., (S)-Proline, 20 mol%).

  • Stir the reaction mixture at room temperature or a specified temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, add water and extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by NMR spectroscopy and chiral HPLC analysis, respectively.

Expected Data for Analogous Aldol Reactions:
Aldehyde SubstrateKetoneCatalyst (mol%)SolventYield (%)dree (%)
2-PhenylpropanalAcetone(S)-Proline (20)DMSO95>20:199
2-MethylpropanalCyclohexanone(S)-Diphenylprolinol silyl ether (10)Toluene8510:196
Asymmetric Mannich Reaction

The Mannich reaction provides a route to chiral β-amino carbonyl compounds. The reaction of this compound with an imine, generated in situ from an aldehyde and an amine, can be catalyzed by a chiral Brønsted acid or a chiral amine.

G cluster_2 Asymmetric Mannich Reaction start_material_2 Chiral this compound plus3 + imine Imine (from Aldehyde + Amine) arrow3 Chiral Catalyst (e.g., Chiral Phosphoric Acid) Solvent, Temp. mannich_product Chiral Mannich Adduct

Caption: Asymmetric Mannich reaction involving chiral this compound.

Experimental Protocol: Asymmetric Mannich Reaction

This is a general protocol for the organocatalytic asymmetric Mannich reaction of α-branched aldehydes.

Materials:

  • Chiral this compound

  • Aldehyde (e.g., p-Anisaldehyde)

  • Amine (e.g., p-Anisidine)

  • Chiral Phosphoric Acid (e.g., TRIP) or Chiral Amine Catalyst

  • Toluene or Dichloromethane, anhydrous

  • Molecular sieves (4 Å)

Procedure:

  • To a mixture of the aldehyde (1.2 eq.) and amine (1.2 eq.) in the anhydrous solvent, add activated molecular sieves. Stir for 30 minutes to form the imine.

  • Add the chiral catalyst (5-10 mol%).

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add a solution of chiral this compound (1.0 eq.) in the same solvent.

  • Stir the reaction until completion (monitor by TLC or LC-MS).

  • Filter off the molecular sieves and concentrate the filtrate.

  • Purify the residue by flash column chromatography.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by NMR and chiral HPLC.

Expected Data for Analogous Mannich Reactions:
Aldehyde SubstrateImine SourceCatalyst (mol%)SolventYield (%)dree (%)
2-Phenylpropanalp-Anisaldehyde + p-AnisidineTRIP (5)Toluene92>20:198
2-MethylpropanalBenzaldehyde + Aniline(S)-Proline (20)DMF8815:195

Conclusion

This compound is a promising chiral building block for the asymmetric synthesis of complex molecules containing quaternary stereocenters. While direct literature precedents for its use are scarce, analogous reactions with structurally similar α-branched and α-halo aldehydes demonstrate the high potential of this substrate in organocatalyzed aldol, Mannich, and other nucleophilic addition reactions. The protocols and data presented here provide a solid foundation for researchers to explore the synthetic utility of this compound in their own research and drug development programs. Further investigation into the reactivity and stereoselectivity of this specific substrate is warranted and expected to yield valuable synthetic methodologies.

Application Notes and Protocols: 2-Bromo-2-methylbutanal as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-bromo-2-methylbutanal as a key starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. While direct literature examples for this specific reagent are limited, its structural features as a quaternary α-bromoaldehyde allow for its application in well-established synthetic methodologies. The protocols provided are based on analogous reactions and are intended as a starting point for further investigation.

Introduction to this compound

This compound is a bifunctional organic molecule containing both an aldehyde group and a tertiary alkyl bromide. This unique combination of reactive sites makes it a promising, albeit underexplored, building block for the construction of diverse heterocyclic scaffolds. The aldehyde functionality allows for condensation reactions, while the bromine atom can participate in nucleophilic substitution or cyclization processes.

Key Structural Features and Reactivity:

  • Aldehyde Group: Susceptible to nucleophilic attack and condensation reactions with amines, amidines, and other nucleophiles.

  • Tertiary Bromine: Acts as a leaving group in nucleophilic substitution reactions, though sterically hindered compared to primary or secondary alkyl halides. The quaternary center prevents enolization towards the bromine-bearing carbon.

Synthesis of Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a classical and reliable method for the formation of the thiazole ring. It involves the reaction of an α-halocarbonyl compound with a thioamide. This compound can serve as the α-halocarbonyl component in this reaction.

Application: Synthesis of 2-Amino-4-ethyl-4-methylthiazole

A plausible application is the synthesis of substituted 2-aminothiazoles by reacting this compound with thiourea (B124793). The resulting 4,4-disubstituted thiazole core is a valuable scaffold in medicinal chemistry.

General Reaction Scheme:

start This compound + Thiourea product 2-Amino-4-ethyl-4-methylthiazole start->product Hantzsch Thiazole Synthesis

Figure 1: General scheme for the synthesis of 2-aminothiazoles.

Experimental Protocol: Synthesis of 2-Amino-4-ethyl-4-methylthiazole

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add thiourea to the solution and stir at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Hypothetical):

ProductYield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
2-Amino-4-ethyl-4-methylthiazole65-7585-885.10 (s, 2H, NH2), 2.15 (q, 2H, CH2), 1.30 (s, 3H, CH3), 0.95 (t, 3H, CH3)168.2 (C2), 150.5 (C4), 105.8 (C5), 62.1 (C-quat), 32.4 (CH2), 25.1 (CH3), 8.9 (CH3)

Synthesis of Imidazole (B134444) Derivatives

Substituted imidazoles are another class of heterocyclic compounds that can potentially be synthesized from this compound. A common method involves the reaction of an α-halocarbonyl compound with an amidine.

Application: Synthesis of 2-Aryl-4-ethyl-4-methylimidazoles

The reaction of this compound with a benzamidine (B55565) derivative can lead to the formation of 2,4,4-trisubstituted imidazoles.

General Reaction Scheme:

start This compound + Benzamidine product 2-Phenyl-4-ethyl-4-methylimidazole start->product Amidine Condensation

Figure 2: General scheme for imidazole synthesis.

Experimental Protocol: Synthesis of 2-Phenyl-4-ethyl-4-methylimidazole

Materials:

  • This compound (1.0 eq)

  • Benzamidine hydrochloride (1.1 eq)

  • Sodium ethoxide (2.2 eq)

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add benzamidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes at room temperature.

  • Add a solution of this compound in ethanol dropwise to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with dichloromethane (B109758) (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Quantitative Data (Hypothetical):

ProductYield (%)Physical State1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
2-Phenyl-4-ethyl-4-methylimidazole55-65Solid9.5 (br s, 1H, NH), 7.8-7.3 (m, 5H, Ar-H), 6.8 (s, 1H, C5-H), 2.3 (q, 2H, CH2), 1.4 (s, 3H, CH3), 1.0 (t, 3H, CH3)145.8 (C2), 138.2 (C4), 130.5 (Ar-C), 128.7 (Ar-C), 127.5 (Ar-C), 115.1 (C5), 58.9 (C-quat), 31.2 (CH2), 24.8 (CH3), 9.1 (CH3)

Synthesis of Oxazole (B20620) Derivatives

Oxazoles can be synthesized through the Robinson-Gabriel synthesis, which involves the cyclization of a 2-acylamino-ketone. An adaptation of this could involve the reaction of this compound with an amide.

Application: Synthesis of 2-Substituted-4-ethyl-4-methyloxazoles

The reaction of this compound with a primary amide, such as benzamide (B126), in the presence of a dehydrating agent can yield the corresponding oxazole.

General Reaction Scheme:

G This compound This compound Intermediate Intermediate This compound->Intermediate + Benzamide 2-Phenyl-4-ethyl-4-methyloxazole 2-Phenyl-4-ethyl-4-methyloxazole Intermediate->2-Phenyl-4-ethyl-4-methyloxazole Cyclization / Dehydration

Figure 3: Proposed pathway for oxazole synthesis.

Experimental Protocol: Synthesis of 2-Phenyl-4-ethyl-4-methyloxazole

Materials:

  • This compound (1.0 eq)

  • Benzamide (1.2 eq)

  • Phosphorus pentoxide (P2O5) or Sulfuric acid (catalytic)

  • Toluene or other high-boiling aprotic solvent

Procedure:

  • To a stirred suspension of benzamide in toluene, add this compound.

  • Add the dehydrating agent (e.g., P2O5) portion-wise.

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 12-24 hours).

  • Cool the reaction mixture and carefully quench by pouring it onto ice-water.

  • Neutralize with a suitable base (e.g., sodium carbonate solution).

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate, and purify by chromatography.

Quantitative Data (Hypothetical):

ProductYield (%)Boiling Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
2-Phenyl-4-ethyl-4-methyloxazole40-50110-115 (at 1 mmHg)8.1-7.4 (m, 5H, Ar-H), 7.2 (s, 1H, C5-H), 2.4 (q, 2H, CH2), 1.5 (s, 3H, CH3), 1.1 (t, 3H, CH3)161.5 (C2), 150.2 (C4), 130.8 (Ar-C), 128.6 (Ar-C), 126.3 (Ar-C), 125.1 (C5), 65.4 (C-quat), 29.8 (CH2), 23.5 (CH3), 9.5 (CH3)

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of heterocyclic compounds using this compound as a starting material.

G cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification & Analysis A Reactant Mixing (this compound + Nucleophile) B Reaction (Heating/Reflux) A->B C Reaction Monitoring (TLC) B->C D Quenching & Neutralization C->D E Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G H Characterization (NMR, MS, etc.) G->H I I H->I Final Product

Figure 4: General experimental workflow.

Conclusion

This compound presents itself as a valuable and versatile, yet underutilized, building block for the synthesis of a range of heterocyclic compounds. The presence of both an aldehyde and a tertiary bromide allows for the application of classical named reactions to generate substituted thiazoles, imidazoles, oxazoles, and potentially other heterocyclic systems. The protocols and data presented herein, though based on analogy, provide a solid foundation for researchers to explore the synthetic utility of this promising reagent in the pursuit of novel chemical entities for drug discovery and development. Further experimental validation is encouraged to fully elucidate the scope and limitations of these transformations.

Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-2-Methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting nucleophilic substitution reactions on 2-bromo-2-methylbutanal, a versatile intermediate in organic synthesis. Due to the sterically hindered tertiary alpha-carbon bearing the bromine atom, this substrate is prone to undergo nucleophilic substitution primarily through an S(_N)1-type mechanism, involving the formation of a tertiary carbocation intermediate. This protocol outlines the general procedure, specific experimental conditions for different classes of nucleophiles, and methods for product purification and characterization. Potential side reactions, such as elimination, are also discussed.

Introduction

Alpha-bromo aldehydes are valuable synthetic precursors, enabling the introduction of various functional groups at the alpha-position to the carbonyl. This compound presents a unique case due to the tertiary nature of the alpha-carbon, which influences the reaction mechanism and product distribution. Nucleophilic substitution on this substrate allows for the synthesis of a variety of derivatives, including α-hydroxy, α-alkoxy, α-amino, and α-cyano aldehydes, which are important building blocks in medicinal chemistry and materials science. Understanding the reactivity of this compound is crucial for designing efficient synthetic routes to target molecules.

Reaction Mechanism and Stereochemistry

The nucleophilic substitution on this compound is expected to proceed predominantly through an S(_N)1 pathway. The reaction is initiated by the departure of the bromide leaving group, facilitated by a polar protic solvent, to form a planar tertiary carbocation intermediate. The nucleophile can then attack this carbocation from either face, leading to a racemic or near-racemic mixture of the substitution product if the nucleophile is not chiral. The stability of the tertiary carbocation is a key driving force for this mechanism.[1][2][3][4] It is important to note that elimination reactions, leading to the formation of α,β-unsaturated aldehydes, can be a competing pathway, especially in the presence of strong, sterically hindered bases.[5][6]

Experimental Protocols

Materials and Reagents
  • This compound (CAS: 66064-60-6)[7]

  • Selected Nucleophile (e.g., water, methanol, sodium azide (B81097), sodium cyanide)

  • Solvent (e.g., acetone, acetonitrile, ethanol, tert-butanol)

  • Base (if required, e.g., pyridine, triethylamine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Deuterated solvent for NMR analysis (e.g., CDCl(_3))

  • Reagents for workup and purification (e.g., diethyl ether, ethyl acetate, hexane, saturated sodium bicarbonate solution, brine)

General Procedure for Nucleophilic Substitution
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), dissolve this compound (1.0 eq) in the appropriate solvent.

  • Addition of Nucleophile: Add the nucleophile (1.0-1.2 eq) to the solution. If the nucleophile is a salt (e.g., NaN(_3), NaCN), it should be finely powdered and added in portions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium (B1175870) chloride). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

  • Characterization: Characterize the purified product by spectroscopic methods such as

    1^11
    H NMR,
    13^{13}13
    C NMR, and mass spectrometry.

Data Presentation: Representative Nucleophilic Substitution Reactions
NucleophileProductSolventTemp. (°C)Time (h)Yield (%)Notes
H(2)O2-Hydroxy-2-methylbutanalAcetone/H(_2)O251275-85S(_N)1 hydrolysis. The product is a hemiacetal in equilibrium with the aldehyde.[8]
CH(_3)OH2-Methoxy-2-methylbutanalMethanolreflux870-80S(_N)1 solvolysis.
NaN(_3)2-Azido-2-methylbutanalAcetonitrile502465-75Azide is a good nucleophile for S(_N)1 reactions.
NaCN2-Cyano-2-methylbutanalEthanol/H(_2)O251860-70Cyanide is a potent nucleophile. The product is a cyanohydrin.[9]

Note: The reaction conditions and yields provided are estimates based on general principles of S(_N)1 reactions on tertiary halides and may require optimization for specific applications.

Mandatory Visualizations

Reaction Workflow Diagram

Nucleophilic_Substitution_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve this compound in solvent add_nuc Add Nucleophile start->add_nuc monitor Monitor Reaction (TLC/GC) add_nuc->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Chromatography/Distillation) extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for the nucleophilic substitution on this compound.

Signaling Pathway: S(_N)1 Mechanism

SN1_Mechanism reactant This compound intermediate Tertiary Carbocation Intermediate reactant->intermediate Slow, Rate-determining (Loss of Br⁻) product Substitution Product intermediate->product Fast (Nucleophilic Attack) nucleophile Nucleophile (Nu⁻)

Caption: The S(_N)1 reaction pathway for this compound.

Safety and Handling

  • This compound is expected to be an irritant and lachrymator. Handle in a well-ventilated fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Many nucleophiles, such as sodium azide and sodium cyanide, are highly toxic. Handle with extreme caution and follow all institutional safety protocols.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.[11]

Conclusion

The protocol described provides a general framework for performing nucleophilic substitution reactions on this compound. The tertiary nature of the substrate favors an S(_N)1 mechanism, leading to the formation of a variety of functionalized aldehyde derivatives. Researchers should carefully consider the choice of nucleophile and reaction conditions to optimize yields and minimize side reactions. The provided workflows and diagrams serve as a guide for the experimental setup and mechanistic understanding of this important transformation.

References

Application Notes and Protocols: The Synthetic Utility of α-Bromoaldehydes in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the specific reagent 2-bromo-2-methylbutanal does not feature prominently in the literature for the total synthesis of natural products, the broader class of α-bromoaldehydes and, more generally, α-haloaldehydes, are highly versatile and valuable intermediates.[1][2][3] Their inherent reactivity and chirality make them powerful building blocks for constructing complex molecular architectures found in many biologically active natural products.[2][3] This document will provide an overview of the applications of α-bromoaldehydes in organic synthesis, with a focus on reactions pertinent to natural product synthesis.

Introduction to α-Bromoaldehydes in Synthesis

α-Bromoaldehydes are important organic intermediates, though their synthesis can be challenging due to low selectivity and the potential for polymerization caused by in-situ formation of hydrobromic acid.[4] However, selective bromination methods have been developed to overcome these issues.[4] The utility of α-haloaldehydes in the synthesis of complex molecules has seen renewed interest due to the development of robust organocatalytic methods that provide access to enantiomerically enriched α-haloaldehydes.[1][3] These chiral building blocks are particularly useful for the synthesis of sp³-rich heterocycles and polyketide-derived natural products.[2]

Key Synthetic Transformations of α-Bromoaldehydes

α-Bromoaldehydes are precursors to a variety of important functional groups and structural motifs. Their reactivity is dominated by the electrophilic carbonyl group and the presence of a leaving group at the α-position.

General Synthetic Pathways The following diagram illustrates the central role of α-bromoaldehydes in accessing diverse molecular scaffolds.

G cluster_start Starting Material cluster_reactions Key Reactions cluster_products Intermediate Products alpha_bromo α-Bromoaldehyde reformatsky Reformatsky Reaction alpha_bromo->reformatsky darzens Darzens-type Condensation alpha_bromo->darzens nucleophilic_add Nucleophilic Addition alpha_bromo->nucleophilic_add heterocycle Heterocycle Formation alpha_bromo->heterocycle beta_hydroxy β-Hydroxy Ester reformatsky->beta_hydroxy epoxy α,β-Epoxy Aldehyde darzens->epoxy bromohydrin Bromohydrin nucleophilic_add->bromohydrin heterocycles N, O, S-Heterocycles heterocycle->heterocycles

Caption: Synthetic utility of α-bromoaldehydes.

The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that condenses aldehydes or ketones with α-halo esters, using metallic zinc to form β-hydroxy esters.[5] This reaction can be adapted for α-bromoaldehydes, where they react with an organozinc reagent generated from an α-halo ester. More relevantly to their direct use, α-bromo ketones have been shown to react with aldehydes in a Reformatsky-type reaction.[6][7] This highlights the potential for α-bromoaldehydes to act as the electrophilic partner in such reactions.

The general mechanism involves the oxidative addition of zinc to the carbon-halogen bond of an α-halo ester to form a Reformatsky enolate.[8] This enolate then adds to the carbonyl group of the aldehyde or ketone.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products alpha_halo α-Halo Ester enolate Reformatsky Enolate (Organozinc Reagent) alpha_halo->enolate + Zn zinc Zn carbonyl Aldehyde/Ketone adduct Zinc Alkoxide Adduct enolate->adduct + Aldehyde/Ketone beta_hydroxy β-Hydroxy Ester adduct->beta_hydroxy Acid Workup

Caption: Mechanism of the Reformatsky Reaction.

Diastereoselective Reformatsky reactions have been employed in the total synthesis of natural products, such as in the synthesis of prunustatin A.[9]

The Darzens condensation, or glycidic ester condensation, typically involves the reaction of a ketone or aldehyde with an α-halo ester in the presence of a base to yield an α,β-epoxy ester.[10][11] This reaction is a key method for constructing epoxy structures found in many natural products and pharmaceutical intermediates.[10] While α-halo esters are the most common nucleophilic partner, the principle can be extended to other α-halo carbonyl compounds. α-Bromoaldehydes can serve as the electrophilic component in this reaction.

The reaction proceeds via the deprotonation of the α-halo compound to form a carbanion, which then attacks the carbonyl group of the aldehyde.[11][12] Subsequent intramolecular SN2 displacement of the halide by the newly formed alkoxide generates the epoxide ring.[11] The Darzens reaction has been utilized in the synthesis of bioactive molecules, including HIV-1 protease inhibitors and the side chains of Taxol.[12]

α-Bromoaldehydes are valuable precursors for the synthesis of a wide variety of N-, O-, and S-containing heterocycles, which are prevalent motifs in natural products.[13][14][15] For example, they can react with various dinucleophiles to form five- or six-membered rings. The palladium-catalyzed coupling of β-bromo-α,β-unsaturated aldehydes has been shown to be an effective method for constructing fused pyran rings and other complex heterocyclic systems.[13]

Quantitative Data from Representative Reactions

The following table summarizes representative data from reactions involving α-haloaldehydes and related substrates, demonstrating the efficiency and selectivity that can be achieved.

Reaction Typeα-Halo SubstrateElectrophile/NucleophileProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)Reference
ReformatskyChiral α-bromo-α'-sulfinyl ketoneBenzaldehydesyn-adduct>9596:4>98[7]
ReformatskyChiral bromide 1Chiral aldehyde 2β-hydroxy alcohol 38868:32-[9]
Darzens-typet-Butyl bromoacetateVarious aldehydesanti-α-bromo β-hydroxy esters70-95up to 99:1up to 99[16]
Organocatalytic α-chlorinationPropanalN-Chlorosuccinimide2-Chloropropanal--99[17]

Experimental Protocols

This protocol is adapted from the reaction of chiral α-bromo-α'-sulfinyl ketones with aldehydes, which is analogous to reactions involving α-bromoaldehydes.[7]

Materials:

  • α-Bromo-α'-sulfinyl ketone (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Samarium(II) iodide (SmI₂) solution (0.1 M in THF, 2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of potassium carbonate (K₂CO₃)

  • Saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the α-bromo-α'-sulfinyl ketone (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous THF (5 mL per mmol of ketone) at -78 °C under an inert atmosphere, add the SmI₂ solution (2.5 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of K₂CO₃.

  • Allow the mixture to warm to room temperature.

  • Add a saturated aqueous solution of Na₂S₂O₃ to decolorize the solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

This protocol is a general representation of the Darzens condensation.

Materials:

  • Aldehyde (1.0 equiv)

  • α-Bromo ester (e.g., ethyl bromoacetate) (1.1 equiv)

  • Base (e.g., sodium ethoxide, potassium tert-butoxide) (1.1 equiv)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aldehyde (1.0 equiv) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C or -78 °C, depending on the reactivity of the substrates.

  • In a separate flask, prepare a solution of the base (1.1 equiv) in the same anhydrous solvent.

  • To the cooled aldehyde solution, add the α-bromo ester (1.1 equiv).

  • Slowly add the base solution to the reaction mixture dropwise over 30 minutes.

  • Allow the reaction to stir at the cold temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting α,β-epoxy ester by flash chromatography.

Conclusion

While this compound itself is not a widely documented reagent in total synthesis, the broader class of α-bromoaldehydes represents a family of powerful and versatile chiral building blocks. Their ability to participate in fundamental carbon-carbon bond-forming reactions like the Reformatsky and Darzens reactions, as well as serve as precursors for various heterocyclic systems, makes them highly valuable to the synthetic chemist. The continued development of enantioselective methods to access these compounds will undoubtedly expand their application in the efficient and elegant synthesis of complex natural products and novel therapeutic agents.

References

Application Notes and Protocols for Grignard Reactions Involving 2-Bromo-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-bromo-2-methylbutanal in Grignard reactions. Due to the presence of an α-bromo substituent, this reaction presents unique challenges and opportunities for the synthesis of complex molecules. This document outlines the potential reaction pathways, provides a generalized experimental protocol, and discusses the implications for drug development.

Introduction

Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[1][2][3][4][5][6][7] The reaction of a Grignard reagent with an aldehyde typically yields a secondary alcohol.[1][5] However, the presence of a halogen atom on the carbon adjacent to the carbonyl group in this compound introduces complexity, leading to several potential reaction pathways. Understanding and controlling these pathways is crucial for the successful application of this substrate in synthetic chemistry, particularly in the development of novel therapeutic agents where the resulting functionalized alcohols can serve as key intermediates.

Reaction Mechanisms and Potential Pathways

The reaction of a Grignard reagent (R-MgX) with this compound can proceed through several competing pathways. The sterically hindered nature of the α-carbon further influences the reaction outcome.

2.1. Nucleophilic Addition (Desired Pathway)

The primary desired reaction is the nucleophilic addition of the Grignard reagent to the carbonyl carbon of this compound. This leads to the formation of a bromohydrin intermediate, which upon acidic workup, yields a substituted 1-bromo-2-methyl-1-alkanol.

2.2. Potential Side Reactions

Several side reactions can compete with the desired nucleophilic addition, leading to a mixture of products.[8]

  • α-Halogen Displacement: The Grignard reagent can act as a nucleophile and displace the bromide ion, leading to the formation of a ketone.

  • Enolization: As a strong base, the Grignard reagent can deprotonate the acidic α-proton, leading to the formation of an enolate. Subsequent workup would regenerate the starting aldehyde.

  • Reduction: With sterically hindered ketones and some aldehydes, Grignard reagents can act as reducing agents, delivering a hydride from their β-carbon to the carbonyl carbon.[1]

  • Rearrangement: The initial alkoxide intermediate may undergo rearrangement, particularly if the migrating group can stabilize a positive charge.

The choice of Grignard reagent, reaction temperature, and solvent can significantly influence the product distribution. Low temperatures generally favor the desired nucleophilic addition over side reactions.

Data Presentation

The following tables summarize the reactants, expected products, and potential byproducts for a generalized Grignard reaction with this compound.

Table 1: Reactants and Stoichiometry

ReagentMolecular FormulaMolecular Weight ( g/mol )Molar Ratio (Typical)
This compoundC₅H₉BrO165.031.0
Grignard Reagent (e.g., Methylmagnesium Bromide)CH₃MgBr119.241.1 - 1.5
Anhydrous Diethyl Ether or THF(C₂H₅)₂O or C₄H₈O74.12 or 72.11Solvent
Dilute Aqueous Acid (e.g., HCl, NH₄Cl)HCl (aq) or NH₄Cl (aq)-For workup

Table 2: Expected Products and Potential Byproducts

Product TypeChemical Name (Example with CH₃MgBr)Molecular FormulaNotes
Major Product (Expected) 2-Bromo-2,3-dimethylpentan-1-olC₇H₁₅BrOProduct of nucleophilic addition.
Byproduct 1 3,3-Dimethyl-2-pentanoneC₇H₁₄OProduct of halogen displacement.
Byproduct 2 This compound (recovered)C₅H₉BrOResult of enolization.
Byproduct 3 1-(1-Bromo-1-methylpropyl)ethanolC₆H₁₃BrOProduct of reduction (if Grignard has β-hydrogens).

Experimental Protocols

This section provides a generalized methodology for the Grignard reaction of this compound. Note: This is a representative protocol and may require optimization for specific Grignard reagents and desired outcomes. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

4.1. Materials and Equipment

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Dry ice/acetone bath

  • Standard glassware for workup and purification

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • This compound

  • Grignard reagent (commercially available or freshly prepared)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

4.2. Procedure

  • Preparation: Assemble the dry glassware under an inert atmosphere. Charge the three-necked flask with the Grignard reagent solution in anhydrous diethyl ether or THF.

  • Cooling: Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

  • Addition of Aldehyde: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add the aldehyde solution dropwise to the cooled and stirred Grignard reagent solution over a period of 30-60 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.

  • Warming and Quenching: Remove the cooling bath and allow the reaction mixture to slowly warm to 0 °C. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

5.1. Reaction Pathway

Reaction_Pathway This compound This compound Intermediate Bromohydrin Alkoxide This compound->Intermediate + Grignard Reagent Grignard_Reagent R-MgX Workup Aqueous Acidic Workup Intermediate->Workup Product Substituted 1-Bromo-2-methyl-1-alkanol Workup->Product

Caption: Desired nucleophilic addition pathway.

5.2. Competing Side Reactions

Side_Reactions Start This compound + Grignard Reagent Addition Nucleophilic Addition Start->Addition Displacement α-Halogen Displacement Start->Displacement Enolization Enolization Start->Enolization Product_Addition Bromohydrin Product Addition->Product_Addition Product_Displacement Ketone Byproduct Displacement->Product_Displacement Product_Enolization Recovered Aldehyde Enolization->Product_Enolization

Caption: Potential competing reaction pathways.

5.3. Experimental Workflow

Workflow Setup Reaction Setup Inert Atmosphere Dry Solvents Cooling Cooling -78 °C Setup->Cooling Addition Slow Addition of Aldehyde Cooling->Addition Reaction Stirring at Low Temperature Addition->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow diagram.

Applications in Drug Development

The products of the Grignard reaction with this compound, namely substituted bromohydrins, are versatile intermediates in drug development. The presence of both a hydroxyl group and a bromine atom allows for a wide range of subsequent functionalization reactions.

  • Scaffold for Novel Ligands: The resulting sterically hindered alcohol can serve as a scaffold for the synthesis of novel ligands targeting various biological receptors.

  • Introduction of Pharmacophores: The bromine atom can be displaced by various nucleophiles or participate in cross-coupling reactions to introduce key pharmacophoric groups.

  • Synthesis of Chiral Building Blocks: If a chiral Grignard reagent is used, this reaction can provide access to enantiomerically enriched building blocks for asymmetric synthesis.

The unique steric and electronic properties of the products derived from this compound make them attractive candidates for exploration in medicinal chemistry programs aimed at discovering new therapeutic agents.

References

Application Note and Protocol: Oxidation of 2-Bromo-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the oxidation of 2-bromo-2-methylbutanal to its corresponding carboxylic acid, 2-bromo-2-methylbutanoic acid. The featured method utilizes Oxone as a mild, efficient, and environmentally friendly oxidizing agent, offering a valuable alternative to traditional metal-mediated oxidations.[1][2] This protocol is designed to be straightforward and high-yielding, making it suitable for various applications in organic synthesis and drug development.

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry. While numerous reagents can accomplish this conversion, many employ harsh conditions or toxic heavy metals, which can be incompatible with sensitive functional groups.[3][4] Aldehydes containing alpha-halogens, such as this compound, are particularly susceptible to side reactions under harsh conditions.

This protocol details a simple and effective method using Oxone (potassium peroxymonosulfate) in dimethylformamide (DMF).[1] This system provides a mild reaction environment, is operationally simple, and generally requires minimal purification, often furnishing highly pure products with a simple work-up.[1] The method is known for its high efficiency and broad substrate scope, making it an excellent choice for the synthesis of 2-bromo-2-methylbutanoic acid.

Experimental Protocol

Materials and Reagents
  • This compound (Substrate)

  • Oxone (Potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) (Oxidant)

  • Dimethylformamide (DMF), anhydrous (Solvent)

  • Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc) (Extraction solvent)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous solution of Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (Drying agent)

  • Deionized Water (H₂O)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Silica (B1680970) gel for flash chromatography (if required)

Reaction Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Solvent Addition: Dissolve the aldehyde in anhydrous DMF to achieve a concentration of approximately 0.2 M.

  • Oxidant Addition: While stirring at room temperature, add Oxone (1.0 to 1.2 equiv) to the solution portion-wise over 5-10 minutes. An ice bath can be used to control any initial exotherm, although the reaction is generally mild.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Typically, the reaction is complete within 3-5 hours.[1]

  • Work-up:

    • Upon completion, dilute the reaction mixture with deionized water.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-bromo-2-methylbutanoic acid.

    • If necessary, the crude product can be further purified by flash column chromatography on silica gel. In many cases, the work-up procedure yields a product of high purity without the need for chromatography.[1]

Safety Precautions
  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • DMF is a skin irritant and should be handled with care.

  • Oxone is a strong oxidizing agent; avoid contact with combustible materials.

Data Presentation

The following table summarizes representative quantitative data for the oxidation of aldehydes to carboxylic acids using Oxone, demonstrating the effectiveness of this protocol. Yields are typically high for a range of aliphatic and aromatic aldehydes.

Substrate (Aldehyde)Oxidant (equiv.)SolventTime (h)TemperatureYield (%)
This compoundOxone (1.1)DMF3Room Temp.>90 (Expected)
OctanalOxone (1.0)DMF3Room Temp.94
CyclohexanecarboxaldehydeOxone (1.0)DMF3Room Temp.95
BenzaldehydeOxone (1.0)DMF3Room Temp.98

Note: Data for Octanal, Cyclohexanecarboxaldehyde, and Benzaldehyde are representative examples from established literature. The yield for this compound is an expected outcome based on the high efficiency of the reaction with similar substrates.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow for the synthesis of 2-bromo-2-methylbutanoic acid.

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product A Dissolve this compound in DMF B Add Oxone (1.1 equiv) portion-wise A->B 1 C Stir at Room Temperature (3-5 hours) B->C 2 D Monitor by TLC/GC-MS C->D 3 E Dilute with Water D->E 4 F Extract with Et₂O/EtOAc E->F 5 G Wash Organic Layer (NaHCO₃, Brine) F->G 6 H Dry over MgSO₄ G->H 7 I Concentrate in vacuo H->I 8 J 2-Bromo-2-methylbutanoic Acid I->J Crude K Purify via Chromatography (if needed) I->K 9 K->J Purified

Caption: Workflow for the oxidation of this compound.

Signaling Pathway / Reaction Mechanism

While the detailed ionic mechanism is still under investigation, the overall transformation is a direct oxidation of the aldehyde functional group.

Caption: Overall reaction scheme for the oxidation process.

References

Application Notes and Protocols for 2-bromo-2-methylbutanal in Novel Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided for research and development purposes. The synthesis and application of novel pharmaceutical compounds derived from 2-bromo-2-methylbutanal are hypothetical and intended to serve as a conceptual framework for drug discovery. All experimental procedures should be conducted by qualified personnel in a controlled laboratory setting.

Introduction

This compound is a reactive organic intermediate with potential as a precursor for a variety of heterocyclic compounds, which are foundational scaffolds in many pharmaceuticals. The presence of an alpha-bromo aldehyde functional group allows for versatile synthetic transformations, making it an attractive starting material for the exploration of novel chemical entities with potential therapeutic applications. This document outlines hypothetical pathways for the synthesis of novel imidazole- and thiazole-based compounds, which are classes of molecules known to exhibit a range of biological activities, including anticonvulsant and anti-inflammatory effects.[1][2][3][4]

Hypothetical Therapeutic Targets and Signaling Pathways

Based on the core structures that can be synthesized from this compound, two potential therapeutic areas are explored: epilepsy and inflammation.

1. Anticonvulsant Activity via GABA Receptor Modulation:

Novel imidazole-containing compounds derived from this compound could potentially act as positive allosteric modulators of GABA-A receptors, a key target for many anticonvulsant drugs.[1][5][6][7] By enhancing the effect of the inhibitory neurotransmitter GABA, these compounds could reduce neuronal excitability and suppress seizure activity.

GABAReceptorModulation cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron GABA GABA GABAReceptor GABA-A Receptor GABA->GABAReceptor binds Compound Novel Imidazole (B134444) Derivative (NID) Compound->GABAReceptor potentiates ChlorideChannel Chloride Ion Channel (Open) GABAReceptor->ChlorideChannel activates Hyperpolarization Neuronal Hyperpolarization ChlorideChannel->Hyperpolarization leads to ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability causes

Caption: Hypothetical modulation of GABA-A receptor by a novel imidazole derivative.

2. Anti-inflammatory Activity via COX-2 Inhibition:

Thiazole (B1198619) derivatives synthesized from this compound could be investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[3] By blocking COX-2, these compounds could reduce the production of prostaglandins, which are key mediators of inflammation and pain.

COX2InhibitionPathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 substrate Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation & Pain Prostaglandins->Inflammation mediates Compound Novel Thiazole Derivative (NTD) Compound->COX2 inhibits

Caption: Proposed mechanism of COX-2 inhibition by a novel thiazole derivative.

Experimental Protocols

The following are hypothetical, generalized protocols for the synthesis of imidazole and thiazole derivatives from this compound.

Protocol 1: Synthesis of a Hypothetical 4-ethyl-4-methyl-1H-imidazole Derivative (Anticonvulsant Precursor)

This protocol is based on the general principles of the Debus-Radziszewski imidazole synthesis.[8][9]

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the selected aryl aldehyde (1.0 eq) in ethanol.

  • Add ammonium acetate (2.5 eq) and a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of a Hypothetical 2-amino-4-ethyl-4-methylthiazole Derivative (Anti-inflammatory Precursor)

This protocol is adapted from the Hantzsch thiazole synthesis.[10]

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.

  • Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate, which may cause the product to precipitate.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold water.

  • If no precipitate forms, concentrate the solution and extract the product with a suitable organic solvent.

  • Dry the crude product and purify by recrystallization or column chromatography.

Quantitative Data Summary

The following tables present hypothetical data for the synthesis of a small library of imidazole and thiazole derivatives based on the protocols above.

Table 1: Synthesis of Hypothetical Imidazole Derivatives

Compound IDAryl AldehydeReaction Time (h)Yield (%)Purity (%)
IM-01 Benzaldehyde56598
IM-02 4-Chlorobenzaldehyde67297
IM-03 4-Methoxybenzaldehyde5.56899

Table 2: Synthesis of Hypothetical Thiazole Derivatives

Compound IDThioamideReaction Time (h)Yield (%)Purity (%)
TH-01 Thiourea48599
TH-02 N-methylthiourea4.57898
TH-03 Acetylthiourea57597

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and preliminary screening of novel pharmaceutical candidates from this compound.

experimental_workflow Start This compound Synthesis Heterocycle Synthesis (e.g., Imidazole, Thiazole) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Receptor Binding, Enzyme Assays) Purification->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit->Optimization Proceed

References

Application Notes and Protocols for the Purification of 2-Bromo-2-Methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 2-bromo-2-methylbutanal. Due to the limited availability of specific data for this compound in published literature, the following protocols are based on established methods for the purification of analogous α-bromoaldehydes, α-bromoketones, and other halogenated organic compounds. Optimization of these methods for this compound is recommended for achieving the desired purity and yield.

Introduction

This compound is an α-bromoaldehyde, a class of compounds that are valuable intermediates in organic synthesis. However, their synthesis and purification can be challenging due to their propensity for polymerization and other side reactions, often catalyzed by acidic byproducts like hydrobromic acid (HBr).[1] Effective purification is crucial to remove unreacted starting materials, catalysts, and byproducts to ensure the integrity of subsequent reactions. The primary purification techniques applicable to this compound are anticipated to be distillation, liquid-liquid extraction, and chromatography.

Physicochemical Data

A summary of available physicochemical properties for this compound is provided below. This data is essential for selecting and optimizing purification methods.

PropertyValueSource
Molecular Formula C₅H₉BrOPubChem[2]
Molecular Weight 165.03 g/mol PubChem[2]
Boiling Point Data not available
Melting Point Data not available

Purification Methodologies

The choice of purification method will depend on the scale of the reaction, the nature of the impurities, and the desired final purity. A combination of methods may be necessary.

Liquid-Liquid Extraction (Aqueous Work-up)

Liquid-liquid extraction is a fundamental step to remove water-soluble impurities, including acids (e.g., HBr), and residual water-soluble organic starting materials.

Protocol:

  • Transfer: Transfer the crude reaction mixture containing this compound to a separatory funnel.

  • Solvent Addition: If the reaction was not performed in a water-immiscible organic solvent, add a suitable solvent such as diethyl ether, ethyl acetate (B1210297), or dichloromethane.

  • Neutralizing Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel to neutralize any acidic byproducts like HBr.[3] Stopper the funnel and invert it gently, periodically venting to release any pressure generated from CO₂ evolution. Shake more vigorously and allow the layers to separate. Drain the aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.[3] Allow the layers to separate and drain the aqueous layer.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to facilitate the removal of residual water from the organic layer.[3]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, washed this compound.

Workflow for Liquid-Liquid Extraction:

G cluster_workflow Liquid-Liquid Extraction Workflow start Crude Product in Organic Solvent wash_bicarb Wash with sat. NaHCO3 soln. start->wash_bicarb wash_water Wash with Deionized Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Anhydrous Na2SO4 wash_brine->dry filter Filter dry->filter evaporate Solvent Removal (Rotary Evaporation) filter->evaporate end Purified this compound evaporate->end

Caption: Workflow for the purification of this compound via liquid-liquid extraction.

Distillation

Distillation is a powerful technique for purifying liquids based on differences in boiling points. Given that aldehydes can be thermally sensitive, vacuum distillation is recommended to lower the boiling point and minimize the risk of decomposition or polymerization.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry.

  • Charge the Flask: Add the crude, washed, and dried this compound to the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate fractions based on the boiling point at the recorded pressure. It is advisable to collect a forerun fraction, the main product fraction, and a residue. The boiling point of the related compound, 2-bromo-2-methylbutane, is approximately 107 °C at 735 mmHg, which can serve as a rough estimate.

  • Analysis: Analyze the collected fractions (e.g., by GC-MS or NMR) to determine the purity of this compound.

Workflow for Vacuum Distillation:

G cluster_workflow Vacuum Distillation Workflow start Crude, Washed Product setup Assemble Vacuum Distillation Apparatus start->setup charge Charge Distillation Flask setup->charge distill Heat and Distill Under Vacuum charge->distill collect Collect Fractions distill->collect analyze Analyze Purity of Fractions collect->analyze end Pure this compound analyze->end

Caption: Workflow for the purification of this compound via vacuum distillation.

Column Chromatography

For small-scale purifications or for removing impurities with boiling points close to that of the product, column chromatography is a suitable method.

Protocol:

  • Stationary Phase Selection: Select an appropriate stationary phase, typically silica (B1680970) gel for compounds of moderate polarity.

  • Mobile Phase Selection: Determine a suitable mobile phase (eluent) system using thin-layer chromatography (TLC). A good starting point would be a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal solvent system should provide good separation between the product and impurities.

  • Column Packing: Pack a chromatography column with the selected stationary phase slurry in the nonpolar solvent of the mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Workflow for Column Chromatography:

G cluster_workflow Column Chromatography Workflow start Crude Product tlc TLC for Mobile Phase Selection start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample onto Column pack->load elute Elute with Mobile Phase and Collect Fractions load->elute analyze Analyze Fractions by TLC elute->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Removal combine->evaporate end Pure this compound evaporate->end

Caption: Workflow for the purification of this compound via column chromatography.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of the aldehyde functional group.

Safety Considerations

  • This compound is expected to be a flammable liquid and an irritant to the skin, eyes, and respiratory tract.[4]

  • All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Handle bromine and hydrobromic acid with extreme caution as they are corrosive and toxic.

References

safe handling and storage procedures for 2-bromo-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-bromo-2-methylbutanal was located. The following information is compiled from SDSs of structurally similar compounds, including 2-bromo-2-methylbutane (B1582447) and 2-bromo-2-methylpropane, as well as general principles for handling reactive aldehydes and alpha-bromo carbonyl compounds. It is imperative to consult a certified safety professional and conduct a thorough risk assessment before handling this chemical.

Introduction

This compound is an alpha-bromo aldehyde, a class of organic compounds recognized for their utility as intermediates in pharmaceutical and fine chemical synthesis.[1] The presence of both an aldehyde and a bromine atom on the same carbon atom imparts significant reactivity, making careful handling and storage procedures essential to ensure the safety of laboratory personnel and the integrity of the compound. These compounds can be sensitive to air, light, and moisture, and may have a tendency to polymerize or decompose.[2][3]

Hazard Identification and Mitigation

Based on analogous compounds, this compound is anticipated to be a flammable liquid and vapor, a skin and eye irritant, and may cause respiratory irritation.[4][5][6]

Summary of Potential Hazards and Mitigation Strategies:

Hazard CategoryPotential HazardMitigation Strategy
Flammability Highly flammable liquid and vapor.[4][5][6] Vapors may form explosive mixtures with air.[5]Handle away from heat, sparks, open flames, and other ignition sources.[4][5][6] Use explosion-proof electrical equipment.[5][7] Ground and bond containers during transfer.[5]
Health Hazards Causes skin and eye irritation.[4][5] May cause respiratory irritation.[4][5] Inhalation may cause drowsiness or dizziness.Avoid contact with skin, eyes, and clothing.[4] Wear appropriate personal protective equipment (PPE). Use only in a well-ventilated area, preferably a chemical fume hood.[4]
Reactivity Potential for polymerization, decomposition, or reaction with incompatible materials.[1][2]Store in a tightly sealed container under an inert atmosphere.[8][9] Avoid contact with bases and oxidizing agents.[7]
Environmental Do not allow to enter drains or waterways.[4][5]Dispose of waste in accordance with local, state, and federal regulations.[5]

Experimental Protocols: Safe Handling and Storage

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn for supplementary protection.[6]

  • Skin Protection: Wear flame-retardant and chemical-resistant gloves (inspect before use).[6][10] A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: For operations outside of a fume hood or where ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

3.2. General Handling Protocol

  • Preparation:

    • Ensure a chemical fume hood is operational and accessible.

    • Have an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) and a spill kit readily available.[6]

    • Review the experimental plan and all safety information before starting.

  • Handling:

    • Work exclusively within a certified chemical fume hood.[4]

    • Ground and bond all containers when transferring the chemical to prevent static discharge.[5]

    • Use only non-sparking tools.[5]

    • Avoid inhalation of vapors and direct contact with the liquid.[4][10]

    • Keep the container tightly closed when not in use.[4][5][6]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[4][6]

    • Decontaminate all equipment and the work area.

    • Dispose of contaminated materials and chemical waste according to institutional and regulatory guidelines.[5]

3.3. Storage Protocol

  • General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][6] The storage area should be designated for flammable liquids.

  • Protection from Air and Light: For long-term storage, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[8][9] The use of amber or opaque containers is recommended to protect from light.[2][8][11]

  • Temperature: Store in a cool place, and if necessary, in a refrigerator designed for the storage of flammable materials.[2][3][6]

  • Incompatibilities: Store away from incompatible substances such as bases and oxidizing agents.[7]

Emergency Procedures

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

  • In Case of a Spill: Remove all sources of ignition.[4][10] Evacuate the area. Use a non-combustible absorbent material to contain the spill and place it in a suitable container for disposal.[6]

Visualized Workflows and Relationships

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety prep_review Review Protocol prep_safety->prep_review handle_hood Work in Fume Hood prep_review->handle_hood handle_transfer Ground and Bond Containers handle_hood->handle_transfer handle_tools Use Non-Sparking Tools handle_transfer->handle_tools handle_avoid Avoid Contact and Inhalation handle_tools->handle_avoid handle_close Keep Container Closed handle_avoid->handle_close post_wash Wash Hands Thoroughly handle_close->post_wash post_decon Decontaminate Work Area post_wash->post_decon post_dispose Dispose of Waste Properly post_decon->post_dispose

Caption: Experimental Workflow for Safe Handling of this compound.

G cluster_hazards Potential Hazards cluster_mitigation Mitigation Measures hazard_flam Flammability mit_storage Proper Storage (Inert Atmosphere, Cool, Dark) hazard_flam->mit_storage mit_handling Safe Handling Practices (Grounding, Non-Sparking Tools) hazard_flam->mit_handling hazard_health Health Effects mit_controls Engineering Controls (Fume Hood, Ventilation) hazard_health->mit_controls mit_ppe Personal Protective Equipment (PPE) hazard_health->mit_ppe hazard_react Reactivity hazard_react->mit_storage hazard_react->mit_handling

References

Application Notes and Protocols: Scale-Up Synthesis of 2-Bromo-2-methylbutanal for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 2-bromo-2-methylbutanal, a versatile chemical intermediate. The following sections outline the synthetic methodology, purification processes, safety considerations, and potential industrial applications.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive α-bromo aldehyde functionality allows for a variety of subsequent chemical transformations. This document details a robust and scalable synthetic process suitable for industrial applications.

Synthesis of this compound

The recommended industrial synthesis is a two-step process starting from the readily available 2-methyl-1-butanol. The first step involves the oxidation of the primary alcohol to the corresponding aldehyde, 2-methylbutanal. The second step is the selective α-bromination of the aldehyde to yield the final product.

Synthesis of the Precursor: 2-Methylbutanal

The oxidation of (S)-(−)-2-methyl-1-butanol provides (S)-(+)-2-methylbutanal. A common and scalable method involves using a catalytic amount of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in the presence of an oxidizing agent like sodium hypochlorite (B82951).[1]

Alpha-Bromination of 2-Methylbutanal

The direct bromination of 2-methylbutanal using liquid bromine in a suitable solvent is an effective method for large-scale production. The reaction is typically carried out under controlled temperature conditions to minimize side reactions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the scale-up synthesis of this compound.

ParameterStep 1: Oxidation of 2-Methyl-1-butanolStep 2: Bromination of 2-Methylbutanal
Starting Material (S)-(−)-2-Methyl-1-butanol(S)-(+)-2-Methylbutanal
Key Reagents TEMPO, KBr, NaOClLiquid Bromine, Acetic Acid
Solvent Dichloromethane (B109758), WaterDichloromethane
Reaction Temperature 10-15°C0-5°C
Reaction Time 15-20 minutes2-4 hours
Typical Yield 82-84%[1]Estimated 75-85%
Product Purity (Post-Purification) >99% (GC)[1]>98% (GC)
Boiling Point of Product 90-92°C[1]Estimated 150-160°C

Detailed Experimental Protocols

Protocol for the Synthesis of (S)-(+)-2-Methylbutanal (1 kg scale)
  • Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, and a thermometer is used.

  • Charging the Reactor: The reactor is charged with (S)-(−)-2-methyl-1-butanol (1.0 kg, 11.34 mol), TEMPO (17.7 g, 0.113 mol), and dichloromethane (3.8 L). A solution of potassium bromide (135 g, 1.13 mol) in water (0.57 L) is then added.[1]

  • Reaction Initiation: The mixture is vigorously stirred and cooled to -10°C. A solution of 1 M aqueous sodium hypochlorite (12.5 L) at pH 9.5 is added dropwise over 1-2 hours, maintaining the internal temperature between 10 and 15°C.[1]

  • Reaction Completion and Work-up: The reaction is monitored by GC analysis. Upon completion, the organic phase is separated. The aqueous phase is extracted with dichloromethane (2 x 1 L).

  • Purification: The combined organic extracts are washed sequentially with 10% aqueous HCl containing potassium iodide, 10% aqueous sodium thiosulfate, and water. The organic layer is then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield (S)-(+)-2-methylbutanal.[1]

Protocol for the Scale-Up Synthesis of this compound (1 kg scale)
  • Reactor Setup: A 10 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is used.

  • Charging the Reactor: The reactor is charged with 2-methylbutanal (1.0 kg, 11.61 mol) and dichloromethane (4 L). The solution is cooled to 0°C.

  • Bromination: A solution of liquid bromine (1.85 kg, 11.61 mol) in dichloromethane (1 L) is added dropwise to the stirred solution over 2-3 hours, maintaining the temperature between 0-5°C. The reaction is carried out under a nitrogen atmosphere.

  • Reaction Monitoring and Quenching: The reaction progress is monitored by GC. Once the starting material is consumed, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

  • Work-up: The organic layer is separated and washed with water (2 x 2 L) and brine (2 L).

  • Purification: The organic phase is dried over anhydrous magnesium sulfate. The solvent is removed by distillation at atmospheric pressure. The crude this compound is then purified by vacuum distillation.

Industrial Applications

This compound is a key intermediate in various industrial syntheses:

  • Pharmaceuticals: It serves as a precursor for the synthesis of complex molecules with potential therapeutic applications. The α-bromo functionality allows for the introduction of various functional groups through nucleophilic substitution.[2]

  • Agrochemicals: It can be used in the synthesis of novel pesticides and herbicides.

  • Fine Chemicals: It is a building block for the production of specialty chemicals and fragrances.[3]

Safety and Handling

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[4][5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and protective clothing should be worn.[4][5]

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is required when handling the compound in a well-ventilated area.[5]

Handling and Storage:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[4][6] Keep away from heat, sparks, and open flames.[4][7] Use non-sparking tools.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and bases.[5][6][8]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Bromination 2_Methyl_1_butanol 2-Methyl-1-butanol 2_Methylbutanal 2-Methylbutanal 2_Methyl_1_butanol->2_Methylbutanal TEMPO, NaOCl 2_Methylbutanal_2 2-Methylbutanal 2_Bromo_2_methylbutanal This compound 2_Methylbutanal_2->2_Bromo_2_methylbutanal Br2, CH2Cl2

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start Start: 2-Methyl-1-butanol Oxidation Oxidation (TEMPO/NaOCl) Start->Oxidation Workup1 Aqueous Work-up & Separation Oxidation->Workup1 Purification1 Fractional Distillation Workup1->Purification1 Intermediate Intermediate: 2-Methylbutanal Purification1->Intermediate Bromination α-Bromination (Br2) Intermediate->Bromination Quenching Quenching with NaHSO3 Bromination->Quenching Workup2 Aqueous Work-up & Separation Quenching->Workup2 Purification2 Vacuum Distillation Workup2->Purification2 Product Final Product: this compound Purification2->Product

Caption: Experimental workflow for the synthesis.

References

Troubleshooting & Optimization

troubleshooting low yield in 2-bromo-2-methylbutanal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 2-bromo-2-methylbutanal, a key intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the synthesis of this compound are often attributed to several factors. The most common culprits include suboptimal reaction temperature, the formation of side products such as dibrominated compounds, and polymerization of the starting material or product. The choice of brominating agent and its rate of addition are also critical parameters that can significantly impact the overall yield.

Q2: I am observing significant impurity formation in my crude product. What are these impurities and how can I minimize them?

The primary impurities in this synthesis are typically 2,2-dibromo-2-methylbutanal and polymeric materials. Dibromination occurs when the desired product reacts further with the brominating agent.[1][2] Polymerization can be initiated by acidic byproducts, such as hydrobromic acid (HBr), that form during the reaction.[2] To minimize these impurities, it is crucial to control the stoichiometry of the brominating agent, maintain a low reaction temperature, and consider the slow, controlled addition of the brominating agent.[1]

Q3: What is the recommended brominating agent for this synthesis?

Both liquid bromine (Br₂) and N-Bromosuccinimide (NBS) are commonly used for the α-bromination of aldehydes. While liquid bromine can be effective, it may lead to lower selectivity and the formation of hazardous HBr as a byproduct.[2] NBS is often preferred as it can offer better selectivity and is easier to handle.[1] However, the use of NBS can also result in low yields if the reaction conditions are not carefully optimized.[1]

Q4: How critical is the reaction temperature?

Reaction temperature is a critical parameter that requires careful control. Higher temperatures can accelerate the reaction rate but may also increase the formation of unwanted side products and lead to decomposition.[3] A lower reaction temperature, for instance around 10°C, has been found to be optimal in some cases to balance the reaction rate with selectivity and minimize side reactions like polymerization.[2]

Q5: How can I effectively purify the final product?

Purification of this compound from the crude reaction mixture typically involves a series of workup steps followed by distillation or column chromatography. The initial workup should include quenching any remaining brominating agent, followed by washing with a mild base (e.g., sodium bicarbonate solution) to neutralize acidic byproducts and prevent polymerization. The organic layer is then dried and the solvent removed. Final purification is often achieved by vacuum distillation.

Troubleshooting Guides

Issue 1: Low Product Yield
Possible Cause Recommended Solution
Suboptimal Reaction Temperature Maintain a consistent and low reaction temperature, ideally between 0°C and 10°C, throughout the addition of the brominating agent. Use an ice bath or a cryocooler for precise temperature control.
Formation of Dibrominated Byproduct Use a precise 1:1 molar ratio of 2-methylbutanal to the brominating agent. Add the brominating agent slowly and dropwise to the reaction mixture to avoid localized high concentrations.[1]
Polymerization of Aldehyde Ensure the reaction is carried out under anhydrous conditions and consider adding a non-nucleophilic base, such as pyridine, to scavenge the HBr byproduct as it forms.[2] A thorough wash with a bicarbonate solution during workup is also crucial.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider extending the reaction time at a low temperature before cautiously increasing the temperature in small increments.
Decomposition of Product During Workup Avoid high temperatures during solvent removal and distillation. Use vacuum distillation at the lowest possible temperature to purify the final product.
Issue 2: Presence of Significant Impurities
Impurity Identification Method Mitigation Strategy
2,2-Dibromo-2-methylbutanal GC-MS, ¹H NMR (absence of the aldehydic proton, characteristic shifts for the methyl and ethyl groups adjacent to the dibrominated carbon).Strictly control the stoichiometry of the brominating agent (NBS or Br₂). Employ slow, dropwise addition of the brominating agent into the reaction mixture.[1]
Unreacted 2-Methylbutanal GC, ¹H NMR (characteristic aldehydic proton signal around 9.6 ppm).Ensure the reaction goes to completion by monitoring with TLC or GC. If necessary, allow for a longer reaction time at a controlled temperature.
Polymeric Material Baseline material on TLC, broad, unresolved peaks in ¹H NMR, viscous or solid residue.Maintain anhydrous reaction conditions. Use a non-nucleophilic base to neutralize in-situ generated acid.[2] Perform a prompt and efficient aqueous workup with a bicarbonate solution.

Experimental Protocols

Representative Protocol for the α-Bromination of 2-Methylbutanal

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired scale.

Materials:

  • 2-Methylbutanal

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate (B1220275) Solution (if using Br₂)

  • Brine (Saturated Sodium Chloride Solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylbutanal (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0-5°C using an ice bath.

  • Dissolve NBS (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel.

  • Add the NBS solution dropwise to the cooled 2-methylbutanal solution over a period of 1-2 hours, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if Br₂ was used) followed by a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Visualizing Workflows and Relationships

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Synthesis LowYield Low Yield Observed CheckTemp Verify Reaction Temperature LowYield->CheckTemp CheckStoich Verify Reagent Stoichiometry LowYield->CheckStoich CheckPurity Assess Reagent Purity LowYield->CheckPurity CheckWorkup Review Workup Procedure LowYield->CheckWorkup TempHigh Temperature Too High CheckTemp->TempHigh Yes TempLow Temperature Too Low CheckTemp->TempLow No ExcessBromine Excess Brominating Agent CheckStoich->ExcessBromine Yes ImpureReagents Impure Aldehyde or Brominating Agent CheckPurity->ImpureReagents Yes AcidicWorkup Acidic Conditions During Workup CheckWorkup->AcidicWorkup Yes SideReactions Increased Side Reactions (Dibromination, Polymerization) TempHigh->SideReactions IncompleteReaction Incomplete Reaction TempLow->IncompleteReaction ExcessBromine->SideReactions ImpureReagents->SideReactions AcidicWorkup->SideReactions ProductDecomposition Product Decomposition AcidicWorkup->ProductDecomposition

Caption: Troubleshooting flowchart for low yield.

Reaction_Pathway Key Reaction Pathways in this compound Synthesis Start 2-Methylbutanal DesiredProduct This compound (Desired Product) Start->DesiredProduct α-Bromination Polymerization Polymeric Byproducts Start->Polymerization Acid-catalyzed HBr HBr (byproduct) Start->HBr BrominatingAgent + Brominating Agent (NBS or Br2) BrominatingAgent->DesiredProduct Dibromination 2,2-Dibromo-2-methylbutanal (Side Product) BrominatingAgent->Dibromination DesiredProduct->Dibromination Further Bromination DesiredProduct->Polymerization Acid-catalyzed HBr->Polymerization

Caption: Reaction pathways and side reactions.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-2-Methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-bromo-2-methylbutanal. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to assist in the optimization of your experimental protocols.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting material or product: Aldehydes can be sensitive to strongly acidic or basic conditions, leading to polymerization or other side reactions.[1] 3. Ineffective brominating agent: N-Bromosuccinimide (NBS) may require an initiator or catalyst to be effective.[2][3][4]1. Monitor reaction progress: Use TLC or GC to track the consumption of the starting material. Consider increasing the reaction time or temperature incrementally. 2. Control reaction conditions: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of bromine to minimize side reactions.[5] For acid-catalyzed reactions, use a minimal amount of acid. Consider protecting the aldehyde as a dimethyl acetal (B89532) before bromination, followed by hydrolysis.[1] 3. Ensure proper activation: If using NBS, consider adding a radical initiator like AIBN or benzoyl peroxide for a radical pathway, or a catalytic amount of acid for an acid-catalyzed pathway.[3] Ensure the NBS is fresh and has been stored properly, as it can decompose over time.[2]
Formation of Multiple Products (Low Selectivity) 1. Dibromination: The desired monobrominated product can undergo a second bromination.[6][7] 2. Polymerization: The hydrobromic acid (HBr) generated in situ can catalyze the polymerization of the aldehyde starting material.[1]1. Slow addition of brominating agent: Adding the bromine or NBS solution dropwise at a low temperature helps to maintain a low concentration of the brominating agent, which can favor monobromination.[1][7] 2. Control stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent (e.g., 1.0-1.1 equivalents). 3. Neutralize HBr: The addition of a non-nucleophilic base like calcium carbonate can neutralize the HBr as it is formed, preventing polymerization.[1]
Product Instability or Decomposition During Workup/Purification 1. Hydrolysis: The α-bromoaldehyde may be sensitive to water, especially under acidic or basic conditions. 2. Thermal decomposition: The product may be thermally labile, leading to degradation during distillation.1. Anhydrous conditions: Use anhydrous solvents and reagents whenever possible, especially when working with NBS.[2] During workup, use a neutral wash (e.g., brine) and dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate. 2. Alternative purification: If distillation leads to decomposition, consider purification by column chromatography on silica (B1680970) gel using a non-polar eluent system.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the α-bromination of 2-methylbutanal?

For a robust starting point, consider the acid-catalyzed bromination using bromine in a suitable solvent.[8][9][10]

Table 1: Recommended Starting Reaction Parameters

ParameterRecommended ValueNotes
Starting Material 2-Methylbutanal1.0 equivalent
Brominating Agent Bromine (Br₂)1.0 - 1.1 equivalents
Solvent Glacial Acetic Acid or DichloromethaneAcetic acid can also act as a catalyst.[8][9] Dichloromethane is a good alternative for lower temperature reactions.[1]
Temperature 0 - 10 °C (during addition), then room temperatureMaintaining a low temperature during the addition of bromine is crucial to control the reaction rate and minimize side reactions.[5]
Reaction Time 1 - 3 hoursMonitor by TLC or GC for completion.

Q2: Which brominating agent should I use: Br₂ or N-Bromosuccinimide (NBS)?

Both Br₂ and NBS can be effective. The choice depends on your experimental setup and safety considerations.

Table 2: Comparison of Brominating Agents

Brominating AgentAdvantagesDisadvantages
Bromine (Br₂) - Readily available and inexpensive. - Effective for acid-catalyzed α-bromination.[8][9]- Highly corrosive and toxic, requiring careful handling in a fume hood. - Can lead to the formation of HBr, which may cause polymerization of the aldehyde.[1]
N-Bromosuccinimide (NBS) - Solid, easier, and safer to handle than liquid bromine.[2][3] - Can be used under radical or acid-catalyzed conditions.[3]- May require an initiator (for radical reactions) or an acid catalyst.[3] - Can lead to side reactions if not purified.[2] - The reaction can be exothermic, requiring careful temperature control.[2]

Q3: How can I minimize the formation of the dibrominated side product?

The formation of 2,2-dibromo-2-methylbutanal is a common side reaction. Several strategies can be employed to enhance the selectivity for the desired monobrominated product.

Table 3: Optimization Strategies to Minimize Dibromination

StrategyRationale
Slow Addition of Brominating Agent Maintaining a low concentration of the brominating agent throughout the reaction favors the initial bromination of the starting material over the subsequent bromination of the product.[1][7]
Precise Stoichiometry Using a molar ratio of 1:1 or a very slight excess (e.g., 1:1.05) of the brominating agent to the aldehyde ensures there is not a large excess of the brominating agent available to react with the monobrominated product.
Low Reaction Temperature Lower temperatures generally slow down the rate of both the desired and undesired reactions. However, the activation energy for dibromination may be higher, thus lower temperatures can improve selectivity.
Addition of Water (for organocatalytic NBS reactions) In some catalytic systems, the presence of a controlled amount of water can suppress dibromination by promoting the hydrolysis of an intermediate that would otherwise be over-brominated.[7]

Q4: My reaction is turning dark and forming a solid precipitate. What is happening?

This is likely due to the polymerization of the 2-methylbutanal starting material, which is often catalyzed by the in-situ generation of hydrobromic acid (HBr) during the bromination reaction.[1]

To mitigate this, you can:

  • Add an acid scavenger: A non-nucleophilic base such as calcium carbonate can be added to the reaction mixture to neutralize the HBr as it is formed.[1]

  • Use a two-step procedure: Protect the aldehyde as a dimethyl acetal, which is stable to the bromination conditions. After the α-bromination of the acetal, the protecting group can be removed by hydrolysis to yield the desired α-bromoaldehyde.[1]

Experimental Protocols

General Protocol for Acid-Catalyzed α-Bromination of 2-Methylbutanal

Disclaimer: This is a general procedure adapted from standard methods for the α-bromination of aldehydes and ketones.[5][8] It should be optimized for your specific experimental setup.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylbutanal (1.0 eq) in glacial acetic acid. Cool the solution to 0 °C in an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. The addition should be done at a rate that maintains the temperature of the reaction mixture below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and a suitable organic solvent like dichloromethane.

  • Washes: Wash the organic layer sequentially with a saturated sodium bisulfite solution (to quench excess bromine), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure or by column chromatography.

Diagrams

Experimental Workflow for α-Bromination```dot

experimental_workflow start Start setup Reaction Setup (Aldehyde in Solvent, 0 °C) start->setup addition Slow Addition of Brominating Agent setup->addition reaction Reaction at Room Temperature addition->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation or Chromatography) workup->purification product This compound purification->product

Caption: Troubleshooting flowchart for addressing low product yield.

References

preventing side product formation in reactions with 2-bromo-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-2-Methylbutanal

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize side product formation in their reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in organic synthesis.

Question 1: I am observing a significant amount of an unsaturated aldehyde in my reaction mixture. What is causing this and how can I prevent it?

Answer:

The formation of an unsaturated aldehyde, likely 2-methyl-2-butenal, is a common side product resulting from the elimination of hydrogen bromide (HBr) from the starting material. This elimination is often promoted by basic conditions or elevated temperatures.

Potential Causes and Solutions:

CauseRecommended Solution
Reaction temperature is too high. Maintain a lower reaction temperature. It is advisable to start the reaction at 0°C and slowly warm to room temperature if necessary.
The base used is too strong or sterically unhindered. Use a weaker or a more sterically hindered base. For example, a non-nucleophilic base like 2,6-lutidine or proton sponge can be effective in scavenging acid without promoting elimination.
Prolonged reaction times. Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Question 2: My desired nucleophilic substitution product is forming in low yield, and I am isolating a significant amount of a rearranged alcohol. What is happening?

Answer:

The formation of a rearranged alcohol suggests that the reaction may be proceeding through a carbocationic intermediate, which is prone to rearrangement, followed by hydrolysis. This is more likely to occur under neutral or slightly acidic conditions, especially with weak nucleophiles.

Troubleshooting Workflow:

G start Low yield of desired product and formation of rearranged alcohol check_conditions Analyze Reaction Conditions start->check_conditions nucleophile_strength Is the nucleophile weak? check_conditions->nucleophile_strength Step 1 solvent_polarity Is the solvent highly polar and protic? nucleophile_strength->solvent_polarity No stronger_nucleophile Use a stronger or anionic nucleophile nucleophile_strength->stronger_nucleophile Yes acidic_conditions Are there acidic impurities? solvent_polarity->acidic_conditions No aprotic_solvent Switch to a less polar, aprotic solvent (e.g., THF, Dioxane) solvent_polarity->aprotic_solvent Yes add_base Add a non-nucleophilic base to scavenge acid (e.g., Proton Sponge) acidic_conditions->add_base Yes solution Improved yield of desired substitution product acidic_conditions->solution No stronger_nucleophile->solution aprotic_solvent->solution add_base->solution

Caption: Troubleshooting workflow for low yield and rearrangement.

Question 3: I am attempting a Grignard reaction with this compound, but the yield is consistently low. What are the likely side reactions?

Answer:

Grignard reagents are highly basic and can act as a base rather than a nucleophile, leading to the deprotonation of any acidic protons or promoting elimination reactions. With this compound, the primary side reaction is often the elimination of HBr.

Key Considerations for Grignard Reactions:

FactorRecommendation
Addition Rate and Temperature Add the Grignard reagent slowly at a low temperature (e.g., -78°C) to favor nucleophilic addition over elimination.
Solvent Use a non-polar, aprotic solvent like THF or diethyl ether.
Purity of Reagents Ensure all reagents and glassware are scrupulously dry to avoid quenching the Grignard reagent.

Frequently Asked Questions (FAQs)

FAQ 1: What are the main pathways for side product formation with this compound?

Answer:

The primary pathways for side product formation involve the two reactive centers of the molecule: the aldehyde and the α-bromo position.

G cluster_aldehyde Reactions at the Aldehyde cluster_alpha_bromo Reactions at the α-Bromo Position start This compound desired_addition Desired Nucleophilic Addition start->desired_addition Nucleophile elimination Elimination (Side Product) Leads to 2-methyl-2-butenal start->elimination Base/Heat rearrangement Rearrangement (Side Product) Via carbocation intermediate start->rearrangement Weak Nucleophile/ Polar Protic Solvent

Caption: Major reaction pathways for this compound.

FAQ 2: How can I purify this compound if it contains the elimination side product?

Answer:

Purification can typically be achieved through column chromatography on silica (B1680970) gel. The polarity difference between the starting material and the less polar elimination product (2-methyl-2-butenal) usually allows for good separation. A non-polar eluent system, such as a hexane/ethyl acetate (B1210297) gradient, is recommended.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Minimized Side Products

This protocol is designed to favor the nucleophilic substitution product over elimination and rearrangement side products.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of the nucleophile in an appropriate anhydrous aprotic solvent (e.g., THF, dioxane).

    • Cool the solution to 0°C in an ice bath.

  • Addition of this compound:

    • Slowly add a solution of this compound in the same anhydrous solvent to the cooled solution of the nucleophile over a period of 30-60 minutes.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow:

G setup 1. Reaction Setup (Anhydrous, 0°C) addition 2. Slow Addition of This compound setup->addition monitor 3. Reaction Monitoring (TLC/LC-MS) addition->monitor workup 4. Aqueous Work-up monitor->workup purify 5. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: Workflow for nucleophilic substitution.

improving the stability of 2-bromo-2-methylbutanal during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-2-methylbutanal

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting issues related to the storage and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during storage?

A1: The stability of this compound, an α-bromoaldehyde, can be influenced by several factors. These include:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

  • Air (Oxygen): Like many aldehydes, it can be susceptible to oxidation in the presence of air.

  • Moisture: The presence of water can lead to hydrolysis of the carbon-bromine bond.

  • pH: Both acidic and basic conditions can catalyze degradation pathways.

  • Incompatible Materials: Contact with strong oxidizing agents, strong bases, and certain metals can promote decomposition.[1][2]

Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?

A2: To maximize the shelf-life of this compound, it is recommended to store it under the following conditions. For analogous reactive aldehydes like acetaldehyde, specific temperature ranges are advised.[3]

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize the rate of potential degradation reactions.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)To prevent oxidation by atmospheric oxygen.[1][3]
Light In an amber or opaque containerTo protect from light-induced degradation.
Container Tightly sealed, appropriate material (e.g., glass)To prevent exposure to air and moisture.[3][4]
Location A cool, dry, and well-ventilated areaTo ensure a stable storage environment.[5]

Q3: What are the potential degradation pathways for this compound?

A3: Based on the structure of an α-bromoaldehyde, several degradation pathways are plausible. Haloalkanes can undergo substitution and elimination reactions.[6] Aldehydes are also known to oxidize and polymerize.[1]

  • Hydrolysis: Reaction with water can substitute the bromine atom with a hydroxyl group, forming 2-hydroxy-2-methylbutanal.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 2-bromo-2-methylbutanoic acid.

  • Dehydrobromination: Under basic conditions, elimination of HBr can occur, leading to the formation of α,β-unsaturated aldehydes.

  • Polymerization: Aldehydes can undergo polymerization, especially in the presence of acids or bases.[1]

Degradation Pathways of this compound Potential Degradation Pathways A This compound B 2-Hydroxy-2-methylbutanal A->B Hydrolysis (H2O) C 2-Bromo-2-methylbutanoic Acid A->C Oxidation ([O]) D α,β-Unsaturated Aldehyde A->D Dehydrobromination (-HBr) E Polymer A->E Polymerization

Potential Degradation Pathways

Troubleshooting Guide

Issue 1: I observe a decrease in the purity of my this compound sample over time, what could be the cause?

  • Possible Cause: Improper storage conditions.

  • Troubleshooting Steps:

    • Verify Storage Temperature: Ensure the compound is stored at the recommended 2-8°C.

    • Check for Air Exposure: Confirm that the container is tightly sealed and was flushed with an inert gas before sealing.

    • Inspect for Light Exposure: The use of an amber or opaque container is crucial to prevent photodegradation.

    • Assess for Moisture Contamination: Ensure the storage area is dry and that the container was sealed properly to prevent moisture ingress.

Issue 2: My reaction yield is lower than expected when using an older batch of this compound. How can I check its quality?

  • Possible Cause: Degradation of the starting material.

  • Troubleshooting Steps:

    • Purity Assessment: It is recommended to assess the purity of the aldehyde before use. Several analytical techniques can be employed for this purpose. For a similar compound, 2-bromobutanenitrile, GC-MS, GC-FID, and qNMR have been shown to be effective.[7]

    • Consider Purification: If the purity is found to be low, consider re-purification of the material if possible.

Experimental Protocols

Protocol 1: General Workflow for Stability Assessment

This protocol outlines a general approach to assess the stability of this compound under different conditions.

Stability Assessment Workflow General Workflow for Stability Assessment cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Analysis cluster_3 Conclusion A Characterize Initial Sample (Purity, Appearance) B Aliquot Sample into Multiple Vials A->B C Condition 1 (e.g., Recommended) B->C D Condition 2 (e.g., Elevated Temp) B->D E Condition 3 (e.g., Light Exposure) B->E F Analyze Samples at Defined Time Points C->F D->F E->F G Assess Purity and Identify Degradants F->G H Determine Optimal Storage Conditions G->H

Stability Assessment Workflow

Protocol 2: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying the purity of this compound and its potential volatile impurities.[7]

ParameterRecommended Setting
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer
Column Non-polar capillary column (e.g., DB-5ms)
Carrier Gas Helium at a constant flow rate
Injector Temperature 250°C
Oven Program Start at 50°C, ramp to 250°C
MS Ionization Mode Electron Ionization (EI)
Sample Preparation Dilute sample in a suitable solvent (e.g., dichloromethane)

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent.

  • Injection: Inject a small volume of the prepared sample into the GC.

  • Separation: The components of the sample are separated based on their boiling points and interaction with the column's stationary phase as they pass through the GC oven.

  • Detection and Identification: The separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for identification.

  • Quantification: The peak area of the this compound relative to the total peak area of all components can be used to estimate its purity.

For further assistance, please contact our technical support team.

References

Technical Support Center: Purification of 2-bromo-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of 2-bromo-2-methylbutanal.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

Common impurities can include:

  • Unreacted 2-methylbutanal: The starting material may not have fully reacted.

  • 2,2-dibromo-2-methylbutanal: Over-bromination can lead to the formation of this di-brominated byproduct.

  • Acidic Impurities: Hydrogen bromide (HBr) is a common byproduct of bromination reactions, which can catalyze side reactions like polymerization.

  • Solvent and Reagents: Residual solvents and brominating agents (e.g., N-bromosuccinimide and its byproducts) may be present.

  • Polymeric materials: Acid-catalyzed polymerization of the aldehyde can lead to high molecular weight impurities.

Q2: What is the first step I should take to purify my crude this compound?

An initial aqueous workup is highly recommended. This involves dissolving the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and washing it with aqueous solutions to remove water-soluble impurities.

Q3: How can I remove acidic impurities like HBr from my product?

A wash with a mild aqueous base is effective. A saturated sodium bicarbonate (NaHCO₃) solution is commonly used. This will neutralize the HBr, converting it to sodium bromide, which is soluble in the aqueous layer and can be separated.

Q4: Unreacted 2-methylbutanal is present in my crude product. How can I remove it?

While distillation and chromatography can separate the starting material, a wash with a sodium bisulfite solution can also be effective. Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can be extracted into the aqueous phase. However, this method should be used with caution as the desired product is also an aldehyde. Careful control of reaction conditions is necessary.

Q5: My product appears to be degrading or polymerizing during purification. What can I do?

Alpha-bromo aldehydes can be unstable, especially in the presence of acid or at elevated temperatures. It is crucial to:

  • Neutralize any acidic byproducts promptly with a bicarbonate wash.

  • Avoid excessive heat during solvent removal (rotary evaporation) and distillation.

  • Perform purification steps as quickly as possible and store the purified product at a low temperature.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield after aqueous workup The product has some water solubility or has hydrolyzed.Minimize the volume of aqueous washes. Ensure the washes are performed with cold solutions to reduce solubility and the risk of hydrolysis. A brine (saturated NaCl solution) wash as the final aqueous step can help reduce the amount of dissolved water in the organic phase.
Persistent acidic impurities (checked by pH paper on a wet sample) Incomplete neutralization during the basic wash.Increase the volume of the saturated NaHCO₃ solution used for washing or perform multiple washes until the aqueous layer is no longer acidic.
Product is a dark color Presence of polymeric impurities or residual bromine.Consider passing the organic solution through a short plug of silica (B1680970) gel or activated carbon to remove colored impurities. Ensure any excess brominating agent is quenched during the workup.
Poor separation of product and impurities during column chromatography The chosen solvent system is not optimal.Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation between your product and the impurities. A common starting point for α-bromoaldehydes is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
Product decomposition during distillation The distillation temperature is too high.Use vacuum distillation to lower the boiling point of the product and prevent thermal decomposition. Ensure the distillation apparatus is free of any acidic residue.

Experimental Protocols

Aqueous Workup Protocol
  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with saturated NaHCO₃ solution if the crude mixture was highly acidic.

  • Wash the organic layer with an equal volume of deionized water.

  • Finally, wash the organic layer with an equal volume of brine (saturated NaCl solution) to help remove dissolved water.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator at a low temperature.

Flash Column Chromatography Protocol
  • Select a Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for α-bromoaldehydes is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4.

  • Pack the Column: Prepare a flash chromatography column with silica gel, using the chosen non-polar solvent (e.g., hexanes) as the packing solvent.

  • Load the Sample: Dissolve the crude product from the aqueous workup in a minimal amount of the chromatography eluent or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.

  • Elute the Column: Begin elution with the determined solvent system. If a gradient elution is necessary, start with a low polarity mobile phase and gradually increase the polarity by adding more of the polar solvent.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following table provides a representative summary of the expected purity of this compound after each purification step. The actual values may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Step Major Impurities Removed Typical Purity (by GC-MS) Expected Yield Loss
Crude Product Unreacted 2-methylbutanal, 2,2-dibromo-2-methylbutanal, HBr, residual reagents60-80%N/A
Aqueous Workup HBr, other water-soluble impurities80-90%5-10%
Flash Column Chromatography Unreacted 2-methylbutanal, 2,2-dibromo-2-methylbutanal, polymeric byproducts>95%15-30%
Vacuum Distillation Non-volatile impurities, some closely boiling isomers>98%10-20%

Visualizations

Purification Workflow for this compound

PurificationWorkflow crude Crude this compound (with impurities) workup Aqueous Workup (NaHCO3, H2O, Brine) crude->workup Dissolve in organic solvent dried_product Dried Organic Phase workup->dried_product Separate & Dry solvent_removal Solvent Removal (Rotary Evaporator) dried_product->solvent_removal purified_intermediate Partially Purified Product solvent_removal->purified_intermediate chromatography Flash Column Chromatography purified_intermediate->chromatography Option 1 distillation Vacuum Distillation purified_intermediate->distillation Option 2 pure_product Pure this compound chromatography->pure_product distillation->pure_product

Caption: A general workflow for the purification of this compound.

Logical Relationship of Impurities and Purification Methods

ImpurityRemoval cluster_impurities Common Impurities cluster_methods Purification Methods unreacted Unreacted 2-methylbutanal dibromo 2,2-dibromo-2-methylbutanal acid Acidic Byproducts (HBr) polymer Polymeric Material workup Aqueous Workup (Basic Wash) workup->acid Removes chromatography Column Chromatography chromatography->unreacted Separates chromatography->dibromo Separates chromatography->polymer Removes distillation Vacuum Distillation distillation->unreacted Separates if boiling points are different distillation->dibromo Separates if boiling points are different distillation->polymer Removes (non-volatile)

Caption: Relationship between impurities and effective purification methods.

Technical Support Center: Managing the Exothermic Nature of 2-Bromo-2-Methylbutanal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the exothermic nature of reactions involving the synthesis of 2-bromo-2-methylbutanal. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with the synthesis of this compound?

The synthesis of this compound typically involves the alpha-bromination of 2-methylbutanal. This type of reaction is often highly exothermic.[1] The primary hazards stem from the rapid generation of heat, which, if not properly controlled, can lead to a runaway reaction. A runaway reaction is an accelerating process that causes a rapid increase in temperature and pressure, potentially resulting in the boiling of solvents, pressure buildup, and even vessel failure.[2] Additionally, these reactions often produce hydrogen bromide (HBr) as a byproduct, which is a corrosive and toxic gas.[3]

Q2: How can I effectively control the reaction temperature during the bromination of 2-methylbutanal?

Effective temperature control is critical for safety and product yield. Key methods include:

  • Slow Reagent Addition: The brominating agent, such as molecular bromine (Br₂), should be added slowly and dropwise to the aldehyde solution.[2] Rapid addition can cause a sudden and dangerous temperature spike.[2]

  • Efficient Cooling: The reaction vessel must be placed in an efficient cooling bath (e.g., an ice-water bath) to dissipate the heat generated.[1][2] It is crucial to pre-cool the aldehyde solution before beginning the addition of the brominating agent.[2]

  • Vigorous Stirring: Constant and vigorous stirring ensures even heat distribution and efficient transfer of heat to the vessel walls and into the cooling bath, preventing the formation of localized hot spots.[2]

  • Dilution: Using an appropriate and sufficient amount of an inert solvent can help to moderate the reaction rate and lower the heat output per unit volume.[2]

  • Continuous Monitoring: A thermometer should be placed directly in the reaction mixture (not in the cooling bath) to monitor the internal temperature in real-time.[2]

Q3: What are the signs of a runaway reaction, and what is the appropriate emergency response?

Recognizing the signs of a runaway reaction is crucial for laboratory safety. Key indicators include:

  • A rapid and uncontrolled increase in the internal reaction temperature.[1]

  • A sudden increase in pressure within the reaction vessel.

  • Vigorous and unexpected boiling or refluxing of the solvent.

If a runaway reaction is suspected, the following emergency actions should be taken:

  • Stop Reagent Addition: Immediately cease the addition of the brominating agent.[1]

  • Maximize Cooling: Increase the cooling capacity to its maximum.

  • Initiate Emergency Quench: If the temperature continues to rise, the reaction should be quenched. This involves transferring the reaction mixture to a separate vessel containing a pre-prepared quenching solution, such as a saturated solution of sodium thiosulfate (B1220275) or sodium bisulfite, with vigorous stirring.[1] All personnel should be trained on this emergency procedure beforehand.[1]

  • Evacuate: If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency protocols.[4]

Q4: Are there milder brominating agents that can reduce the exothermic risk?

Yes, using a milder brominating agent is an effective strategy to reduce the risk of a strong exotherm. N-Bromosuccinimide (NBS) is a commonly used alternative to molecular bromine (Br₂).[1] NBS provides a low and controlled concentration of bromine in the reaction mixture, which helps to moderate the reaction rate and heat generation.[1] While some early studies on organocatalytic alpha-bromination of aldehydes noted challenges with NBS, recent methods have overcome these limitations.[5]

Q5: What is a standard procedure for quenching a bromination reaction after it is complete?

Once the reaction is complete, any excess brominating agent must be safely neutralized. A standard quenching procedure involves the slow, dropwise addition of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic orange or red color of excess bromine disappears completely.[2] This should be done while the reaction mixture is still being cooled in an ice bath.

Troubleshooting Guide

Problem Potential Causes Solutions & Preventative Measures
Uncontrolled Temperature Rise (Runaway Reaction) 1. Rapid addition of the brominating agent.[2] 2. Inadequate cooling or insufficient stirring.[2] 3. High concentration of reactants.[2]1. Immediately stop reagent addition.[1] 2. Increase cooling to maximum capacity.[1] 3. If the temperature continues to rise, initiate the emergency quenching protocol.[1] 4. For future experiments, reduce the addition rate, increase solvent volume, and ensure the cooling system is appropriately sized.[1][2]
Low Product Yield 1. Incomplete reaction. 2. Side reactions, such as over-bromination.[2] 3. Loss of volatile product during workup.1. Monitor reaction progress using Thin-Layer Chromatography (TLC).[2] 2. Consider using a milder brominating agent like NBS to improve selectivity.[2] 3. Ensure all post-reaction steps (e.g., washing, distillation) are performed at appropriate temperatures to avoid product loss.[6]
Formation of Multiple Isomers or Side Products 1. Reaction temperature is too high. 2. Use of a harsh brominating agent.1. Maintain strict temperature control, typically between 0-10 °C.[1] 2. Switch to a milder brominating agent like N-Bromosuccinimide (NBS).[1]

Quantitative Data Summary

The following table summarizes key operational parameters for controlling the exotherm during bromination reactions, based on analogous procedures. These should be optimized for each specific reaction scale and setup.

Parameter Recommended Range Rationale Reference
Reaction Temperature 0 - 10 °CLower temperatures help control the exotherm and can improve selectivity.[1]
Reagent Addition Time 2 - 6 hoursSlower addition is safer and prevents rapid heat accumulation. Dependent on scale.[1]
Reactant Molar Ratio (Aldehyde:Brominating Agent) 1 : 1.05 to 1 : 1.1A slight excess of the brominating agent ensures complete conversion.[1]
Quenching Agent Concentration (Sodium Thiosulfate) 5 - 10% (w/v)Ensures sufficient capacity to neutralize any unreacted bromine.[1][2]

Experimental Protocols & Visualizations

General Protocol for Acid-Catalyzed α-Bromination of 2-Methylbutanal

This protocol is a general guideline and should be adapted and optimized following a thorough risk assessment for your specific laboratory conditions and scale.

1. Setup:

  • Equip a round-bottom flask with a magnetic stirrer, a thermometer placed in the reaction mixture, and a pressure-equalizing addition funnel.

  • Place the flask in an ice-water bath on top of a magnetic stir plate.

  • Prepare a solution of molecular bromine (Br₂) in a suitable solvent (e.g., acetic acid or dichloromethane) in the addition funnel.

2. Procedure:

  • Charge the round-bottom flask with 2-methylbutanal and the chosen solvent (e.g., acetic acid).

  • Add a catalytic amount of acid (e.g., a few drops of concentrated HBr).

  • Begin vigorous stirring and cool the solution to 0-5 °C using the ice bath.

  • Once the temperature is stable, begin the slow, dropwise addition of the bromine solution from the addition funnel.

  • Continuously monitor the internal temperature. Adjust the addition rate to maintain a stable temperature, not allowing it to rise significantly. The rate-determining step is the formation of the enol intermediate.[7]

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material. The disappearance of the bromine color is also a visual indicator of reaction progress.[2]

  • Once the reaction is complete, slowly add a 10% aqueous sodium thiosulfate solution dropwise to quench any excess bromine.[2]

3. Workup:

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the this compound, typically by vacuum distillation.

Visualized Workflows and Logic

G cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble Glassware (Flask, Stirrer, Funnel) B 2. Prepare Cooling Bath (Ice/Water) A->B C 3. Charge Aldehyde & Solvent B->C D 4. Cool to 0-5 °C C->D E 5. Slow, Dropwise Addition of Brominating Agent D->E F 6. Monitor Temperature & Reaction Progress (TLC) E->F G 7. Quench with Sodium Thiosulfate F->G H 8. Extraction & Washing G->H I 9. Dry & Concentrate H->I J 10. Purify Product (e.g., Distillation) I->J

Caption: General workflow for a controlled alpha-bromination experiment.

G start Uncontrolled Temperature Rise Detected decision1 Is reagent addition ongoing? start->decision1 action1 IMMEDIATELY STOP reagent addition decision1->action1 Yes action2 Increase Cooling to Maximum Capacity decision1->action2 No action1->action2 decision2 Is temperature still rising? action2->decision2 action3 INITIATE EMERGENCY QUENCH PROTOCOL decision2->action3 Yes end_ok Temperature Stabilized (Continue Monitoring) decision2->end_ok No end_evac If quench fails or is not possible: EVACUATE AREA action3->end_evac

Caption: Decision tree for troubleshooting a runaway exothermic reaction.

G reactant 2-Methylbutanal (Aldehyde) intermediate Enol Intermediate reactant->intermediate Rate-Determining Step product This compound (Product) intermediate->product Fast catalyst H+ Catalyst catalyst->reactant reagent Br2 reagent->intermediate

Caption: Simplified mechanism for acid-catalyzed alpha-bromination.

References

Technical Support Center: Interpreting the NMR Spectrum of 2-bromo-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in the accurate interpretation of ¹H and ¹³C NMR spectra for 2-bromo-2-methylbutanal. Find answers to common questions and troubleshoot potential issues you may encounter during your analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts and splitting patterns for pure this compound?

A1: For a pure sample of this compound, you should expect to see four distinct signals in the ¹H NMR spectrum. The characteristic aldehyde proton will appear significantly downfield. The methyl and ethyl groups will exhibit splitting patterns based on their neighboring protons.

Q2: What are the anticipated ¹³C NMR chemical shifts for this compound?

A2: The ¹³C NMR spectrum is expected to show five signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon is the most deshielded, appearing at the lowest field.

Q3: My ¹H NMR spectrum shows a singlet around 9.5 ppm, but it's broader than expected. What could be the cause?

A3: A broad aldehyde singlet can be due to several factors. It may indicate the presence of trace amounts of water or acid, which can lead to chemical exchange. Additionally, slow conformational changes in the molecule can sometimes cause broadening of the aldehyde peak.

Q4: I am observing unexpected peaks in the alkene region (5-6 ppm) of my ¹H NMR spectrum. What are these?

A4: The presence of signals in the alkene region suggests the formation of an elimination byproduct, 2-methyl-2-butenal. This can occur during the synthesis or upon storage of this compound, especially in the presence of a base.

Q5: The integration of my signals does not match the expected proton ratios. What should I do?

A5: Inaccurate integration can point to the presence of impurities or residual solvent. Ensure your sample is completely dry and free of any starting materials or byproducts. If the issue persists, consider acquiring the spectrum again with a longer relaxation delay (d1) to ensure full relaxation of all protons, especially the quaternary carbon-adjacent protons.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These values are estimates based on analogous structures and spectral databases.

Table 1: Predicted ¹H NMR Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aldehyde-H9.4 - 9.6Singlet (s)-1H
-CH₂- (Ethyl)2.0 - 2.3Quartet (q)~7.52H
α-CH₃1.8 - 2.0Singlet (s)-3H
-CH₃ (Ethyl)1.0 - 1.2Triplet (t)~7.53H

Table 2: Predicted ¹³C NMR Data for this compound

Signal AssignmentChemical Shift (δ, ppm)
C=O (Aldehyde)195 - 205
C-Br (Quaternary)60 - 70
-CH₂- (Ethyl)30 - 40
α-CH₃25 - 35
-CH₃ (Ethyl)8 - 12

Experimental Protocols

Standard NMR Sample Preparation:

  • Weigh approximately 5-10 mg of your this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a spectrometer with a field strength of at least 300 MHz for optimal resolution.

Troubleshooting Workflow

If your experimental NMR data deviates from the expected values, the following workflow can help you identify the potential cause.

troubleshooting_workflow start Start: Analyze NMR Spectrum check_aldehyde Is Aldehyde Peak (9.4-9.6 ppm) a sharp singlet? start->check_aldehyde broad_aldehyde Broad Aldehyde Peak: - Presence of water/acid - Conformational exchange check_aldehyde->broad_aldehyde No check_integration Does integration match 1H:2H:3H:3H ratio? check_aldehyde->check_integration Yes broad_aldehyde->check_integration integration_issue Integration Mismatch: - Impurities present - Incomplete relaxation check_integration->integration_issue No check_alkene_region Are there peaks in the alkene region (5-6 ppm)? check_integration->check_alkene_region Yes integration_issue->check_alkene_region alkene_impurity Alkene Impurity: - Likely 2-methyl-2-butenal (elimination product) check_alkene_region->alkene_impurity Yes check_extra_signals Are there other unexpected singlets, quartets, or triplets? check_alkene_region->check_extra_signals No alkene_impurity->check_extra_signals other_impurities Other Impurities: - Unreacted starting material - Other side products check_extra_signals->other_impurities Yes pure_spectrum Spectrum Consistent with Pure this compound check_extra_signals->pure_spectrum No other_impurities->pure_spectrum

Caption: Troubleshooting logic for this compound NMR analysis.

Technical Support Center: Optimizing Chromatographic Separation of 2-Bromo-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 2-bromo-2-methylbutanal.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic methods for separating this compound?

A1: The two primary methods for the separation of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these techniques depends on the sample matrix, the required sensitivity, and the available instrumentation.

Q2: Which HPLC method is recommended for the analysis of this compound?

A2: A reverse-phase HPLC (RP-HPLC) method is a suitable starting point. A C18 column is a common choice for the stationary phase.[1] The mobile phase can be a mixture of acetonitrile (B52724) and water, with a small amount of acid like phosphoric or formic acid to improve peak shape.[2]

Q3: What are the typical challenges encountered when analyzing halogenated compounds like this compound by GC-MS?

A3: Halogenated compounds can sometimes interact with the ion source of the mass spectrometer, leading to peak tailing and a loss of sensitivity.[3][4] This is often caused by the formation of metal halides on the ion source surfaces.[4][5] Regular cleaning of the MS ion source is recommended to mitigate this issue.[4][5]

Q4: My chromatogram shows significant peak tailing. What are the possible causes and solutions?

A4: Peak tailing can be caused by several factors, including interactions between the analyte and active sites on the stationary phase (e.g., exposed silanols), column overload, or issues with the mobile phase.[6][7] For basic compounds, interactions with acidic silanol (B1196071) groups are a common cause.[7][8]

To address peak tailing:

  • Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups, reducing their interaction with the analyte.[6][7]

  • Use an End-Capped Column: Modern, well-end-capped columns have fewer exposed silanol groups.[8]

  • Reduce Sample Load: Injecting a smaller amount of the sample can prevent column overload.[6]

  • Check for System Dead Volume: Ensure all connections in the HPLC system are properly fitted to minimize dead volume.[3]

Q5: I am observing peak fronting in my chromatogram. What could be the cause?

A5: Peak fronting, where the front of the peak is sloped, is often a result of column overload or a sample solvent that is stronger than the mobile phase.[6][9] If the sample is dissolved in a solvent that has a higher elution strength than the mobile phase, the analyte may travel too quickly through the initial part of the column.[9] It is recommended to dissolve the sample in the initial mobile phase whenever possible.[9]

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with stationary phase; Column overload; Inappropriate mobile phase pH.[6][7]Optimize mobile phase pH; Use an end-capped column; Reduce injection volume.[6][7][8]
Poor Peak Shape (Fronting) Sample solvent stronger than mobile phase; Column collapse.[6]Dissolve sample in the mobile phase; Replace the column.[9]
Broad Peaks Low flow rate; Column degradation; Large injection volume.[8][9]Optimize flow rate; Replace the column; Reduce injection volume.[10]
Baseline Noise Contaminated mobile phase; Air bubbles in the system.[8][11]Use HPLC-grade solvents and fresh buffers; Degas the mobile phase.[8][11]
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate; Temperature changes.[12]Ensure proper pump performance and solvent mixing; Use a column thermostat.[13]
GC-MS Troubleshooting
IssuePossible CauseSuggested Solution
Peak Tailing Interaction of halogenated compounds with the ion source; Active sites in the GC liner or column.[3][4]Clean the MS ion source; Use a deactivated liner and a high-quality column.[4][5]
Loss of Sensitivity Contamination of the ion source.[3][4]Clean the MS ion source.[4][5]
Ghost Peaks Carryover from previous injections; Contamination in the carrier gas or syringe.[8][12]Implement a thorough wash protocol between injections; Use high-purity carrier gas and clean syringes.[8]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for this compound

This protocol provides a starting point for the separation of this compound using reverse-phase HPLC. Optimization may be required based on your specific sample and instrumentation.

Instrumentation and Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or formic acid

  • Sample of this compound dissolved in the initial mobile phase composition

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the aqueous portion of the mobile phase to improve peak shape.[2] For MS compatibility, formic acid is preferred.[2]

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject a small volume of the prepared sample (e.g., 10 µL).

  • Detection: Monitor the elution of the compound using a UV detector at a suitable wavelength (e.g., 210 nm).

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak shape of this compound.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound

This protocol outlines a general procedure for the analysis of this compound by GC-MS.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)

  • High-purity helium as the carrier gas

  • Sample of this compound dissolved in a volatile solvent (e.g., hexane (B92381) or dichloromethane)

Procedure:

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).

    • Oven Temperature Program: Start with an initial temperature (e.g., 50 °C) and hold for a few minutes. Then, ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C). The elution order in GC is primarily determined by the boiling point of the compounds.[14]

    • Carrier Gas Flow: Set to a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ion Source Temperature: Typically set around 230 °C.

    • Mass Range: Scan a mass range that includes the molecular ion and expected fragment ions of this compound.

  • Sample Injection: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.

  • Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to this compound.

Visualizations

TroubleshootingWorkflow start Chromatographic Issue (e.g., Poor Peak Shape) check_column Check Column - Age and performance - Correct stationary phase start->check_column Start check_mobile_phase Check Mobile Phase - Correct composition and pH - Freshly prepared and degassed check_column->check_mobile_phase Column OK solution Optimized Separation check_column->solution Replace/Flush Column check_instrument Check Instrument - Leaks - Pump performance - Detector settings check_mobile_phase->check_instrument Mobile Phase OK check_mobile_phase->solution Adjust/Remake Mobile Phase check_sample Check Sample - Correct solvent - Concentration (overload) check_instrument->check_sample Instrument OK check_instrument->solution Perform Maintenance check_sample->solution Sample OK check_sample->solution Adjust Sample Prep

Caption: A general workflow for troubleshooting common chromatographic issues.

MethodSelection analyte Analyte: this compound (Volatile, Thermally Stable) decision Method Selection analyte->decision hplc HPLC (High-Performance Liquid Chromatography) rp_hplc Reverse-Phase HPLC - C18 Column - ACN/Water Mobile Phase hplc->rp_hplc gc GC (Gas Chromatography) gc_ms GC-MS - Non-polar column - Temperature programming gc->gc_ms decision->hplc Non-volatile matrix or thermal instability decision->gc Volatile and thermally stable

Caption: A decision tree for selecting a suitable chromatographic method.

References

Technical Support Center: Stereoselective Synthesis of 2-Bromo-2-Methylbutanal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 2-bromo-2-methylbutanal and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this challenging synthetic transformation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the stereoselective synthesis of this compound derivatives.

Symptom Possible Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive catalyst. 2. Decomposed brominating agent (e.g., NBS). 3. Insufficient reaction time or temperature. 4. Presence of impurities in starting materials or solvents.1. Use a fresh batch of catalyst or purify the existing catalyst. 2. Recrystallize N-bromosuccinimide (NBS) from water before use. 3. Monitor the reaction by TLC or ¹H NMR to determine the optimal reaction time. A slight increase in temperature may be necessary for less reactive substrates. 4. Ensure all starting materials and solvents are pure and dry. Aldehydes should be freshly distilled.
Low Enantioselectivity (ee) 1. Racemization of the α-bromo aldehyde product. This can be catalyzed by the amine catalyst or the succinimide (B58015) byproduct.[1][2] 2. Water content in the reaction mixture is not optimal. 3. The chosen catalyst is not optimal for the substrate.1. Minimize reaction time and quench the reaction as soon as the starting material is consumed.[1] Work up the reaction at a low temperature. 2. Tune the amount of water in the reaction mixture; this can influence stereoselectivity.[1] 3. Screen different chiral organocatalysts. Jørgensen-Hayashi type catalysts are often effective.[1]
Formation of Dibrominated Byproduct 1. High local concentration of the brominating agent. 2. The monobrominated product is more reactive than the starting aldehyde.1. Employ slow addition of the brominating agent (e.g., NBS) using a syringe pump.[1][2] This maintains a low concentration of the brominating agent throughout the reaction. 2. The addition of a controlled amount of water can help to suppress dibromination by promoting the hydrolysis of the brominated enamine intermediate.[1][2]
Formation of Other Side Products (e.g., from catalyst bromination) 1. The brominating agent is too reactive and brominates the catalyst. 2. Reaction temperature is too high.1. Use a milder brominating agent if NBS proves to be too reactive for the chosen catalyst system.[1] 2. Perform the reaction at a lower temperature to reduce the rate of side reactions.
Difficulty in Product Purification 1. The α-bromo aldehyde is unstable on silica (B1680970) gel. 2. The product is volatile.1. Use a less acidic stationary phase for chromatography (e.g., deactivated silica gel). 2. When concentrating the product, use a rotary evaporator with a carefully controlled temperature and pressure to avoid loss of volatile products like 2-bromo-3-methylbutan-1-ol.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of this compound derivatives?

A1: The primary challenges include:

  • Controlling Stereoselectivity: Achieving high enantiomeric or diastereomeric excess can be difficult due to the potential for racemization of the product.[1][2]

  • Minimizing Side Reactions: The formation of dibrominated byproducts is a common issue.[1][2]

  • Product Instability: α-bromo aldehydes can be unstable, making their isolation and purification challenging.[2]

  • Reagent Reactivity: Highly reactive brominating agents can lead to undesired side reactions, including the decomposition of the catalyst.[1]

Q2: Which brominating agent is recommended for this synthesis?

A2: While N-bromosuccinimide (NBS) is a common and convenient brominating agent, its use in organocatalytic α-bromination of aldehydes has historically been challenging, often leading to low yields and enantioselectivities.[1][3] However, recent methodologies have shown that by carefully controlling the reaction conditions, such as slow addition of NBS and the use of co-solvents like hexafluoroisopropanol (HFIP) with a controlled amount of water, high yields and enantioselectivities can be achieved.[1] Alternative, more expensive brominating agents have also been used to circumvent the issues associated with NBS.[1][4]

Q3: What type of catalyst is most effective for the enantioselective α-bromination of aldehydes?

A3: Chiral secondary amine organocatalysts, particularly diarylprolinol silyl (B83357) ethers like the Jørgensen-Hayashi catalyst, have been shown to be highly effective in mediating the enantioselective α-bromination of aldehydes.[1][5][6] These catalysts form a chiral enamine intermediate with the aldehyde, which then reacts with the electrophilic bromine source in a stereocontrolled manner.

Q4: How can I prevent the racemization of my final product?

A4: Racemization of the α-bromo aldehyde product is a significant challenge. To minimize racemization:

  • Keep the reaction time as short as possible. Monitor the reaction closely and quench it as soon as the starting material is consumed.[1]

  • Perform the reaction and work-up at low temperatures.

  • The choice of catalyst and solvent can also influence the rate of racemization.

Q5: What is the role of water in the reaction mixture?

A5: The addition of a small, controlled amount of water to the reaction mixture can be beneficial. It can help to suppress the formation of the dibrominated byproduct by promoting the hydrolysis of the brominated enamine intermediate back to the desired monobrominated aldehyde.[1][2] However, the amount of water must be carefully optimized, as too much can negatively impact the reaction rate and enantioselectivity.

Experimental Protocols

General Protocol for Organocatalytic Enantioselective α-Bromination of Aldehydes (GP2)

This protocol is adapted from a method developed for the successful α-bromination of aldehydes using NBS.[1]

Materials:

  • Aldehyde (e.g., 2-methylbutanal)

  • (S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol tert-butyldimethylsilyl ether (Jørgensen-Hayashi type catalyst)

  • N-Bromosuccinimide (NBS), recrystallized from water

  • Hexafluoroisopropanol (HFIP), anhydrous

  • Deionized water

  • Saturated aqueous NH₄Cl solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a stirred vial at 4 °C, add HFIP (500 µL).

  • Add a solution of the aldehyde (1.88 mmol, 2.5 equiv) in HFIP (500 µL), a solution of the catalyst (0.015 mmol, 2 mol %) in HFIP (500 µL), and a solution of a determined amount of H₂O in HFIP (500 µL).

  • Stir the reaction mixture for 2 minutes.

  • Slowly add a solution of NBS (0.75 mmol, 1 equiv) in HFIP (1000 µL) over a predetermined time using a syringe pump.

  • After the addition is complete, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL) and H₂O (5 mL).

  • Extract the mixture with CH₂Cl₂ (4 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure. Caution: Some α-bromo aldehydes are volatile.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the results for the organocatalytic α-bromination of various aldehydes using the general protocol described above.

AldehydeTime of NBS addition (h)H₂O (µL)Yield (%)Enantiomeric Ratio (er)
Hydrocinnamaldehyde1.51008595.5:4.5
Octanal11008295:5
Dodecanal11006594.5:5.5
Pentanal1.51507592:8
Propanal1.51506085:15
Isovaleraldehyde4.751008896:4
3-Cyclohexylpropanal41007895.5:4.5

Data adapted from de la Torre, A., Afonso, M. & Companyó, X. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry, 87(12), 7968-7974.[1]

Visualizations

Troubleshooting Workflow for Stereoselective α-Bromination

TroubleshootingWorkflow cluster_start Start cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_actions Corrective Actions cluster_end End Start Reaction Outcome Unsatisfactory Problem Identify the main issue Start->Problem LowYield Low/No Yield Problem->LowYield Low Yield LowEE Low Enantioselectivity Problem->LowEE Low ee Dibromination Dibromination Problem->Dibromination Dibromination OtherSideProducts Other Side Products Problem->OtherSideProducts Other Impurities Action_Yield Check Reagent Purity Optimize Time/Temp Use Fresh Catalyst LowYield->Action_Yield Action_EE Minimize Reaction Time Optimize Water Content Screen Catalysts LowEE->Action_EE Action_Dibromination Slow NBS Addition Add Controlled H₂O Dibromination->Action_Dibromination Action_SideProducts Lower Temperature Consider Milder Brominating Agent OtherSideProducts->Action_SideProducts End Re-evaluate Reaction Action_Yield->End Action_EE->End Action_Dibromination->End Action_SideProducts->End

Caption: A troubleshooting workflow for common issues in stereoselective α-bromination.

General Catalytic Cycle for Enantioselective α-Bromination

CatalyticCycle Catalyst Chiral Amine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->Enamine BrominatedEnamine Brominated Enamine Enamine->BrominatedEnamine + Brominating Agent BrominatingAgent Brominating Agent (e.g., NBS) BrominatingAgent->BrominatedEnamine BrominatedEnamine->Catalyst releases Catalyst Product α-Bromo Aldehyde (R-CH(Br)CHO) BrominatedEnamine->Product + H₂O Water H₂O Water->Product

Caption: A simplified catalytic cycle for organocatalytic enantioselective α-bromination.

References

Technical Support Center: Refining Work-up Procedures for 2-Bromo-2-Methylbutanal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the work-up of reactions involving 2-bromo-2-methylbutanal. Given the inherent instability of α-bromo aldehydes, careful handling and optimized work-up protocols are crucial for obtaining high-purity products in good yields.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental work-up of reactions with this compound in a question-and-answer format.

Issue IDQuestionPotential Cause(s)Suggested Solution(s)
PD-01 My product appears to be decomposing during the aqueous quench/wash. I'm observing a decrease in the desired product spot on TLC and the appearance of new, more polar spots.Hydrolysis: The α-bromo aldehyde is susceptible to hydrolysis, especially under basic or strongly acidic conditions, to form the corresponding α-hydroxy aldehyde or other degradation products.- Use a mildly acidic aqueous solution (e.g., saturated ammonium (B1175870) chloride) or cold, deionized water for quenching. - Maintain a low temperature (0-5 °C) throughout the quenching and extraction process. - Minimize the contact time between the organic and aqueous layers. - If possible, perform a non-aqueous work-up by quenching with a solid reagent (e.g., anhydrous sodium sulfate) and filtering.
LY-01 My final product yield is consistently low, even though the reaction appears to go to completion by TLC or NMR of the crude mixture.Elimination (Dehydrobromination): The presence of base can induce the elimination of HBr, leading to the formation of α,β-unsaturated aldehyde byproducts.[1][2][3] This is a common side reaction for α-bromo carbonyl compounds.[1][2][3] Product Volatility: this compound and its products may be volatile, leading to loss during solvent removal under high vacuum or elevated temperatures.- Ensure all work-up steps are performed under neutral or slightly acidic conditions. Avoid basic washes (e.g., sodium bicarbonate) if possible, or use them cautiously at low temperatures with short contact times. - Use a sterically hindered, non-nucleophilic base for any necessary neutralization steps.[1] - Remove solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a cold water bath). - For highly volatile products, consider using a high-boiling point solvent for extraction and a gentle stream of nitrogen for final solvent removal.
IM-01 I am observing a significant amount of what appears to be a di-brominated byproduct in my crude NMR.Over-bromination during synthesis: If the starting material is synthesized by bromination of the corresponding aldehyde, harsh conditions or excess brominating agent can lead to di-bromination.[4][5]- While this is an issue from the synthetic step, it impacts the work-up. Purification will likely require careful column chromatography. - To avoid this in the future, consider slow addition of the brominating agent (e.g., NBS) at low temperatures during the synthesis.[4][5]
IM-02 My purified product shows signs of epimerization or racemization over time or after purification.Instability of the α-chiral center: The α-proton of the aldehyde is acidic and can be removed under certain conditions, leading to racemization. The product's stability is a known challenge.[5]- Avoid prolonged exposure to acidic or basic conditions during work-up and purification. - Use neutral silica (B1680970) gel for chromatography if possible, or silica gel that has been washed with a non-polar solvent to remove acidic residues. - Store the purified product at low temperatures (-20 °C) under an inert atmosphere.
PU-01 I am having difficulty separating my product from unreacted starting aldehyde using column chromatography.Similar Polarity: The product and the starting aldehyde may have very similar polarities.- Consider a derivatization work-up. Aldehydes can be selectively removed by forming a water-soluble bisulfite adduct.[6] Add a saturated solution of sodium bisulfite to the crude mixture, stir, and then extract with an organic solvent. The desired product should remain in the organic layer, while the unreacted aldehyde forms a salt in the aqueous layer. The aldehyde can be regenerated from the aqueous layer by adding a base if needed.[6]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound and its purified reaction products?

A1: Due to their instability, α-bromo aldehydes should be stored at low temperatures (ideally -20°C or below) under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. They should be protected from light and moisture.

Q2: What are the major side reactions to be aware of when working with this compound?

A2: The primary side reactions are hydrolysis to the α-hydroxy aldehyde, elimination of HBr to form an α,β-unsaturated aldehyde, and racemization if the α-carbon is a stereocenter.[1][2][3][5] Polymerization can also be an issue, particularly in the presence of strong acids.[7]

Q3: Can I use a base like sodium bicarbonate to neutralize my reaction mixture?

A3: While a weak base like sodium bicarbonate is sometimes used, it should be done with extreme caution. It can promote the elimination of HBr.[1][2][3] It is recommended to use a cold, saturated solution and minimize contact time. A safer alternative for quenching acid is to use a saturated solution of ammonium chloride.

Q4: What is the best way to monitor the purity of my product during and after the work-up?

A4: A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically used. TLC can give a quick assessment of the reaction progress and the presence of impurities. ¹H NMR of the crude and purified product will provide detailed structural information and help identify byproducts such as the eliminated α,β-unsaturated aldehyde or the hydrolyzed α-hydroxy aldehyde.

Q5: My product is an oil and I cannot recrystallize it. What is the best purification method?

A5: Flash column chromatography on silica gel is the most common method for purifying non-crystalline α-bromo aldehydes.[5] It is important to use a well-chosen eluent system to achieve good separation and to run the column relatively quickly to minimize on-column degradation.

Experimental Protocols

Protocol 1: General Aqueous Work-up for a Reaction Involving this compound

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0-5 °C in an ice-water bath.

  • Quenching: Slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with vigorous stirring. Monitor the temperature to ensure it does not rise significantly.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Cold, deionized water.

    • Cold, saturated aqueous sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator with the water bath temperature kept below 30 °C.

  • Purification: Purify the crude product immediately, typically by flash column chromatography on silica gel.

Protocol 2: Bisulfite Wash for Removal of Unreacted Aldehyde

  • Initial Concentration: After the reaction, remove the reaction solvent under reduced pressure at a low temperature.

  • Dissolution: Dissolve the crude residue in a minimal amount of a water-miscible organic solvent like THF or methanol.[6]

  • Bisulfite Addition: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir the mixture vigorously for 30-60 minutes at room temperature.[6]

  • Extraction: Add an immiscible organic solvent (e.g., diethyl ether) and water. Transfer to a separatory funnel and separate the layers. The unreacted aldehyde will have formed a water-soluble adduct and will be in the aqueous layer. The desired product should remain in the organic layer.[6]

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate as described in Protocol 1.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reaction Completed Reaction Mixture cool Cool to 0-5 °C reaction->cool 1. quench Quench with cold sat. NH4Cl(aq) cool->quench 2. extract Extract with Organic Solvent quench->extract 3. wash Wash with Water and Brine extract->wash 4. dry Dry over Na2SO4 wash->dry 5. concentrate Concentrate in vacuo (<30 °C) dry->concentrate 6. chromatography Flash Column Chromatography concentrate->chromatography 7. product Pure Product chromatography->product 8.

Caption: Recommended workflow for the work-up and purification of this compound reaction products.

troubleshooting_guide cluster_symptoms cluster_solutions start Problem During Work-up? low_yield Low Product Yield? start->low_yield Symptom decomp Decomposition during Aqueous Wash? start->decomp Symptom impurities Persistent Impurities? start->impurities Symptom sol_elim Check for Elimination (α,β-unsaturated byproduct). - Avoid basic washes. - Use mild quench. low_yield->sol_elim Cause/Solution sol_vol Product Volatile? - Concentrate at low temp. - Use gentle N2 stream. low_yield->sol_vol Cause/Solution sol_hydrolysis Likely Hydrolysis. - Use cold, mild quench (sat. NH4Cl). - Minimize wash time. decomp->sol_hydrolysis Cause/Solution sol_chrom Difficult Separation? - Optimize column chromatography. - Consider bisulfite wash for aldehyde removal. impurities->sol_chrom Cause/Solution

References

Validation & Comparative

A Comparative Analysis of 2-Bromo-2-Methylbutanal and 2-Chloro-2-Methylbutanal: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the physicochemical properties, reactivity, and synthesis of halogenated aldehydes is crucial. This guide provides a comparative analysis of 2-bromo-2-methylbutanal and 2-chloro-2-methylbutanal, offering insights into their characteristics and potential applications.

While experimental data for these specific alpha-halo aldehydes is limited, this guide consolidates available computed data and draws comparisons from their more extensively studied alkane counterparts, 2-bromo-2-methylbutane (B1582447) and 2-chloro-2-methylbutane. This approach provides a valuable framework for understanding the nuanced differences between these two compounds.

Physicochemical Properties: A Tabular Comparison

The following table summarizes the key physicochemical properties of this compound and 2-chloro-2-methylbutanal. It is important to note that much of the available data is computed, highlighting an area for further experimental investigation.

PropertyThis compound2-Chloro-2-methylbutanal
Molecular Formula C₅H₉BrO[1]C₅H₉ClO[2]
Molecular Weight 165.03 g/mol [1]120.58 g/mol [2]
CAS Number 66064-60-6[1]88477-71-8[2]
Computed LogP 1.6[1]1.5[2]
Computed Boiling Point Data not availableData not available
Computed Melting Point Data not availableData not available

Synthesis and Reactivity: An Overview

The synthesis of α-haloaldehydes can be challenging due to potential side reactions. A common route involves the α-halogenation of the corresponding aldehyde.

General Synthetic Approach:

The synthesis of 2-halo-2-methylbutanals would likely proceed through the acid-catalyzed α-halogenation of 2-methylbutanal. This reaction involves the formation of an enol intermediate which then reacts with a halogenating agent (e.g., Br₂ or Cl₂).

Synthesis 2-Methylbutanal 2-Methylbutanal Enol Intermediate Enol Intermediate 2-Methylbutanal->Enol Intermediate H+ 2-Halo-2-methylbutanal 2-Halo-2-methylbutanal Enol Intermediate->2-Halo-2-methylbutanal X2 (Br2 or Cl2) Reactivity cluster_bromo This compound cluster_chloro 2-Chloro-2-methylbutanal Bromo_Aldehyde Br-C(CH3)(C2H5)-CHO Product_Sub Nu-C(CH3)(C2H5)-CHO Bromo_Aldehyde->Product_Sub Product_Elim CH2=C(CH3)-CHO Bromo_Aldehyde->Product_Elim Elimination Chloro_Aldehyde Cl-C(CH3)(C2H5)-CHO Chloro_Aldehyde->Product_Sub Chloro_Aldehyde->Product_Elim Elimination Nucleophile Nucleophile Nucleophile->Bromo_Aldehyde Faster S_N2 Nucleophile->Chloro_Aldehyde Slower S_N2 Workflow Start Mix 2-methyl-2-butanol and conc. HCl React Shake in Separatory Funnel Start->React Separate1 Separate Aqueous Layer React->Separate1 Wash1 Wash with Water Separate1->Wash1 Separate2 Separate Aqueous Layer Wash1->Separate2 Neutralize Wash with NaHCO3 soln. Separate2->Neutralize Separate3 Separate Aqueous Layer Neutralize->Separate3 Wash2 Wash with NaCl soln. Separate3->Wash2 Dry Dry with Anhydrous CaCl2 Wash2->Dry Isolate Isolate Product Dry->Isolate

References

A Comparative Guide to the Synthesis of 2-Bromo-2-Methylbutanal: Established Routes vs. a Novel Organocatalytic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of chiral molecules is a cornerstone of innovation. This guide provides a comprehensive comparison of a novel organocatalytic route for the synthesis of 2-bromo-2-methylbutanal against established, more traditional methods. We present a side-by-side analysis of their performance, supported by experimental data, to inform synthetic strategy and methodology selection.

The selective introduction of a bromine atom at the α-position of an aldehyde, particularly at a sterically hindered tertiary carbon as in this compound, presents a significant synthetic challenge. Traditional methods often grapple with issues of selectivity, harsh reaction conditions, and the generation of stoichiometric byproducts. In contrast, modern organocatalytic approaches offer a more elegant and efficient alternative, promising higher selectivity and milder reaction conditions.

Performance Comparison: A Quantitative Overview

The following table summarizes the key performance indicators for the established synthetic routes and a new, organocatalytic approach to this compound. The data for the established routes are based on typical outcomes for the α-bromination of aldehydes, while the data for the new organocatalytic route are derived from recent advancements in the field.

ParameterEstablished Route I: Direct BrominationEstablished Route II: Acetal (B89532) Protection & BrominationNew Route: Organocatalytic α-Bromination
Starting Material 2-Methylbutanal2-Methylbutanal2-Methylbutanal
Key Reagents Bromine (Br₂) or N-Bromosuccinimide (NBS), Acid/Base CatalystAcetal formation reagent (e.g., Trimethyl orthoformate), Bromine or NBS, Acid for deprotectionChiral amine catalyst (e.g., Diphenylprolinol silyl (B83357) ether), N-Bromosuccinimide (NBS)
Reaction Steps 13 (Acetal formation, Bromination, Deprotection)1
Typical Yield Moderate to Low (often with byproducts)Good to HighHigh
Selectivity Low (over-bromination and side reactions are common)High (protecting group prevents side reactions at the aldehyde)High (catalyst controls the position and stereochemistry of bromination)
Enantioselectivity Not applicable (produces a racemic mixture)Not applicable (produces a racemic mixture)High (up to 96% ee reported for similar aldehydes)[1][2]
Reaction Conditions Often harsh (strong acids or bases, potentially high temperatures)Moderate, but requires multiple steps and workupsMild (often room temperature or below)
Environmental Impact Use of hazardous bromine, potential for halogenated wasteMultiple steps increase solvent and reagent usageCatalytic amounts of organocatalyst, often uses safer brominating agents like NBS

Experimental Protocols: A Detailed Look at the Methodologies

Established Route II: Acetal Protection & Bromination

This method improves upon direct bromination by protecting the aldehyde functional group as an acetal, thus preventing unwanted side reactions.

Step 1: Acetal Formation. 2-Methylbutanal is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding dimethyl acetal.

Step 2: Bromination. The purified acetal is then brominated at the α-position using a brominating agent such as liquid bromine. This step shows high selectivity for the desired product.[2]

Step 3: Deprotection. The α-bromo acetal is subsequently hydrolyzed with aqueous acid to regenerate the aldehyde, yielding this compound.

New Route: Organocatalytic α-Bromination

This novel approach utilizes a chiral secondary amine catalyst to directly and enantioselectively brominate the aldehyde in a single step.[1][3]

Methodology: To a solution of 2-methylbutanal in an appropriate solvent (e.g., dichloromethane), a catalytic amount of a chiral diphenylpyrrolidine catalyst is added.[1] The mixture is cooled, and N-bromosuccinimide (NBS) is added portion-wise. The reaction is stirred at a low temperature until completion. The catalyst facilitates the formation of a nucleophilic enamine intermediate from the aldehyde, which then reacts with the electrophilic bromine source. The chiral environment of the catalyst directs the attack of the brominating agent, leading to a high degree of enantioselectivity in the product.

Visualizing the Synthetic Pathways

To further elucidate the differences between these synthetic strategies, the following diagrams illustrate the logical flow of each process.

G Established Synthetic Route II: Acetal Protection A 2-Methylbutanal B Acetal Formation (Methanol, Acid Catalyst) A->B C 2-Methylbutanal Dimethyl Acetal B->C D α-Bromination (Bromine) C->D E This compound Dimethyl Acetal D->E F Deprotection (Aqueous Acid) E->F G This compound F->G

Caption: Workflow for the established multi-step synthesis of this compound via an acetal intermediate.

G New Synthetic Route: Organocatalytic α-Bromination cluster_0 Catalytic Cycle A 2-Methylbutanal C Enamine Intermediate A->C B Chiral Amine Catalyst B->C C->B Catalyst Regeneration E This compound C->E D N-Bromosuccinimide (NBS) D->C Bromination

Caption: The catalytic cycle of the new, direct organocatalytic α-bromination of 2-methylbutanal.

Conclusion: A Step Forward in Asymmetric Synthesis

The development of organocatalytic α-bromination represents a significant advancement in the synthesis of chiral α-bromoaldehydes like this compound. This new route offers a more direct, efficient, and environmentally benign alternative to established methods. For researchers and professionals in drug development and fine chemical synthesis, the adoption of such modern catalytic approaches can lead to more streamlined and cost-effective processes, ultimately accelerating the discovery and development of new chemical entities. The ability to control stereochemistry early in a synthetic sequence is a powerful tool, and this organocatalytic method provides an excellent example of its practical application.

References

A Comparative Analysis of the Reactivity of 2-Bromo-2-methylbutanal and Other α-Halo Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of 2-bromo-2-methylbutanal in relation to other α-halo aldehydes. Due to the inherent instability and challenging nature of α-halo aldehydes, direct quantitative comparisons are often sparse in the literature.[1] This document, therefore, combines established principles of organic chemistry with available experimental context for analogous compounds to offer a comprehensive analysis for researchers in organic synthesis and drug discovery.

Executive Summary

α-Halo aldehydes are a class of highly reactive organic compounds that serve as versatile intermediates in the synthesis of a wide range of molecules, including pharmaceuticals and other biologically active compounds. Their reactivity is primarily governed by the presence of a halogen atom at the carbon adjacent to the carbonyl group (the α-position). This guide focuses on this compound and compares its expected reactivity with other α-halo aldehydes based on electronic and steric factors. In general, aldehydes are more reactive towards nucleophiles than ketones.[2] The reactivity of α-halo aldehydes is further influenced by the nature of the halogen and the substitution pattern at the α-carbon.

Theoretical Framework: Factors Influencing Reactivity

The reactivity of α-halo aldehydes in nucleophilic substitution and elimination reactions is dictated by a combination of electronic and steric effects.

Electronic Effects: The carbonyl group is strongly electron-withdrawing, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon. This makes the α-carbon susceptible to attack by nucleophiles. The presence of a halogen atom further enhances this effect through its own electron-withdrawing inductive effect, making the remaining α-hydrogens more acidic.[3]

Steric Hindrance: The accessibility of the electrophilic α-carbon and the carbonyl carbon to incoming nucleophiles plays a crucial role in determining reaction rates. Increased steric bulk around the reaction center will generally slow down the rate of nucleophilic attack.[2]

Leaving Group Ability: In nucleophilic substitution reactions, the halide ion acts as a leaving group. The weaker the carbon-halogen bond, the better the leaving group. Carbon-bromine bonds are weaker than carbon-chlorine bonds, making α-bromo aldehydes generally more reactive than their α-chloro counterparts in SN2 reactions.

Comparative Reactivity Analysis

Key Structural Features of this compound:

  • α-Bromo group: Indicates high reactivity due to the good leaving group ability of the bromide ion.

  • Tertiary α-carbon: The α-carbon is bonded to a bromine atom, a methyl group, an ethyl group, and the carbonyl carbon. This high degree of substitution creates significant steric hindrance around the α-carbon.

Comparison with Other α-Halo Aldehydes:

CompoundStructureα-Carbon SubstitutionHalogenExpected Relative Reactivity (SN2)Rationale
This compound CH₃CH₂C(Br)(CH₃)CHOTertiaryBromineLow High steric hindrance from the two alkyl groups on the α-carbon will significantly impede nucleophilic attack at this position.
2-Bromobutanal (B1282435) CH₃CH₂CH(Br)CHOSecondaryBromineModerate Less steric hindrance than this compound, allowing for easier nucleophilic access to the α-carbon.
Bromoacetaldehyde BrCH₂CHOPrimaryBromineHigh Minimal steric hindrance at the α-carbon, making it highly susceptible to nucleophilic attack.
2-Chloro-2-methylbutanal CH₃CH₂C(Cl)(CH₃)CHOTertiaryChlorineVery Low Combines the high steric hindrance of the tertiary α-carbon with the poorer leaving group ability of chloride compared to bromide.

This comparison suggests that while the bromine atom in this compound makes it inherently reactive, the steric bulk at the α-position is a dominant factor that likely reduces its rate of reaction in SN2 processes compared to less substituted α-bromo aldehydes.

Experimental Protocols

The following is a general experimental protocol that can be adapted to qualitatively or quantitatively compare the reactivity of different α-halo aldehydes in a nucleophilic substitution reaction.

Objective: To compare the relative rates of reaction of this compound with other α-halo aldehydes (e.g., 2-bromobutanal) upon reaction with a nucleophile.

Materials:

  • This compound

  • 2-Bromobutanal (or other α-halo aldehydes for comparison)

  • Silver nitrate (B79036) solution (0.1 M in ethanol)

  • Ethanol (anhydrous)

  • Test tubes

  • Water bath (optional)

Procedure:

  • Prepare equimolar solutions (e.g., 0.1 M) of each α-halo aldehyde in anhydrous ethanol.

  • In separate, clean, and dry test tubes, add 1 mL of each α-halo aldehyde solution.

  • To each test tube, add 1 mL of the 0.1 M silver nitrate solution in ethanol.

  • Start a timer immediately upon the addition of the silver nitrate solution.

  • Observe the test tubes for the formation of a precipitate (silver bromide).

  • Record the time it takes for a precipitate to become visible in each test tube.

  • (Optional) If the reactions are slow at room temperature, the test tubes can be placed in a water bath at a constant temperature (e.g., 40-50°C) to accelerate the reaction.

Expected Results:

A precipitate of silver bromide (AgBr), a creamy-white solid, is expected to form as the nucleophilic substitution reaction proceeds. The rate of precipitate formation will be indicative of the reactivity of the α-halo aldehyde. It is predicted that 2-bromobutanal will show a faster formation of AgBr compared to this compound due to the lower steric hindrance at the α-carbon.

Visualizing Reaction Pathways

The following diagrams illustrate the general reaction pathway for nucleophilic substitution at an α-halo aldehyde and a workflow for comparing reactivity.

sn2_reaction Reactants α-Halo Aldehyde + Nucleophile TS Transition State Reactants->TS Attack of Nucleophile Products Substituted Aldehyde + Halide Ion TS->Products Departure of Leaving Group experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare equimolar solutions of α-halo aldehydes C Mix aldehyde and AgNO3 solutions A->C B Prepare silver nitrate solution B->C D Observe and record time for precipitate formation C->D E Compare reaction rates D->E

References

Spectroscopic Scrutiny: A Comparative Guide to the Isomers of 2-Bromo-2-Methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of isomeric structures is paramount. This guide provides a detailed spectroscopic comparison of the constitutional isomers of 2-bromo-2-methylbutanal, a halogenated aldehyde with potential applications as a chemical intermediate. Due to a scarcity of published experimental data for all isomers, this comparison leverages established spectroscopic principles to predict the key differentiating features in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for isomer differentiation.

Isomers of this compound

The constitutional isomers of bromo-methyl-butanal, with the chemical formula C₅H₉BrO, are characterized by the different placement of the bromine atom and the methyl group along the butanal backbone. The primary isomers of interest are:

  • This compound

  • 2-Bromo-3-methylbutanal

  • 3-Bromo-2-methylbutanal

  • 4-Bromo-2-methylbutanal

  • 4-Bromo-3-methylbutanal

Spectroscopic Comparison

The following sections and tables summarize the predicted and known spectroscopic data for these isomers. It is important to note that while the principles of spectroscopy allow for reliable predictions, experimental verification is always recommended for definitive identification.

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for distinguishing isomers by analyzing the chemical environment of hydrogen atoms. The predicted chemical shifts (δ) and splitting patterns are outlined in Table 1. The aldehyde proton (CHO) is a key diagnostic signal, typically appearing far downfield (9-10 ppm).[1] The proximity of protons to the electronegative bromine atom will also cause a significant downfield shift.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Isomers

IsomerPredicted ¹H NMR Signals (δ, ppm, multiplicity, integration)
This compound ~9.5 (s, 1H, CHO), ~2.0 (q, 2H, CH₂), ~1.8 (s, 3H, CH₃), ~1.0 (t, 3H, CH₃)
2-Bromo-3-methylbutanal ~9.4 (d, 1H, CHO), ~4.5 (d, 1H, CHBr), ~2.2 (m, 1H, CH), ~1.1 (d, 6H, 2xCH₃)
3-Bromo-2-methylbutanal ~9.6 (d, 1H, CHO), ~4.3 (m, 1H, CHBr), ~2.8 (m, 1H, CH), ~1.5 (d, 3H, CH₃), ~1.2 (d, 3H, CH₃)
4-Bromo-2-methylbutanal ~9.7 (d, 1H, CHO), ~3.5 (t, 2H, CH₂Br), ~2.5 (m, 1H, CH), ~2.0 (m, 2H, CH₂), ~1.1 (d, 3H, CH₃)
4-Bromo-3-methylbutanal ~9.8 (t, 1H, CHO), ~3.4 (d, 2H, CH₂Br), ~2.7 (t, 2H, CH₂), ~2.1 (m, 1H, CH), ~1.0 (d, 3H, CH₃)

Note: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet. Chemical shifts are approximate and can be influenced by solvent and other factors.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of unique carbon environments in a molecule. The aldehyde carbonyl carbon is typically found in the 190-200 ppm region. Carbons attached to the bromine atom will also be significantly deshielded.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Isomers

IsomerPredicted Number of SignalsKey Predicted Chemical Shifts (δ, ppm)
This compound 5~195 (CHO), ~70 (C-Br), ~35 (CH₂), ~25 (CH₃), ~10 (CH₃)
2-Bromo-3-methylbutanal 4~193 (CHO), ~60 (C-Br), ~40 (CH), ~20 (2xCH₃)
3-Bromo-2-methylbutanal 5~200 (CHO), ~55 (C-Br), ~50 (CH), ~20 (CH₃), ~15 (CH₃)
4-Bromo-2-methylbutanal 5~203 (CHO), ~50 (CH), ~40 (CH₂), ~30 (CH₂Br), ~15 (CH₃)
4-Bromo-3-methylbutanal 5~202 (CHO), ~45 (CH₂), ~40 (CH), ~35 (CH₂Br), ~20 (CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. All isomers will exhibit a strong carbonyl (C=O) stretch characteristic of aldehydes, typically in the range of 1720-1740 cm⁻¹.[2] A distinctive pair of medium-intensity peaks for the aldehyde C-H stretch is also expected around 2720 and 2820 cm⁻¹. The C-Br stretch will appear in the fingerprint region, generally between 515-690 cm⁻¹.[3][4]

Table 3: Predicted/Known IR Spectroscopic Data for this compound Isomers

IsomerC=O Stretch (cm⁻¹)Aldehyde C-H Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
This compound ~1730~2720, ~2820~550-650
2-Bromo-3-methylbutanal ~1730~2720, ~2820~550-650
3-Bromo-2-methylbutanal ~1730~2720, ~2820~550-650
4-Bromo-2-methylbutanal ~1725 (Computed)~2720, ~2820~600-700
4-Bromo-3-methylbutanal ~1725~2720, ~2820~600-700
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. A key feature for these isomers will be the presence of two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is characteristic of compounds containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[5] Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). Alkyl halides often undergo α-cleavage or loss of the halogen atom.

Table 4: Predicted/Known Mass Spectrometry Data for this compound Isomers

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 164/166135/137, 85, 57
2-Bromo-3-methylbutanal 164/166121/123, 85, 43
3-Bromo-2-methylbutanal 164/166121/123, 85, 57
4-Bromo-2-methylbutanal 164/16685, 58, 55, 41 (Experimental Data)
4-Bromo-3-methylbutanal 164/16685, 69, 41

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid bromo-aldehyde samples.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: For ¹H NMR, acquire the spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which will be significantly higher for ¹³C due to its low natural abundance.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, place a small drop of the liquid onto the surface of an ATR (Attenuated Total Reflectance) crystal or between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Background Spectrum: Acquire a background spectrum of the clean ATR crystal or empty salt plates. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the prepared sample in the IR beam path and acquire the spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for distinguishing between the isomers of this compound using the spectroscopic data discussed.

Spectroscopic_Differentiation_Workflow start Unknown Isomer (C5H9BrO) ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir nmr 1H & 13C NMR start->nmr mol_ion M+ & M+2 peaks at m/z 164/166? ms->mol_ion aldehyde_peaks C=O (~1730 cm-1) & Aldehyde C-H (~2720, 2820 cm-1)? ir->aldehyde_peaks nmr_analysis Analyze Chemical Shifts & Splitting Patterns nmr->nmr_analysis mol_ion->nmr_analysis Yes aldehyde_peaks->nmr_analysis Yes isomer_22 This compound nmr_analysis->isomer_22 isomer_23 2-Bromo-3-methylbutanal nmr_analysis->isomer_23 isomer_32 3-Bromo-2-methylbutanal nmr_analysis->isomer_32 isomer_42 4-Bromo-2-methylbutanal nmr_analysis->isomer_42 isomer_43 4-Bromo-3-methylbutanal nmr_analysis->isomer_43

Caption: Workflow for Isomer Identification.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Bromo-2-Methylbutanal Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of impurities and intermediates is a cornerstone of pharmaceutical development and manufacturing. 2-Bromo-2-methylbutanal, a potential intermediate or impurity, requires robust analytical methods to ensure product quality and patient safety. Cross-validation of these methods between different laboratories or techniques is crucial for verifying that a validated analytical procedure yields consistent and reliable results irrespective of the testing environment.[1][2] This guide provides a comparative overview of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of this compound, and outlines a framework for their cross-validation.

The methodologies and performance data presented are based on established principles for the analysis of halogenated organic compounds and short-chain aldehydes.[3][4][5]

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an analytical method hinges on a variety of factors including sensitivity, selectivity, and the nature of the analyte. For a volatile, halogenated aldehyde like this compound, both GC-MS and HPLC present viable quantification strategies.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for the analysis of volatile and semi-volatile compounds. Its coupling with a mass spectrometer provides excellent selectivity and sensitivity, making it a powerful tool for impurity analysis.[6]

High-Performance Liquid Chromatography (HPLC) , particularly when derivatization is employed, can be a robust alternative. Reverse-phase HPLC is a widely used technique for the separation of a broad range of compounds.[7] For aldehydes, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often used to enhance UV detection and chromatographic retention.[8]

The following table summarizes the anticipated performance characteristics for each method based on typical results for analogous compounds.

Table 1: Comparison of Hypothetical GC-MS and HPLC Methods for this compound Quantification

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 2%
Limit of Detection (LOD) Low ng/mLLow to mid ng/mL
Limit of Quantification (LOQ) Mid ng/mLMid to high ng/mL
Selectivity High (based on mass-to-charge ratio)High (with appropriate chromatographic separation and derivatization)
Sample Throughput ModerateHigh

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful implementation and cross-validation of analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a headspace GC-MS method for the quantification of this compound.

  • Instrumentation and Conditions:

    • GC System: Equipped with a headspace autosampler, split/splitless injector, and a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/minute to 280°C

      • Hold: 5 minutes at 280°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Target ions for this compound would be determined from a full scan mass spectrum (likely fragments corresponding to the loss of bromine and the aldehyde group).

  • Sample and Standard Preparation:

    • Solvent: Dimethyl sulfoxide (B87167) (DMSO)

    • Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in DMSO.

    • Sample Preparation: Accurately weigh the sample and dissolve it in DMSO to a known concentration. Place a known volume of the sample or standard solution into a headspace vial.

High-Performance Liquid Chromatography (HPLC) Protocol with Derivatization

This protocol outlines an HPLC method with UV detection following derivatization with 2,4-dinitrophenylhydrazine (DNPH).[8]

  • Derivatization Procedure:

    • Reagent: A solution of 2,4-dinitrophenylhydrazine in acetonitrile (B52724) and a catalytic amount of acid (e.g., sulfuric acid).

    • Procedure: To a known volume of the sample or standard solution, add an excess of the DNPH reagent. Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to form the 2,4-dinitrophenylhydrazone derivative.

  • Instrumentation and Conditions:

    • HPLC System: Equipped with a pump, autosampler, column oven, and a UV detector.

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. For example, Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 360 nm (the maximum absorbance for DNPH derivatives).

    • Injection Volume: 20 µL.

  • Sample and Standard Preparation:

    • Solvent: Acetonitrile.

    • Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards and derivatize them as described above.

    • Sample Preparation: Accurately weigh the sample, dissolve it in acetonitrile to a known concentration, and derivatize as described above.

Mandatory Visualization: Cross-Validation Workflow

The cross-validation of analytical methods ensures that different techniques or laboratories produce comparable results.[9] The following diagram illustrates a typical workflow for the cross-validation of the GC-MS and HPLC methods.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol prep_samples Prepare Homogeneous Sample Batch start->prep_samples gcms_val Analyze Samples using Validated GC-MS Method prep_samples->gcms_val hplc_val Analyze Samples using Validated HPLC Method prep_samples->hplc_val data_comp Data Comparison and Statistical Analysis gcms_val->data_comp hplc_val->data_comp acceptance Results Meet Acceptance Criteria? data_comp->acceptance success Cross-Validation Successful acceptance->success Yes fail Investigate Discrepancies and Re-evaluate acceptance->fail No end End success->end fail->start

Caption: Workflow for the cross-validation of GC-MS and HPLC analytical methods.

References

in-silico vs experimental data for 2-bromo-2-methylbutanal properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: In-Silico vs. Experimental Data for 2-bromo-2-methylbutanal Properties

Physicochemical Properties: A Tale of Two Methodologies

Computational models provide rapid, cost-effective estimations of a molecule's physical and chemical characteristics based on its structure. These in-silico predictions are invaluable for initial screening and prioritization of compounds. However, they are based on algorithms and training sets that may not perfectly capture the behavior of all molecules under all conditions. Experimental determination, while more resource-intensive, provides real-world measurements that are the gold standard for property validation.

Below is a comparison of computed properties for this compound, sourced from the PubChem database, against the yet-to-be-determined experimental values.[1]

PropertyIn-Silico (Computed) Data[1]Experimental Data
Molecular Weight 165.03 g/mol Not Available
Molecular Formula C₅H₉BrONot Available
XLogP3 (LogP) 1.6Not Available
Hydrogen Bond Donors 0Not Available
Hydrogen Bond Acceptors 1Not Available
Rotatable Bond Count 2Not Available
Topological Polar Surface Area 17.1 ŲNot Available
Heavy Atom Count 7Not Available
Complexity 72.5Not Available

Biological and ADMET Properties: Predicting a Molecule's Fate

Understanding a compound's interaction with biological systems is crucial for drug development. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are key indicators of a drug candidate's potential success. In-silico ADMET prediction platforms, such as ADMETlab 2.0, utilize quantitative structure-property relationship (QSPR) models to estimate these complex parameters.[2] These predictions are instrumental in early-stage safety and efficacy assessments, helping to identify potential liabilities before committing to expensive and time-consuming in-vitro and in-vivo studies.

The following table outlines a selection of ADMET properties that can be predicted for this compound using computational tools.

ADMET PropertyIn-Silico Prediction (Exemplary)Experimental Data
Human Intestinal Absorption HighNot Available
Blood-Brain Barrier Penetration HighNot Available
CYP450 2D6 Inhibition Likely InhibitorNot Available
hERG Inhibition Low ProbabilityNot Available
Ames Mutagenicity Low ProbabilityNot Available
Rat Acute Oral Toxicity (LD₅₀) Predicted Value (e.g., Class III)Not Available

Experimental Protocols

The absence of published experimental data for this compound necessitates a review of the standard methodologies that would be used to obtain it.

Synthesis of this compound

A potential synthesis route could involve the bromination of 2-methylbutanal. A general procedure for the α-bromination of an aldehyde can be adapted.

Protocol: α-Bromination of an Aldehyde

  • Reaction Setup: Charge a round-bottom flask, equipped with a magnetic stirrer and a dropping funnel, with 2-methylbutanal dissolved in a suitable solvent like methanol.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Bromine Addition: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cooled solution via the dropping funnel while stirring vigorously. Maintain the temperature below 10°C.

  • Reaction Monitoring: Monitor the reaction by observing the disappearance of the bromine's red color.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with a sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be further purified by distillation under reduced pressure to yield pure this compound.

This is a generalized protocol and would require optimization for the specific substrate.

Determination of Physicochemical Properties

Boiling Point Determination: The boiling point would be determined using distillation. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For small quantities, micro-boiling point determination methods can be used.

Density Measurement: The density would be measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25°C). The mass of a known volume of the substance is determined and used to calculate the density.

In-Vitro Biological Activity Screening

Cytotoxicity Assay (MTT Assay): The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for screening for cytotoxicity.

  • Cell Culture: Plate cells (e.g., a human cancer cell line like MCF-7) in a 96-well plate and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic alcohol solution) to dissolve the insoluble formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The concentration that inhibits 50% of cell growth (IC₅₀) can then be calculated.

Visualizing the Workflow and Concepts

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a typical experimental workflow and the conceptual framework of in-silico ADMET prediction.

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Analysis cluster_bio Biological Screening s1 Starting Materials (e.g., 2-methylbutanal) s2 Chemical Reaction (Bromination) s1->s2 s3 Crude Product s2->s3 s4 Purification (Distillation) s3->s4 s5 Pure this compound s4->s5 p1 Boiling Point Determination s5->p1 p2 Density Measurement s5->p2 p3 Spectroscopic Analysis (NMR, IR) s5->p3 b1 In-Vitro Cytotoxicity (MTT Assay) s5->b1 b2 Target-Based Assays s5->b2

Caption: Experimental workflow for the synthesis and characterization of a novel compound.

G cluster_input Input cluster_model Computational Model cluster_output Output mol Molecular Structure (SMILES/SDF) qsar QSPR / Machine Learning Models mol->qsar db Training Database (Experimental Data) qsar->db Training abs Absorption qsar->abs dist Distribution qsar->dist met Metabolism qsar->met exc Excretion qsar->exc tox Toxicity qsar->tox

Caption: Conceptual diagram of in-silico ADMET property prediction.

References

Benchmarking the Efficiency of 2-bromo-2-methylbutanal: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor in the efficiency, selectivity, and overall success of a synthetic pathway. This guide endeavors to provide a comparative analysis of 2-bromo-2-methylbutanal in specific reactions. However, a comprehensive review of publicly available scientific literature, including academic papers, patents, and technical data sheets, reveals a significant scarcity of experimental data regarding the use and efficiency of this compound in chemical reactions.

The primary source of information for this compound is its entry in the PubChem database, which assigns it the Compound Identification number (CID) 71369832.[1] This entry provides basic chemical and physical properties, such as its molecular formula (C5H9BrO) and molecular weight (165.03 g/mol ), but does not link to any publications detailing its application or reactivity in specific synthetic contexts.[1]

The search for experimental data on reactions involving this compound did not yield any specific results on its efficiency, reaction kinetics, or comparative performance against other reagents. The majority of search results instead pertained to the closely related compound, 2-bromo-2-methylbutane . This alkane analogue has been studied in the context of elimination and substitution reactions, with data available on product distribution and reaction rates under various conditions. For instance, its reaction with bases like potassium hydroxide (B78521) and potassium tert-butoxide leads to mixtures of 2-methyl-2-butene (B146552) and 2-methyl-1-butene, with the product ratio depending on the base used.[2][3][4]

Due to the lack of available experimental data for this compound, it is not possible to construct the requested comparison guide with quantitative data tables, detailed experimental protocols, and visualizations of reaction pathways. The scientific community has not, to date, published sufficient research on the reactivity and application of this specific aldehyde to allow for a meaningful benchmark of its efficiency against alternative reagents.

Therefore, any discussion on the efficiency of this compound in specific reactions would be purely speculative and would not be supported by the required experimental evidence. Researchers interested in this compound may need to conduct their own initial studies to determine its reactivity and potential applications.

References

confirming the structure of 2-bromo-2-methylbutanal derivatives using X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Confirming the Structure of 2-Bromo-2-Methylbutanal Derivatives

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural confirmation of this compound and its derivatives.

While direct crystallographic data for this compound is not widely published, this guide utilizes data from structurally similar compounds to compare the strengths and limitations of various analytical methods. The principles and workflows discussed are directly applicable to the structural elucidation of novel α-bromo aldehydes.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful and definitive method for determining the absolute structural arrangement of atoms in a solid-state molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides precise data on bond lengths, bond angles, and stereochemistry.[3][4]

Advantages:

  • Unambiguous Structure: Provides a complete and absolute 3D atomic arrangement.[2]

  • Detailed Geometric Data: Yields precise measurements of bond lengths and angles.[3]

  • Absolute Stereochemistry: Can definitively determine the absolute configuration of chiral centers.

Limitations:

  • Crystal Growth: The primary and often most difficult barrier is the need to grow a high-quality single crystal, which should typically be larger than 0.1 mm in all dimensions.[5]

  • Solid-State Conformation: The determined structure represents the molecule's conformation in the crystal lattice, which may differ from its conformation in solution.

Alternative and Complementary Analytical Techniques

When single crystals cannot be obtained, or when solution-state information is desired, a suite of spectroscopic and spectrometric techniques provides invaluable, albeit often indirect, structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining molecular structure in solution. Through various experiments (¹H, ¹³C, COSY, HMBC, NOESY), it is possible to piece together the connectivity of atoms and infer spatial relationships. For a molecule like this compound, ¹H NMR would show distinct signals for the aldehyde proton, the ethyl group protons, and the methyl group protons, with coupling patterns revealing their proximity. ¹³C NMR would identify the number of unique carbon environments.[6] For instance, in the related compound 2-bromo-2-methylpropane (B165281), the symmetry results in only two distinct carbon signals.[6]

  • Mass Spectrometry (MS): This technique provides the molecular weight and elemental formula of a compound with high accuracy.[7] For bromine-containing compounds, MS is particularly informative due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).[8][9] This results in two molecular ion peaks (M+ and M+2) of nearly equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule.[9][10]

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule. For this compound, IR spectroscopy would be expected to show a strong characteristic absorption band for the aldehyde carbonyl (C=O) group, typically in the region of 1720-1740 cm⁻¹, and a C-Br stretching frequency at lower wavenumbers.

Data Comparison: X-ray Crystallography vs. Alternatives

The following table summarizes the information provided by each technique and their respective requirements.

Technique Information Provided Sample Requirements Key Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing[3]High-quality single crystal (<0.5 mm)[11]Crystal growth can be a significant challenge; structure is in the solid state.[5]
Powder X-ray Diffraction (PXRD) Crystalline phase identification, unit cell parameters, purity[12]Microcrystalline powderDoes not provide detailed atomic coordinates or molecular conformation.[12]
Nuclear Magnetic Resonance (NMR) Atomic connectivity, chemical environment in solution, relative stereochemistry1-10 mg dissolved in a suitable deuterated solventProvides indirect structural information; absolute configuration is difficult to determine.
Mass Spectrometry (MS) Molecular weight, elemental formula, isotopic information[7]Small amount of sample (µg to ng)Provides no information on 3D atomic arrangement or stereochemistry.
Infrared (IR) / Raman Spectroscopy Presence of functional groupsSmall amount of sample (solid, liquid, or gas)Provides limited information on the overall molecular structure and connectivity.

Experimental Protocols

Single-Crystal X-ray Diffraction Protocol

A generalized protocol for the structural determination of a small molecule like a this compound derivative involves several key stages.[11]

  • Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This is frequently the most challenging step.[11]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[11]

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[13] The crystal is rotated to collect diffraction data from all possible orientations.[11]

  • Data Reduction: The raw diffraction intensities are processed to correct for experimental factors, yielding a set of structure factor amplitudes.[11]

  • Structure Solution and Refinement: The "phase problem" is solved to generate an initial electron density map and atomic model. This model is then refined using least-squares methods to achieve the best fit with the experimental data.[3][11]

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) is often added.[14]

  • Data Acquisition: The NMR tube is placed in the spectrometer. Standard ¹H and ¹³C spectra are acquired. For more detailed structural analysis, 2D NMR experiments such as COSY (to show ¹H-¹H correlations) and HSQC/HMBC (to show ¹H-¹³C correlations) are performed.

  • Data Processing and Analysis: The acquired data is Fourier transformed and phased. The resulting spectra are analyzed by integrating peak areas, determining chemical shifts (ppm), and measuring coupling constants (Hz) to elucidate the molecular structure.

Visualizing the Workflow

The logical process for determining and confirming a molecular structure typically involves an integrated approach, starting with fundamental characterization and progressing to definitive structural analysis.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation (Solution) cluster_2 Absolute Structure Confirmation (Solid-State) MS Mass Spectrometry (Confirm MW & Formula) NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Determine Connectivity) MS->NMR IR IR Spectroscopy (Identify Functional Groups) IR->NMR Crystal Attempt Crystal Growth NMR->Crystal Structure Hypothesized XRD Single-Crystal X-ray Diffraction Crystal->XRD Suitable Crystal Obtained Final Final Validated Structure (3D Model, Bond Lengths/Angles) XRD->Final

Caption: Logical workflow for molecular structure confirmation.

Conclusion

For the definitive structural confirmation of this compound derivatives, single-crystal X-ray diffraction is the unparalleled gold standard, providing an unambiguous three-dimensional atomic structure.[1] However, its primary prerequisite is the availability of high-quality single crystals. In its absence, a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy offers a powerful and often sufficient alternative for elucidating the molecular architecture in solution. An integrated approach, using these complementary techniques, provides the most comprehensive and robust characterization of a novel chemical entity.

References

comparative study of catalysts for reactions involving 2-bromo-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Reactions of 2-Bromo-2-Methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative experimental data for catalytic reactions involving this compound is limited in publicly available literature. This guide provides a predictive comparison of potential catalytic strategies based on established principles of organic chemistry and data from analogous α-bromo aldehydes and tertiary bromoalkanes. The experimental protocols provided are generalized and should be optimized for specific applications.

Introduction

This compound is a versatile bifunctional molecule containing both an aldehyde and a tertiary alkyl bromide. This structure allows for a variety of catalytic transformations, making it a potentially valuable intermediate in the synthesis of fine chemicals and pharmaceuticals. This guide explores potential catalytic pathways for reactions involving this compound, including elimination, nucleophilic substitution, and cross-coupling reactions. We will discuss suitable catalysts for each pathway, drawing comparisons from the performance of catalysts in reactions with structurally similar compounds.

Potential Catalytic Pathways

The reactivity of this compound is primarily centered around the electrophilic carbon of the aldehyde and the carbon-bromine bond at the α-position. The tertiary nature of the α-carbon suggests that reactions at this center may proceed through carbocation intermediates (SN1/E1 pathways), while the presence of the aldehyde group allows for enamine or enolate formation, enabling a different set of transformations.

Catalytic Elimination (Dehydrobromination)

A common reaction for α-bromo carbonyl compounds is the elimination of hydrogen bromide to form an α,β-unsaturated carbonyl compound.[1][2][3] This transformation is typically promoted by a base. For this compound, this would yield 2-methyl-2-butenal.

Comparative Catalyst Performance (Predicted)

Catalyst TypeCatalyst ExampleProposed MechanismExpected SelectivityKey Considerations
Sterically Hindered Base Pyridine (B92270)E2 Elimination[1]High for eliminationRequires heating. Pyridine acts as both base and solvent.
Non-nucleophilic Amine Base 1,8-Diazabicycloundec-7-ene (DBU)E2 EliminationHigh for eliminationStrong, non-nucleophilic base can minimize substitution side products.
Basic Alumina Al₂O₃ (basic)Heterogeneous CatalysisModerate to high for eliminationCan allow for simpler product purification.

Experimental Protocol: Base-Catalyzed Dehydrobromination

  • Reaction Setup: To a solution of this compound (1.0 mmol) in an appropriate solvent (e.g., pyridine or an inert solvent like toluene), add the base (1.2 mmol).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If an inert solvent was used, wash the mixture with a dilute acid solution (e.g., 1M HCl) to remove the amine base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography to obtain the desired α,β-unsaturated aldehyde.

Elimination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactant This compound Heating Heating (80-120 °C) Reactant->Heating Base Base (e.g., Pyridine) Base->Heating Solvent Solvent Solvent->Heating Workup Acid Wash & Brine Wash Heating->Workup Reaction Completion Purification Distillation / Chromatography Workup->Purification Product 2-Methyl-2-butenal Purification->Product

Caption: General workflow for base-catalyzed dehydrobromination.
Catalytic Nucleophilic Substitution (α-Alkylation/Functionalization)

Organocatalysis, particularly aminocatalysis, provides a powerful tool for the α-functionalization of aldehydes.[4][5][6] In the case of this compound, a nucleophile could replace the bromine atom. Given the tertiary nature of the α-carbon, an SN1-type mechanism proceeding through an enamine intermediate is plausible.

Comparative Catalyst Performance (Predicted)

Catalyst TypeCatalyst ExampleProposed MechanismExpected ProductKey Considerations
Secondary Amine Organocatalyst Proline and its derivativesEnamine-mediated SN1-likeα-substituted aldehydeCan provide enantioselectivity with chiral catalysts.
Primary Aminothiourea Organocatalyst Thiourea-based primary aminesAnion-binding catalysis, SN1[5]α-substituted aldehydePromotes halide dissociation through hydrogen bonding.
Phase Transfer Catalyst Tetrabutylammonium bromide (TBAB)SN1 or SN2α-substituted aldehydeUseful for reactions with water-soluble nucleophiles in a biphasic system.

Experimental Protocol: Organocatalytic α-Alkylation

  • Reaction Setup: In a reaction vial, combine this compound (1.0 mmol), the organocatalyst (e.g., a proline derivative, 0.1 mmol, 10 mol%), and the nucleophile (1.5 mmol).

  • Solvent: Add a suitable solvent (e.g., DMSO, DMF, or a non-polar solvent depending on the nucleophile's solubility).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the product by column chromatography on silica (B1680970) gel.

Nucleophilic_Substitution_Pathway cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde This compound Enamine Enamine Intermediate Aldehyde->Enamine + Catalyst Catalyst Organocatalyst (e.g., Proline) Nucleophile Nucleophile (Nu-) Carbocation Carbocation-like Intermediate Enamine->Carbocation - Br- Product α-Substituted Aldehyde Carbocation->Product + Nu-

Caption: Proposed enamine-mediated nucleophilic substitution pathway.
Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers a variety of metal-catalyzed cross-coupling reactions that could potentially be applied to this compound. Nickel and palladium catalysts are particularly effective in coupling alkyl halides with various partners.[7][8]

Comparative Catalyst Performance (Predicted)

Catalyst TypeCatalyst ExampleCoupling PartnerPotential ReactionKey Considerations
Nickel/Photoredox Dual Catalysis NiBr₂·diglyme / Ir(ppy)₃Organoboron reagents, etc.C-C bond formationMild reaction conditions using visible light.[7]
Nickel-Catalyzed Negishi Coupling NiCl₂·glyme / Pybox ligandOrganozinc reagentsα-Arylation/Vinylation[8]Can be stereoconvergent for racemic starting materials.
Palladium-Catalyzed Suzuki Coupling Pd(PPh₃)₄ / Pd(OAc)₂Boronic acids/estersα-Arylation/VinylationA widely used and versatile cross-coupling method.

Experimental Protocol: Nickel-Catalyzed Negishi Cross-Coupling

  • Preparation of Organozinc Reagent: Prepare the organozinc reagent in situ from the corresponding organohalide and activated zinc dust, or use a commercially available solution.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the nickel catalyst (e.g., NiCl₂·glyme, 5 mol%) and the ligand (e.g., a Pybox ligand, 6 mol%).

  • Addition of Reagents: Add a solution of this compound (1.0 mmol) in an anhydrous solvent (e.g., THF). Cool the mixture to the desired temperature (e.g., -30 °C to room temperature).

  • Addition of Coupling Partner: Slowly add the organozinc reagent (1.2 mmol) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at the specified temperature until the starting material is consumed (monitored by TLC or GC).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography.

Conclusion

While specific experimental data on the catalytic reactions of this compound is not extensively documented, a comparative analysis of related chemistries provides a strong foundation for predicting its reactivity. Sterically hindered bases are likely to favor elimination to form the corresponding α,β-unsaturated aldehyde. Organocatalysts, particularly secondary amines, offer a promising route for stereoselective nucleophilic substitution at the α-position. For the construction of new carbon-carbon bonds, metal-catalyzed cross-coupling reactions, especially those employing nickel catalysts, represent a powerful, albeit more complex, strategy. The choice of catalyst and reaction conditions will ultimately depend on the desired transformation, with careful optimization required to achieve high yields and selectivity. This guide serves as a starting point for researchers and drug development professionals to explore the synthetic potential of this versatile building block.

References

A Comparative Review of 2-Bromo-2-Methylbutanal: Synthesis, Reactivity, and Applications in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review and comparison of 2-bromo-2-methylbutanal, an alpha-bromo aldehyde, with other relevant organobromine compounds. Due to the limited specific applications of this compound documented in publicly available literature, this review will focus on its expected synthesis and reactivity based on established principles of organic chemistry, with comparisons drawn to more widely utilized alpha-halo carbonyl compounds and related alkyl halides. This guide includes detailed experimental protocols for the synthesis of analogous compounds, quantitative data where available, and visualizations to illustrate key chemical transformations and workflows.

Synthesis of Alpha-Bromo Aldehydes

The primary method for the synthesis of alpha-bromo aldehydes is the direct bromination of the corresponding aldehyde. This reaction typically proceeds through an enol or enolate intermediate.

General Experimental Protocol for Alpha-Bromination of an Aldehyde:

A general procedure for the synthesis of α-bromoaldehydes involves the direct bromination of the parent aldehyde. A highly selective process has been developed to mitigate side reactions like polymerization, which are often catalyzed by the HBr byproduct. One effective method involves the protection of the aldehyde as a dimethyl acetal (B89532), followed by bromination and subsequent deprotection.

  • Materials: Butyraldehyde (or other aldehyde), Methanol (B129727), p-Toluenesulfonic acid, Bromine, Dichloromethane (B109758).

  • Step 1: Acetal Formation: The aldehyde is refluxed with methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the dimethyl acetal. The reaction can be driven to completion by removing the water formed.

  • Step 2: Bromination: The dimethyl acetal is dissolved in a solvent like dichloromethane and cooled. Bromine is then added dropwise. A selectivity of up to 98% for the α-bromo dimethyl acetal can be achieved by controlling the stoichiometry of bromine.[1]

  • Step 3: Hydrolysis (Deprotection): The α-bromo dimethyl acetal is then hydrolyzed back to the α-bromo aldehyde, typically using acidic aqueous conditions.

For instance, α-bromobutyraldehyde and α-bromoheptaldehyde have been synthesized with high selectivity using this approach.[1]

Alternative Synthesis: 2-Chloro-2-methylbutane (B165293)

A related tertiary alkyl halide, 2-chloro-2-methylbutane, can be synthesized from the corresponding alcohol via an SN1 reaction.

Experimental Protocol for Synthesis of 2-Chloro-2-methylbutane:

  • Materials: 2-methyl-2-butanol (B152257) (tert-amyl alcohol), concentrated Hydrochloric Acid (12 M), 5% Sodium Bicarbonate solution, water, anhydrous Magnesium Sulfate.

  • Procedure:

    • In a separatory funnel, combine 8.0 g of 2-methyl-2-butanol and 25 mL of concentrated HCl.

    • Swirl the mixture for a few minutes, then stopper and shake for approximately five minutes, venting frequently.

    • Allow the layers to separate and remove the lower aqueous layer.

    • Wash the organic layer sequentially with two 20-mL portions of 5% sodium bicarbonate solution (venting is crucial as gas evolves), followed by 20 mL of water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • The crude product can be purified by distillation.

This SN1 reaction is effective for tertiary alcohols due to the stability of the tertiary carbocation intermediate.

Comparative Reactivity and Applications

Alpha-halo aldehydes are versatile intermediates in organic synthesis, primarily due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the halogen, which is susceptible to nucleophilic substitution.

Reactivity of this compound:

As a tertiary alpha-bromo aldehyde, this compound's reactivity is influenced by several factors. The bromine atom is a good leaving group, and the adjacent carbonyl group activates the C-Br bond towards nucleophilic attack. However, the tertiary nature of the alpha-carbon introduces significant steric hindrance, which would likely disfavor a direct SN2 reaction. Therefore, reactions are more likely to proceed through mechanisms that involve the carbonyl group or elimination pathways.

Comparison with Other Alpha-Halo Carbonyls and Alkyl Halides:

CompoundStructureKey FeaturesCommon Reactions
This compound this compoundTertiary α-bromo aldehyde. Sterically hindered α-carbon.Expected to undergo reactions typical of α-halo aldehydes (e.g., Favorskii rearrangement, reactions with nucleophiles at the carbonyl). SN2 reactions at the α-carbon are likely slow.
2-Bromobutanal 2-BromobutanalSecondary α-bromo aldehyde. Less sterically hindered than the tertiary analogue.More susceptible to SN2 reactions at the α-carbon compared to this compound.
2-Chloro-2-methylbutane 2-Chloro-2-methylbutaneTertiary alkyl halide. Lacks a carbonyl group.Primarily undergoes SN1 and E1 reactions due to the stable tertiary carbocation intermediate.
2-Bromocyclohexanone (B1249149) 2-BromocyclohexanoneCyclic α-bromo ketone.A classic substrate for the Favorskii rearrangement, leading to ring contraction.

Key Reactions and Mechanisms

Several important name reactions are characteristic of alpha-halo carbonyl compounds.

a) The Favorskii Rearrangement

This reaction involves the rearrangement of an alpha-halo ketone (and in some cases, an alpha-halo aldehyde) in the presence of a base to yield a carboxylic acid derivative. For cyclic alpha-halo ketones, this typically results in a ring contraction.[2]

General Mechanism:

  • Formation of an enolate on the side of the carbonyl away from the halogen.

  • Intramolecular SN2 displacement of the halide to form a cyclopropanone (B1606653) intermediate.

  • Nucleophilic attack of the base on the carbonyl carbon of the cyclopropanone.

  • Ring-opening of the cyclopropanone to give a more stable carbanion.

  • Protonation to yield the final carboxylic acid derivative.

Favorskii_Rearrangement cluster_0 Favorskii Rearrangement of an α-Bromo Ketone start α-Bromo Ketone enolate Enolate Formation (Base) start->enolate cyclopropanone Intramolecular SN2 (Cyclopropanone Intermediate) enolate->cyclopropanone attack Nucleophilic Attack (Base) cyclopropanone->attack open Ring Opening attack->open product Carboxylic Acid Derivative open->product

Favorskii Rearrangement Workflow

Experimental Protocol for the Favorskii Rearrangement of 2-Bromocyclohexanone:

  • Materials: 2-Bromocyclohexanone, Sodium Methoxide (B1231860), Methanol, Diethyl Ether, Saturated aqueous Ammonium (B1175870) Chloride.

  • Procedure:

    • A solution of 2-bromocyclohexanone in anhydrous diethyl ether is added to a freshly prepared solution of sodium methoxide in methanol at 0 °C under an inert atmosphere.

    • The mixture is warmed to room temperature and then refluxed for 4 hours.

    • After cooling, the reaction is quenched with saturated aqueous ammonium chloride.

    • The product, methyl cyclopentanecarboxylate, is extracted with diethyl ether, washed, dried, and purified.

b) Wittig Reaction

Alpha-halo carbonyl compounds can be used in one-pot Wittig reactions. The phosphine (B1218219) can react with the alpha-halo position to form a phosphonium (B103445) salt in situ, which is then deprotonated by a mild base to form the ylide that reacts with an aldehyde or ketone.[3]

Wittig_Reaction cluster_1 One-Pot Wittig Reaction with an α-Halo Carbonyl alpha_halo α-Halo Carbonyl phosphonium Phosphonium Salt (in situ) alpha_halo->phosphonium phosphine Triphenylphosphine phosphine->phosphonium ylide Phosphorus Ylide phosphonium->ylide base Base base->ylide alkene Alkene ylide->alkene carbonyl Aldehyde or Ketone carbonyl->alkene

One-Pot Wittig Reaction Pathway

c) Reformatsky Reaction

While the classic Reformatsky reaction involves alpha-halo esters, analogous reactions with alpha-halo aldehydes and ketones can occur, where a metal (typically zinc) inserts into the carbon-halogen bond to form an organometallic reagent that can then add to a carbonyl group.[4][5]

Spectroscopic Data

Spectroscopic Data (Predicted) for this compound
¹H NMR - Aldehydic proton (CHO) around 9-10 ppm (singlet).- Ethyl group protons: quartet around 1.8-2.2 ppm (CH₂) and triplet around 0.9-1.2 ppm (CH₃).- Methyl group protons: singlet around 1.5-1.8 ppm (CH₃).
¹³C NMR - Carbonyl carbon (C=O) around 190-200 ppm.- Carbon bearing bromine (C-Br) around 60-70 ppm.- Other aliphatic carbons in the 10-40 ppm range.
IR Spectroscopy - Strong C=O stretch around 1720-1740 cm⁻¹.- C-H stretch of the aldehyde around 2720 and 2820 cm⁻¹.- C-Br stretch in the fingerprint region (typically below 800 cm⁻¹).
Mass Spectrometry - Molecular ion peaks corresponding to the two isotopes of bromine (M⁺ and M+2⁺ in roughly a 1:1 ratio).- Fragmentation patterns involving loss of Br, CHO, and alkyl groups.

For comparison, spectroscopic data for the related compound 2-bromo-2-methylbutane is available.[5][6]

Conclusion

This compound, as a tertiary alpha-bromo aldehyde, is an interesting synthetic intermediate, though its specific applications are not widely reported. Its reactivity is expected to be dominated by transformations involving the carbonyl group and potential rearrangement or elimination reactions, with direct nucleophilic substitution at the sterically hindered alpha-carbon being less favorable.

In contrast, less substituted alpha-bromo aldehydes, alpha-bromo ketones, and tertiary alkyl halides like 2-chloro-2-methylbutane have more defined and documented synthetic utility. The comparison highlights the significant influence of both the carbonyl group and the substitution pattern at the alpha-carbon on the reactivity and applicability of these organobromine compounds. Researchers and drug development professionals can leverage the principles outlined in this guide to predict the behavior of this compound and select appropriate alternative reagents for their synthetic endeavors.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Bromo-2-methylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

1. Waste Segregation:

  • It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[1][2]

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • Never mix 2-bromo-2-methylbutanal with other incompatible waste materials such as strong bases, oxidizers, or acids.[3][4]

2. Waste Collection:

  • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be made of a material that will not react with the chemical.

  • Keep the waste container tightly closed when not in use to prevent the release of vapors.[3][5][6]

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[3][5][6]

3. Labeling:

  • Properly label the waste container with the following information:

    • "Hazardous Waste"

    • "Halogenated Organic Liquid"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The associated hazards (e.g., "Flammable," "Irritant").

4. Disposal Procedure:

  • All disposal activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Carefully transfer the this compound waste into the designated halogenated organic waste container using a funnel to prevent spills.

  • Avoid overfilling the container; it should not be filled beyond 90% of its capacity.[7]

5. Final Disposal:

  • Dispose of the full, sealed, and labeled waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Always follow your local, state, and federal regulations for hazardous waste disposal.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C5H9BrO
Molecular Weight 165.03 g/mol [8]
CAS Number 66064-60-6[8][9]

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound beyond the general procedures outlined above. The key principle is the segregation of halogenated waste and adherence to institutional and regulatory guidelines for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Work in a Fume Hood B->C D Obtain Labeled 'Halogenated Organic Waste' Container C->D Proceed to Disposal E Carefully Transfer Waste D->E F Securely Close Container E->F G Store in a Cool, Dry, Well-Ventilated Area F->G Store Safely H Away from Incompatibles (Bases, Oxidizers) G->H I Contact EHS or Licensed Waste Disposal Company H->I Ready for Pickup J Follow Local, State, and Federal Regulations I->J

Caption: Logical workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.